molecular formula C11H17NO3 B125073 2,4,5-Trimethoxyphenethylamine CAS No. 15394-83-9

2,4,5-Trimethoxyphenethylamine

Cat. No.: B125073
CAS No.: 15394-83-9
M. Wt: 211.26 g/mol
InChI Key: GKATTZLSNLYADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trimethoxyphenethylamine (also known as 2C-O) is a synthetic phenethylamine and a positional isomer of mescaline (3,4,5-trimethoxyphenethylamine) . This compound is of significant interest in pharmacological research due to its enigmatic profile; while it acts as a full agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, it demonstrates markedly lower in vitro potency compared to other phenethylamines like 2C-B and 2C-I, which may explain its reported lack of psychoactive effects in humans at doses up to 300 mg . Its primary research applications include the study of structure-activity relationships (SAR) within the phenethylamine class, as its α-methylated analog, 2,4,5-trimethoxyamphetamine (TMA-2), is a potent psychedelic . Investigations into 2C-O provide crucial insights into the metabolic and pharmacodynamic factors that influence receptor affinity and functional efficacy . Furthermore, early studies noted that 2C-O could potentiate the effects of mescaline when used as a pre-treatment, suggesting areas of research into drug-drug interactions . This product is supplied for research purposes only, strictly for use in controlled laboratory settings. It is not intended for human or veterinary use and is classified as a controlled substance in several countries, including Canada and the United States . Researchers are responsible for ensuring compliance with all local and national regulations regarding the handling and possession of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,5-trimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKATTZLSNLYADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165499
Record name 2,4,5-Trimethoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15394-83-9
Record name 2,4,5-Trimethoxyphenylethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15394-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trimethoxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015394839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trimethoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TMPEA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S27QYQ708U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2,4,5-Trimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine (B48288) and a positional isomer of the classic psychedelic mescaline.[1][2] Despite its structural similarity to psychoactive compounds, 2,4,5-TMPEA appears to be inactive in humans at doses that have been assessed.[1][2] This guide provides a comprehensive overview of the current understanding of the mechanism of action of 2,4,5-TMPEA, focusing on its in vitro pharmacology. We will delve into its receptor binding profile, functional activity, and the downstream signaling pathways it modulates. This document is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Receptor Binding Affinity

The primary molecular targets of 2,4,5-TMPEA are serotonin (B10506) (5-HT) receptors, particularly the 5-HT2 subtype. Radioligand binding assays have been employed to determine the affinity of 2,4,5-TMPEA for various receptors. The binding affinity is typically expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

ReceptorLigandKi (nM)SpeciesReference
5-HT2A2,4,5-TMPEA8 - 1700Human[3]
5-HT1A2,4,5-TMPEA≥ 2700Human[3]
5-HT2C2,4,5-TMPEA1900 - 11000Human[3]
TAAR12,4,5-TMPEA21 - 410Rat[3]
TAAR12,4,5-TMPEA650 - 4000Mouse[3]

Table 1: Binding Affinities (Ki) of this compound at Various Receptors.

Functional Activity and Signaling Pathways

2,4,5-TMPEA acts as a full agonist at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4][5] Its functional potency and efficacy have been characterized using in vitro functional assays.

5-HT2A Receptor Activation and Gq Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq signaling pathway.[6] Activation of the 5-HT2A receptor by an agonist like 2,4,5-TMPEA initiates a cascade of intracellular events.

The following diagram illustrates the Gq signaling pathway activated by 2,4,5-TMPEA at the 5-HT2A receptor:

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TMPEA 2,4,5-TMPEA Receptor 5-HT2A Receptor TMPEA->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

The functional potency of 2,4,5-TMPEA at the 5-HT2A receptor has been quantified, with an EC50 value of 195 nM for Gq signaling.[4][5] This is comparable in potency to mescaline (EC50 of 646 nM).[4][5] However, 2,4,5-TMPEA exhibits a significantly higher efficacy (Emax) of 96-100% compared to mescaline (33-74%).[4][5] Despite its high efficacy in vitro, it is noteworthy that 2,4,5-TMPEA has a much lower potency in activating the 5-HT2A receptor compared to other psychedelic 2C compounds like 2C-B and 2C-I.[4]

CompoundEC50 (nM) (Gq signaling)Emax (%)Reference
2,4,5-TMPEA 19596-100[4][5]
Mescaline64633-74[4][5]

Table 2: Functional Potency and Efficacy of this compound and Mescaline at the 5-HT2A Receptor.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of 2,4,5-TMPEA.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow Membrane Membrane Preparation (with target receptor) Incubation Incubation Membrane->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (2,4,5-TMPEA) TestCompound->Incubation Filtration Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., human 5-HT2A) are prepared.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (2,4,5-TMPEA).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the functional activity of compounds at Gq-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Protocol:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK293 cells with human 5-HT2A) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Stimulation: Cells are stimulated with varying concentrations of the test compound (2,4,5-TMPEA) in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.

  • Lysis: After incubation, the cells are lysed to release the intracellular contents.

  • Detection: The amount of accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. This assay is a competitive immunoassay where cellular IP1 competes with a labeled IP1 tracer for binding to a specific antibody.

  • Data Analysis: The fluorescence signal is measured, and a standard curve is used to determine the concentration of IP1. Dose-response curves are then generated to calculate the EC50 and Emax values for the test compound.

Calcium Flux Assay

This assay measures the mobilization of intracellular calcium, another downstream event of Gq-coupled receptor activation.

Calcium_Flux_Workflow Cells Cells expressing 5-HT2A receptor DyeLoading Loading with Ca²⁺-sensitive dye Cells->DyeLoading Stimulation Stimulation with 2,4,5-TMPEA DyeLoading->Stimulation Measurement Fluorescence Measurement (Plate Reader) Stimulation->Measurement Analysis Data Analysis (Calculate EC50) Measurement->Analysis

Caption: Calcium Flux Assay Workflow.

Protocol:

  • Cell Culture and Plating: Similar to the IP1 accumulation assay, cells expressing the target receptor are cultured and seeded in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is cell-permeant and becomes fluorescent upon binding to free intracellular calcium.

  • Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test compound (2,4,5-TMPEA) are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is used to generate dose-response curves, from which the EC50 value for calcium mobilization is determined.

Discussion and Conclusion

This compound demonstrates clear agonistic activity at serotonin 5-HT2 receptors in vitro, particularly the 5-HT2A receptor, through the Gq signaling pathway. Its potency is comparable to its isomer mescaline, and it exhibits even greater efficacy in eliciting a response in cellular assays. However, a key enigma remains its apparent lack of psychoactive effects in humans.

Several factors could contribute to this discrepancy between in vitro activity and in vivo effects. These may include pharmacokinetic properties such as poor blood-brain barrier penetration, rapid metabolism, or the involvement of other signaling pathways not fully captured by the described in vitro assays. Further research, including in vivo animal studies and potentially human studies with carefully controlled dosing, would be necessary to fully elucidate the pharmacological profile of 2,4,5-TMPEA and understand the reasons for its apparent inactivity.

This technical guide provides a foundational understanding of the mechanism of action of 2,4,5-TMPEA based on current scientific literature. The provided data and experimental protocols offer a valuable resource for researchers investigating the structure-activity relationships of phenethylamines and the complex pharmacology of psychedelic compounds.

References

The Pharmacology of 2,4,5-Trimethoxyphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine (B48288) and a positional isomer of the classic psychedelic mescaline.[1] Despite its structural similarity to psychoactive compounds and its demonstrated in vitro activity as a serotonin (B10506) receptor agonist, 2,4,5-TMPEA is generally considered to be behaviorally inactive in humans at commonly tested oral doses.[1] This enigmatic profile makes it a person of interest for structure-activity relationship (SAR) studies within the phenethylamine class. This technical guide provides a comprehensive overview of the pharmacology of 2,4,5-TMPEA, focusing on its receptor interaction profile, signaling pathways, and the experimental methodologies used to elucidate its pharmacodynamic properties.

Introduction

This compound is a member of the 2C family of phenethylamines and is the parent compound of the 2C-O series.[1] It is the α-desmethyl analog of the potent psychedelic 2,4,5-trimethoxyamphetamine (B90205) (TMA-2).[1] The key difference in the substitution pattern between 2,4,5-TMPEA and its more widely known isomer, mescaline (3,4,5-trimethoxyphenethylamine), is believed to be a critical determinant of their distinct pharmacological and psychoactive profiles.[1] While mescaline is a well-characterized psychedelic, 2,4,5-TMPEA's lack of psychoactivity at doses up to 300 mg orally presents a puzzle, especially given its activity at key serotonin receptors implicated in psychedelic effects.[1] This guide delves into the known pharmacology of 2,4,5-TMPEA to provide a detailed resource for researchers in pharmacology and drug development.

Pharmacodynamics

Primary Mechanism of Action: Serotonin 5-HT2 Receptor Agonism

The principal mechanism of action of 2,4,5-TMPEA is its activity as a full agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] The 5-HT2A receptor, in particular, is the primary target for classic psychedelic drugs.[3]

Quantitative Receptor Interaction Profile

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of 2,4,5-TMPEA and key comparator compounds at serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 2,4,5-TMPEA and Related Compounds

Compound5-HT2A5-HT2C5-HT1AReference
2,4,5-TMPEA (2C-O) 1000 - 17001900 - 110002700 - 5500[2]
Mescaline 9400>10000>10000[4]
TMA-2 1300<10000>5600[5][6]
2C-B 8 - 100015 - 9002700 - 5500[2]

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of 2,4,5-TMPEA and Related Compounds

CompoundReceptorEC50 (nM)Emax (%)Reference
2,4,5-TMPEA (2C-O) 5-HT2A19596-100[2]
Mescaline 5-HT2A64633-74[2]
TMA-2 5-HT2A19084[5]
2,4,5-TMPEA Derivatives (2C-O-X) 5-HT2A16 - 260030 - 84[7]
2,4,5-TMPEA Derivatives (2C-O-X) 5-HT2BSubmicromolar20 - 101[2]
Signaling Pathways

Activation of the 5-HT2A, 5-HT2B, and 5-HT2C receptors by 2,4,5-TMPEA initiates intracellular signaling cascades primarily through the Gq/11 family of G proteins.[8][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TMPEA 2,4,5-TMPEA Receptor 5-HT2A/2B/2C Receptor TMPEA->Receptor Binds & Activates Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (ER) IP3->Ca_Store Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion ↑ [Ca²⁺]i Ca_Store->Ca_ion Cellular_Response Cellular Response Ca_ion->Cellular_Response Modulates PKC->Cellular_Response Modulates

5-HT2 Receptor Gq Signaling Pathway
Interaction with Trace Amine-Associated Receptors (TAARs)

Some phenethylamines are known to interact with trace amine-associated receptors (TAARs). While the α-methylated analog of 2,4,5-TMPEA, TMA-2, was found to be inactive at the mouse TAAR1 but bound to the rat TAAR1 with a Ki of 3100 nM, specific data for 2,4,5-TMPEA at TAARs is not extensively documented.[5]

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for 2,4,5-TMPEA in humans or animals is scarce in the published literature. However, insights can be drawn from related phenethylamines. An in-vitro study using rabbit liver tissue suggested that 2,4,5-TMPEA may be less susceptible to metabolism by monoamine oxidase (MAO) compared to mescaline.[2] The metabolism of other 2C compounds, such as 2C-B, involves oxidative deamination to form the corresponding ethanol (B145695) and acetic acid metabolites, as well as O-demethylation followed by N-acetylation.[10][11] It is plausible that 2,4,5-TMPEA undergoes similar metabolic transformations. The apparent lack of oral activity in humans could be due to extensive first-pass metabolism or poor blood-brain barrier penetration.

Experimental Protocols

Radioligand Receptor Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity (Ki) of 2,4,5-TMPEA for serotonin receptors.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Radioligand (e.g., [3H]-ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B, [3H]-mesulergine for 5-HT2C).

  • Non-specific binding competitor (e.g., unlabeled ketanserin, mianserin).

  • Test compound: this compound.

  • Assay buffer (e.g., Tris-HCl with physiological salts).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Culture and harvest cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of 2,4,5-TMPEA or vehicle. For non-specific binding determination, add a high concentration of the competitor.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of 2,4,5-TMPEA that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Cell Membrane Preparation Start->Membrane_Prep Reaction_Setup Set up Binding Reaction (Membranes, Radioligand, 2,4,5-TMPEA) Membrane_Prep->Reaction_Setup Incubation Incubate to Equilibrium Reaction_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

Workflow for a Radioligand Binding Assay
In Vitro Functional Assay: Calcium Mobilization

This protocol describes a method to determine the functional potency (EC50) and efficacy (Emax) of 2,4,5-TMPEA by measuring intracellular calcium mobilization.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with HEPES).

  • Test compound: this compound.

  • Reference agonist (e.g., serotonin).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of 2,4,5-TMPEA and the reference agonist in assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence. Inject the compound solutions and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Synthesis

The synthesis of 2,4,5-TMPEA typically starts from 2,4,5-trimethoxybenzaldehyde (B179766). A common route involves a Henry condensation with nitromethane (B149229) to form 2,4,5-trimethoxy-β-nitrostyrene, followed by reduction of the nitroalkene.

Synthesis of 2,4,5-Trimethoxy-β-nitrostyrene

A solution of 2,4,5-trimethoxybenzaldehyde and nitromethane in a solvent like acetic acid is heated in the presence of a base catalyst such as cyclohexylamine (B46788) or ammonium (B1175870) acetate.[1] The resulting nitrostyrene (B7858105) can be purified by recrystallization.

Reduction of 2,4,5-Trimethoxy-β-nitrostyrene

The reduction of the nitrostyrene to the corresponding phenethylamine can be achieved using various reducing agents. A common laboratory method employs lithium aluminum hydride (LAH) in an anhydrous solvent like diethyl ether or tetrahydrofuran.[12] Alternative, milder methods using sodium borohydride (B1222165) in the presence of a catalyst like copper(II) chloride have also been reported for similar compounds.[13]

Synthesis_Workflow Start 2,4,5-Trimethoxy- benzaldehyde Step1 Henry Condensation (Nitromethane, Base) Start->Step1 Intermediate 2,4,5-Trimethoxy- β-nitrostyrene Step1->Intermediate Step2 Reduction (e.g., LiAlH4) Intermediate->Step2 End 2,4,5-Trimethoxy- phenethylamine Step2->End

References

An In-depth Technical Guide to the Chemical Properties of 2,4,5-Trimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine (B48288) and a positional isomer of the classic psychedelic, mescaline.[1] First synthesized by Jansen in 1931, it is the parent compound of the 2C-O series of drugs.[1] Despite its structural similarity to psychoactive compounds like mescaline and its amphetamine analog, 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), 2,4,5-TMPEA is reported to be inactive as a psychedelic in humans at doses up to 300 mg.[1] However, it displays interesting pharmacological properties, acting as a full agonist at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2] This guide provides a comprehensive overview of the chemical and pharmacological properties of 2,4,5-TMPEA, intended for researchers and professionals in drug development.

Chemical Properties

2,4,5-TMPEA is a primary amine with a molecular formula of C₁₁H₁₇NO₃. Its chemical structure consists of a phenethylamine core with methoxy (B1213986) groups substituted at the 2, 4, and 5 positions of the benzene (B151609) ring.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₇NO₃[1]
Molar Mass 211.261 g/mol [1]
Melting Point 187-188 °C[1]
IUPAC Name 2-(2,4,5-trimethoxyphenyl)ethan-1-amine[1]
CAS Number 15394-83-9[1]
Predicted pKa 9.8 (amine)
Predicted logP 1.7
Solubility (TMA-2) DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 10 mg/mL
Spectroscopic Data

Detailed spectroscopic data for 2,4,5-TMPEA is not widely published. However, the mass spectrum of its amphetamine analog, TMA-2, is available and can offer insights into the fragmentation patterns.

  • Mass Spectrometry (TMA-2): The electron ionization (EI) mass spectrum of TMA-2 is characterized by a molecular ion peak and prominent fragment ions resulting from the cleavage of the side chain.[3]

Synthesis

The synthesis of 2,4,5-TMPEA typically follows a two-step procedure starting from 2,4,5-trimethoxybenzaldehyde (B179766), as described in Alexander Shulgin's book PiHKAL.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,4,5-Trimethoxy-β-nitrostyrene

  • Reaction Setup: In a round-bottom flask, a solution of 2,4,5-trimethoxybenzaldehyde in a suitable solvent (e.g., acetic acid or isopropanol) is prepared.

  • Reagent Addition: An excess of nitromethane (B149229) and a catalytic amount of a base, such as ammonium (B1175870) acetate (B1210297) or cyclohexylamine, are added to the solution.

  • Reaction: The mixture is heated (e.g., on a steam bath or at a slightly elevated temperature) and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled and the crude nitrostyrene (B7858105) is precipitated by the addition of water. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol.

Step 2: Reduction of 2,4,5-Trimethoxy-β-nitrostyrene to this compound

  • Reaction Setup: A suspension of a reducing agent, such as lithium aluminum hydride (LAH) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is prepared in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: A solution of 2,4,5-trimethoxy-β-nitrostyrene in the same anhydrous solvent is added dropwise to the reducing agent suspension.

  • Reaction: The reaction mixture is typically refluxed for several hours to ensure complete reduction of the nitro group.

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting solids are filtered off, and the filtrate is extracted with a suitable organic solvent. The combined organic extracts are dried and the solvent is removed under reduced pressure. The resulting crude amine can be purified by distillation or by conversion to its hydrochloride salt and recrystallization.

Synthesis_Workflow start 2,4,5-Trimethoxybenzaldehyde step1 Henry Condensation (Nitromethane, Base) start->step1 intermediate 2,4,5-Trimethoxy-β-nitrostyrene step1->intermediate step2 Reduction (e.g., LAH) intermediate->step2 end This compound step2->end

Synthesis of this compound.

Pharmacology

2,4,5-TMPEA is a full agonist at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] However, its potency at the 5-HT2A receptor is significantly lower than that of other psychoactive phenethylamines like 2C-B and 2C-I.[1]

Receptor Binding and Functional Activity

The following table summarizes the available quantitative pharmacological data for 2,4,5-TMPEA and related compounds.

CompoundReceptorAssay TypeValueUnitSource
2,4,5-TMPEA 5-HT2AGq Signaling (EC₅₀)195nM[1]
2,4,5-TMPEA 5-HT2AGq Signaling (Eₘₐₓ)96-100%[1]
Mescaline5-HT2AGq Signaling (EC₅₀)646nM[1]
Mescaline5-HT2AGq Signaling (Eₘₐₓ)33-74%[1]
TMA-25-HT2ABinding Affinity (Ki)~1650nM
Signaling Pathway

As an agonist at the 5-HT2A receptor, which is a Gq-coupled G-protein coupled receptor (GPCR), 2,4,5-TMPEA is expected to activate the phospholipase C (PLC) signaling cascade. This leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

Gq_Signaling_Pathway Agonist 2,4,5-TMPEA GPCR 5-HT2A Receptor Agonist->GPCR Binds Gq Gαq/Gβγ GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway.

Metabolism and Toxicology

Metabolism

In vitro studies using rabbit liver tissue have suggested that 2,4,5-TMPEA may be less susceptible to deamination by monoamine oxidase (MAO) compared to mescaline.[2] The primary routes of metabolism for phenethylamines typically involve O-demethylation and deamination.[2] Further studies are needed to fully elucidate the metabolic fate of 2,4,5-TMPEA, particularly the involvement of cytochrome P450 (CYP) enzymes.

Toxicology

The toxicity of 2,4,5-TMPEA has not been extensively studied, and no specific LD₅₀ values have been reported. As with other psychoactive compounds, high doses may pose risks, and further research is required to establish a comprehensive toxicological profile.

Experimental Protocols

5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor.

  • Membrane Preparation: Membranes from cells expressing the 5-HT2A receptor or from brain tissue rich in these receptors (e.g., rat frontal cortex) are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound. A non-specific binding control is included using a high concentration of a known 5-HT2A ligand.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration and Washing: The contents of the wells are rapidly filtered through a filter mat to separate bound from unbound radioligand. The filters are washed with cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Prepare Receptor Membranes step1 Incubate Membranes with Radioligand and Test Compound start->step1 step2 Separate Bound and Unbound Ligand via Filtration step1->step2 step3 Wash Filters step2->step3 step4 Measure Radioactivity step3->step4 end Calculate Ki Value step4->end

Receptor Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors by detecting changes in intracellular calcium levels.

  • Cell Culture: Cells expressing the 5-HT2A receptor are seeded in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect) are determined from the dose-response curve.

Conclusion

This compound is a pharmacologically interesting compound that, despite its structural similarity to known psychedelics, appears to be inactive in humans. Its activity as a full agonist at serotonin 5-HT2 receptors makes it a valuable tool for studying the structure-activity relationships of phenethylamines and the functional selectivity of these receptors. Further research is warranted to fully characterize its physicochemical properties, metabolic fate, and toxicological profile to better understand its unique pharmacological characteristics.

References

An In-depth Technical Guide on the Serotonin Receptor Affinity of 2,4,5-Trimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine (B48288) that demonstrates notable affinity and activity at serotonin (B10506) receptors, particularly within the 5-HT₂ family. This technical guide provides a comprehensive overview of the current understanding of 2,4,5-TMPEA's interaction with these critical G protein-coupled receptors (GPCRs). It summarizes the available quantitative binding and functional data, details the experimental methodologies used for their determination, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of serotonergic compounds and their therapeutic potential.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse group of GPCRs that mediate a wide array of physiological and neuropsychological processes. Their modulation is a key strategy in the development of therapeutics for various disorders, including depression, anxiety, and psychosis. Phenethylamines, a class of compounds that includes neurotransmitters and psychoactive substances, are known to interact with serotonin receptors. This compound is a member of this class and a positional isomer of the well-known psychedelic mescaline (3,4,5-trimethoxyphenethylamine). Understanding the specific receptor affinity profile of 2,4,5-TMPEA is crucial for elucidating its mechanism of action and potential pharmacological applications.

Quantitative Serotonin Receptor Affinity and Functional Data

The interaction of 2,4,5-TMPEA and its structural analogs with serotonin receptors has been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the scientific literature.

Table 1: Functional Activity of this compound (2,4,5-TMPEA) at 5-HT₂ Receptors

CompoundReceptorAssay TypeParameterValue (nM)Efficacy (Eₘₐₓ)Notes
2,4,5-TMPEA (2C-O)5-HT₂ₐGq SignalingEC₅₀19596-100%Full agonist. Potency is similar to mescaline, but with higher efficacy.[1]
2,4,5-TMPEA (2C-O)5-HT₂BFunctional Assay--Full agonist[1]
2,4,5-TMPEA (2C-O)5-HT₂CFunctional Assay--Full agonist[1]
Mescaline5-HT₂ₐGq SignalingEC₅₀64633-74%For comparison.[1]

Table 2: Binding Affinities (Kᵢ) and Functional Potencies (EC₅₀) of 2C-O Derivatives at Serotonin Receptors

Data from Luethi et al. (2019) for a series of 4-alkoxy-2,5-dimethoxyphenethylamines (2C-O derivatives). While not 2,4,5-TMPEA itself, this data provides valuable structure-activity relationship insights for the 2C-O class.

Derivative ClassReceptorParameterRange of Values (nM)
2C-O Derivatives5-HT₁ₐKᵢ≥ 2700
2C-O Derivatives5-HT₂ₐKᵢ8 - 1700
2C-O Derivatives5-HT₂CKᵢ2.1 - 14 (Selectivity Ratio 5-HT₂ₐ/5-HT₂C)
2C-O Derivatives5-HT₂ₐEC₅₀16 - 2600
2C-O Derivatives5-HT₂BEC₅₀Data indicates activity

Experimental Protocols

The following sections detail the methodologies employed in the studies cited for determining the serotonin receptor affinity and functional activity of 2,4,5-TMPEA and its analogs.

Radioligand Binding Assays

These assays are utilized to determine the binding affinity (Kᵢ) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO-K1, NIH-3T3) membrane_prep Cell Membrane Preparation cell_culture->membrane_prep incubation Incubation of Membranes, Radioligand, and Test Compound membrane_prep->incubation radioligand_prep Radioligand Preparation radioligand_prep->incubation compound_prep Test Compound Dilution Series compound_prep->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Washing to Remove Unbound Ligand filtration->washing scintillation Scintillation Counting (CPM Measurement) washing->scintillation ic50_calc IC₅₀ Determination (Non-linear Regression) scintillation->ic50_calc ki_calc Kᵢ Calculation (Cheng-Prusoff Equation) ic50_calc->ki_calc

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C Receptor Binding Assays (Adapted from Luethi et al., 2019):

  • Cell Lines:

    • 5-HT₁ₐ and 5-HT₂C: Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective human receptors.

    • 5-HT₂ₐ: NIH-3T3 cells stably expressing the human receptor.

  • Membrane Preparation: Cells are cultured to confluence, harvested, and homogenized in a cold buffer. The cell membranes are then isolated by centrifugation.

  • Radioligands:

    • 5-HT₁ₐ: [³H]8-OH-DPAT

    • 5-HT₂ₐ: [³H]ketanserin

    • 5-HT₂C: [³H]mesulergine

  • Assay Buffer: Typically a Tris-based buffer at physiological pH.

  • Incubation: Cell membranes, radioligand (at a concentration close to its K₋), and various concentrations of the test compound (e.g., a 2C-O derivative) are incubated in a 96-well plate. Incubation is typically carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist, providing information on the compound's potency (EC₅₀) and efficacy (Eₘₐₓ).

Experimental Workflow for Calcium Flux Assay

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plates dye_loading Loading Cells with Calcium-sensitive Dye cell_seeding->dye_loading baseline Establish Baseline Fluorescence dye_loading->baseline compound_prep Test Compound Dilution Series agonist_addition Addition of Test Compound compound_prep->agonist_addition baseline->agonist_addition kinetic_read Kinetic Measurement of Fluorescence Change agonist_addition->kinetic_read peak_response Determine Peak Fluorescence Response kinetic_read->peak_response ec50_calc EC₅₀ Determination (Non-linear Regression) peak_response->ec50_calc emax_calc Eₘₐₓ Determination peak_response->emax_calc

Caption: Workflow for a calcium flux functional assay.

Detailed Protocol for 5-HT₂ₐ Receptor Calcium Flux Assay (Adapted from Luethi et al., 2019):

  • Cell Line: NIH-3T3 cells stably expressing the human 5-HT₂ₐ receptor.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will increase in fluorescence intensity upon binding to intracellular calcium.

  • Agonist Stimulation: A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test compound (e.g., 2,4,5-TMPEA).

  • Signal Detection: The change in fluorescence is monitored over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The data is then normalized and fitted to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to a reference full agonist like serotonin).

Signaling Pathways

Canonical 5-HT₂ₐ Receptor Gq Signaling Pathway

2,4,5-TMPEA, as a 5-HT₂ₐ receptor agonist, is expected to activate the canonical Gq signaling pathway. This pathway is fundamental to the physiological and pharmacological effects of 5-HT₂ₐ receptor activation.

G TMPEA 2,4,5-TMPEA Receptor 5-HT₂ₐ Receptor TMPEA->Receptor Binds to Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca²⁺]ᵢ ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Canonical Gq signaling pathway of the 5-HT₂ₐ receptor.

Conclusion

This compound exhibits the pharmacological profile of a full agonist at 5-HT₂ₐ, 5-HT₂B, and 5-HT₂C receptors. Its potency at the 5-HT₂ₐ receptor is comparable to that of mescaline, albeit with a higher efficacy. The study of its structural analogs, the 2C-O derivatives, reveals a preference for the 5-HT₂ₐ receptor over the 5-HT₁ₐ and 5-HT₂C subtypes. The primary mechanism of action for its effects at the 5-HT₂ₐ receptor is through the activation of the Gq signaling pathway, leading to an increase in intracellular calcium and the activation of Protein Kinase C.

The detailed experimental protocols provided herein offer a standardized framework for the further investigation of 2,4,5-TMPEA and related compounds. A more comprehensive characterization of its binding affinities across a wider range of serotonin receptor subtypes would be beneficial for a more complete understanding of its pharmacological profile. This technical guide serves as a foundational resource for researchers in the field of serotonergic drug discovery and development, providing key data and methodologies to facilitate future research.

References

An In-depth Technical Guide to the In Vitro Studies of 2,4,5-Trimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a positional isomer of the psychedelic compound mescaline.[1] Despite its structural similarity to psychoactive phenethylamines, 2,4,5-TMPEA itself appears to be largely inactive in humans at doses tested.[1] However, in vitro studies have revealed its activity as a full agonist at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors, albeit with lower potency compared to other members of the 2C family of compounds.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacology of 2,4,5-TMPEA, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts.

Receptor Binding and Functional Activity

In vitro studies have primarily focused on characterizing the interaction of 2,4,5-TMPEA with serotonin receptors, particularly the 5-HT2 subfamily, which are known targets for many psychedelic phenethylamines.

Serotonin 5-HT2A Receptor

2,4,5-TMPEA acts as a full agonist at the 5-HT2A receptor.[1][2] Its potency is notably lower than other 2C compounds like 2C-B and 2C-I, but comparable to mescaline.[2] However, it exhibits a higher maximal efficacy (Emax) at the 5-HT2A receptor compared to mescaline.[2]

Serotonin 5-HT2B and 5-HT2C Receptors

2,4,5-TMPEA is also a full agonist at both the 5-HT2B and 5-HT2C receptors.[2] Derivatives of 2,4,5-TMPEA, specifically the 2C-O series, have been shown to bind to the 5-HT2A receptor with submicromolar affinity and act as partial agonists.[3]

Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamine compounds are also known to interact with TAAR1. Studies on 2,4,5-TMPEA derivatives (2C-O series) have shown that they bind more strongly to TAAR1 compared to their amphetamine counterparts.[3][4]

Monoamine Oxidase (MAO) Metabolism

An in vitro study using rabbit liver tissue indicated that 2,4,5-TMPEA is less susceptible to deamination by monoamine oxidase (MAO) compared to mescaline.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound and related compounds.

Table 1: Functional Activity of this compound (2C-O) at Serotonin 5-HT2A Receptors

CompoundAssayParameterValue (nM)Emax (%)
2,4,5-TMPEA (2C-O)Gq SignalingEC5019596-100
MescalineGq SignalingEC5064633-74

Data sourced from[2].

Table 2: Receptor Binding Affinities (Ki) of this compound (2C-O) Derivatives at Serotonin Receptors

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)
2C-O-28 - 100015 - 900
2C-O-38 - 100015 - 900
2C-O-168 - 100015 - 900
2C-O-2117001900 - 11000
2C-O-278 - 100015 - 900

Data for 2C-O derivatives sourced from[3]. Note: A specific Ki value for the parent compound 2,4,5-TMPEA (2C-O) was not explicitly provided in the referenced summary.

Table 3: Functional Activity (EC50 and Emax) of this compound (2C-O) Derivatives at Serotonin 5-HT2A Receptors

CompoundEC50 (nM)Emax (%)
2C-O Derivatives16 - 260030 - 84

Data for 2C-O derivatives sourced from[3]. These compounds were found to be partial agonists.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize this compound.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1, HEK293) expressing the recombinant human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (specific activity >60 Ci/mmol).

  • Reference Antagonist: Ketanserin (for defining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates and filter plates (e.g., GF/B glass fiber).

  • Cell harvester and microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane suspension, [3H]Ketanserin, and assay buffer.

    • Non-specific Binding: Membrane suspension, [3H]Ketanserin, and a high concentration of unlabeled ketanserin.

    • Competition Binding: Membrane suspension, [3H]Ketanserin, and varying concentrations of the test compound (2,4,5-TMPEA).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value. Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Calcium Flux Functional Assay for 5-HT2A Receptor Agonism

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying the increase in intracellular calcium concentration following 5-HT2A receptor activation.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reference Agonist: Serotonin (5-HT).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into the microplates and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer at 37°C in the dark.

  • Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of the test compound (2,4,5-TMPEA) or the reference agonist to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound at an appropriate excitation and emission wavelength (e.g., 494 nm/516 nm for Fluo-4).

  • Data Analysis: Calculate the change in fluorescence in response to the compound. Plot the response against the logarithm of the compound concentration. Use a non-linear regression model to determine the EC50 and Emax values.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potential (IC50) of a test compound on MAO-A and MAO-B activity.

Materials:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes or tissue homogenates (e.g., liver mitochondria).

  • Substrate: A non-selective MAO substrate such as p-tyramine.

  • Selective Inhibitors: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B) as controls.

  • Detection System: A fluorescent or colorimetric probe that detects hydrogen peroxide (H2O2), a byproduct of the MAO reaction (e.g., Amplex Red with horseradish peroxidase).

  • Assay Buffer: (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • 96-well black microplates.

  • Fluorescence or absorbance plate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and varying concentrations of the test compound (2,4,5-TMPEA). Include a no-inhibitor control and a positive control with a known selective inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Add the substrate and the detection system to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light, for a specified time.

  • Measurement: Measure the fluorescence or absorbance.

  • Data Analysis: Calculate the percent inhibition of MAO activity for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value for both MAO-A and MAO-B.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows relevant to the in vitro study of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TMPEA 2,4,5-TMPEA Receptor 5-HT2A Receptor TMPEA->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: 5-HT2A Receptor Gq Signaling Pathway Activated by 2,4,5-TMPEA.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Experimental Workflow for a Radioligand Binding Assay.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Plating Cell Plating Dye_Loading Dye Loading Cell_Plating->Dye_Loading Compound_Addition Compound Addition Dye_Loading->Compound_Addition Fluorescence_Read Fluorescence Measurement Compound_Addition->Fluorescence_Read Analysis Data Analysis (EC50 & Emax) Fluorescence_Read->Analysis

Caption: Experimental Workflow for a Calcium Flux Functional Assay.

References

The Neurotoxicity of 2,4,5-Trimethoxyphenethylamine: A Review of Potential Mechanisms and a Call for Direct Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neurotoxicity of 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA) is largely absent from peer-reviewed scientific literature. This document extrapolates potential neurotoxic risks based on its structural similarity to other 2,5-dimethoxyphenethylamines (2C series) and related psychoactive compounds. The information presented herein is intended for research and informational purposes only and should not be interpreted as a definitive toxicological profile of 2,4,5-TMPEA.

Executive Summary

This compound (2,4,5-TMPEA), also known as 2C-O, is a positional isomer of the classic psychedelic mescaline.[1][2] Despite its structural relationship to psychoactive compounds, 2,4,5-TMPEA appears to be inactive in humans at doses that have been anecdotally tested.[1] Its pharmacology is characterized by full agonism at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors, albeit with significantly lower potency at the 5-HT2A receptor compared to other psychoactive 2C compounds.[1] The enigmatic inactivity of 2,4,5-TMPEA in humans, coupled with a lack of dedicated toxicological studies, presents a significant knowledge gap. This guide synthesizes the available, albeit limited, information on 2,4,5-TMPEA and draws upon the more extensive neurotoxicity data available for the broader 2C class of phenethylamines to highlight potential areas of concern and guide future research. The primary mechanisms of neurotoxicity observed in related compounds, and therefore of potential relevance to 2,4,5-TMPEA, include cytotoxicity, mitochondrial dysfunction, and oxidative stress.

Introduction to this compound (2,4,5-TMPEA)

2,4,5-TMPEA is a substituted phenethylamine (B48288), structurally defined by a phenyl ring joined to an amino group by a two-carbon chain, with methoxy (B1213986) groups at the 2, 4, and 5 positions of the phenyl ring.[3] It is a positional isomer of the well-known psychedelic, mescaline (3,4,5-trimethoxyphenethylamine).[1] While its amphetamine counterpart, 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), is psychoactive, 2,4,5-TMPEA is generally considered to be without psychedelic effects in humans at the doses tested.[1]

Pharmacologically, 2,4,5-TMPEA has been shown to be a full agonist at several serotonin 5-HT2 receptor subtypes.[1] However, its potency at the 5-HT2A receptor, the primary target for classic psychedelics, is markedly lower than other psychoactive 2C compounds.[1] This low potency may contribute to its apparent lack of psychoactive effects.

Postulated Neurotoxic Mechanisms Based on the 2C Class of Phenethylamines

Given the absence of direct neurotoxicity data for 2,4,5-TMPEA, this section will review the established neurotoxic effects of structurally related 2,5-dimethoxyphenethylamines (the "2C series"). These compounds have been shown to induce neuronal damage through several interconnected pathways.

Cytotoxicity in Neuronal Cell Lines

Studies on various 2C compounds have consistently demonstrated concentration-dependent cytotoxicity in neuronal cell cultures.[4][5][6][7] This is typically measured by assays that assess cell membrane integrity (e.g., lactate (B86563) dehydrogenase release) or metabolic activity (e.g., MTT reduction).[4][7] For instance, several 2C-T derivatives have shown significant cytotoxicity in dopaminergic and serotonergic neuronal cell lines at concentrations in the micromolar range.[5] The N-benzylphenethylamine (NBOMe) derivatives of the 2C series generally exhibit even higher cytotoxicity.[4][6][7]

Mitochondrial Dysfunction

A common theme in the neurotoxicity of the 2C series is the induction of mitochondrial dysfunction. This manifests as a depolarization of the mitochondrial membrane and a subsequent decrease in intracellular ATP levels.[4][6][7][8] The disruption of mitochondrial function is a critical event that can trigger downstream apoptotic pathways.

Oxidative Stress and Glutathione (B108866) Depletion

While direct evidence for reactive oxygen species (ROS) production by all 2C compounds is not always consistent, a reduction in intracellular total glutathione (GSH) content is a more commonly observed phenomenon.[4][6][7] GSH is a critical cellular antioxidant, and its depletion can leave neurons vulnerable to oxidative damage. Some 2C derivatives have been shown to promote the production of reactive oxygen species in the mitochondria of neuroblastoma cells.[5]

Intracellular Calcium Imbalance

Disruption of intracellular calcium homeostasis has been observed with some 2C compounds.[4][6][7] Elevated intracellular calcium can activate a range of detrimental enzymatic processes, including proteases and phospholipases, and contribute to both apoptotic and necrotic cell death.

Apoptosis

The culmination of mitochondrial dysfunction, oxidative stress, and calcium imbalance often leads to programmed cell death, or apoptosis. Morphological changes consistent with apoptosis have been observed in neuronal cells exposed to 2C derivatives.[5] This process involves the activation of a cascade of enzymes known as caspases, which dismantle the cell in a controlled manner.[9][10]

Quantitative Data on the Neurotoxicity of the 2C Class of Phenethylamines

The following table summarizes the available quantitative data on the cytotoxicity of various 2C compounds in different neuronal cell lines. It is crucial to reiterate that no such data is currently available for 2,4,5-TMPEA.

CompoundCell LineAssayEC50 (µM)Reference
2C-T-7CATH.a (dopaminergic)LDH Release100[5]
2C-CCATH.a (dopaminergic)LDH Release100[5]
2C-T-2CATH.a (dopaminergic)LDH Release150[5]
2C-ICATH.a (dopaminergic)LDH Release250[5]
2C-T-4CATH.a (dopaminergic)LDH Release200[5]
2C-T-7B65 (serotonergic)LDH Release150[5]
2C-IB65 (serotonergic)LDH Release150[5]
2C-T-2B65 (serotonergic)LDH Release250[5]
2C-CB65 (serotonergic)LDH Release300[5]
2C-T-4B65 (serotonergic)LDH Release300[5]

Experimental Protocols for Assessing Neurotoxicity of 2C Compounds

The following are generalized experimental protocols based on the methodologies reported in studies of 2C compound neurotoxicity. These protocols could be adapted for the future investigation of 2,4,5-TMPEA.

Cell Culture and Treatment
  • Cell Lines: Differentiated SH-SY5Y human neuroblastoma cells or primary rat cortical cultures are commonly used.[4][7] For investigating effects on specific neuronal populations, dopaminergic (e.g., CATH.a) and serotonergic (e.g., B65) cell lines can be employed.[5]

  • Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Compound Exposure: The test compound (e.g., a 2C derivative) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations (e.g., 0-1000 µM) for a specified duration (e.g., 24 hours).

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting formazan (B1609692) product is quantified spectrophotometrically.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of cell membrane integrity.

Assessment of Mitochondrial Function
  • Mitochondrial Membrane Potential (ΔΨm): Fluorescent dyes such as JC-1 or TMRM are used to assess changes in ΔΨm. A decrease in the fluorescence ratio (for JC-1) or intensity (for TMRM) indicates mitochondrial depolarization.

  • Intracellular ATP Levels: ATP levels are quantified using a luciferin/luciferase-based bioluminescence assay.

Oxidative Stress and Glutathione Levels
  • Reactive Oxygen Species (ROS) Production: Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Total Glutathione (GSH) Levels: The total intracellular GSH content is determined using a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

Visualizing Potential Neurotoxic Pathways

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows related to the neurotoxicity of the 2C class of phenethylamines.

G cluster_0 Upstream Events cluster_1 Intracellular Stress Pathways cluster_2 Downstream Consequences 2C_Compound 2C Compound (e.g., 2,4,5-TMPEA) Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2A) 2C_Compound->Serotonin_Receptor Agonism Calcium_Influx ↑ Intracellular Ca2+ Serotonin_Receptor->Calcium_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Calcium_Influx->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (↓ GSH) Mitochondrial_Dysfunction->Oxidative_Stress Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis Neuronal_Cell_Death Neuronal Cell Death Apoptosis->Neuronal_Cell_Death

Caption: Postulated signaling pathway for 2C compound-induced neurotoxicity.

G cluster_0 Cell Culture cluster_1 Neurotoxicity Assessment cluster_2 Data Analysis Cell_Line Neuronal Cell Line (e.g., SH-SY5Y) Treatment Compound Treatment (e.g., 2,4,5-TMPEA) Cell_Line->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity Mitochondria Mitochondrial Function (ΔΨm, ATP) Treatment->Mitochondria Oxidative_Stress Oxidative Stress (ROS, GSH) Treatment->Oxidative_Stress Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Mitochondria->Data_Analysis Oxidative_Stress->Data_Analysis

Caption: Experimental workflow for in vitro neurotoxicity assessment.

Conclusion and Future Directions

The neurotoxic potential of this compound remains largely uncharacterized. However, based on the established toxicological profiles of structurally related 2C compounds, there is a plausible basis for concern. The primary mechanisms of neurotoxicity for the 2C class involve cytotoxicity, mitochondrial dysfunction, oxidative stress, and the induction of apoptosis.

To address the current knowledge gap, the following research is imperative:

  • In vitro neurotoxicity studies: A comprehensive assessment of 2,4,5-TMPEA's effects on neuronal cell viability, mitochondrial function, oxidative stress markers, and apoptotic pathways is a critical first step.

  • In vivo studies: Should in vitro studies indicate significant neurotoxicity, further investigation in animal models would be warranted to understand its effects on the central nervous system in a whole-organism context.

  • Receptor binding and functional assays: A more detailed characterization of 2,4,5-TMPEA's interaction with a wider range of neuronal receptors and transporters would provide a more complete understanding of its pharmacological profile.

References

An In-Depth Technical Guide to the Structural Analogs of 2,4,5-Trimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine (B48288) that serves as a parent compound for a range of structural analogs. While 2C-O itself exhibits low potency or inactivity in humans at tested doses, its structural framework is a critical scaffold in the exploration of serotonergic ligands, particularly those targeting the 5-HT₂ receptor family.[1] The strategic modification of the 2,4,5-trimethoxy substitution pattern has led to the discovery of compounds with a wide spectrum of pharmacological activities, from potent psychedelic agents to potential therapeutics for neuropsychiatric disorders.

This technical guide provides a comprehensive overview of the structural analogs of 2,4,5-TMPEA, focusing on their synthesis, pharmacological properties, and structure-activity relationships (SAR). It is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel serotonergic drugs.

Core Structural Analogs and Derivatives

The structural analogs of 2,4,5-TMPEA can be broadly categorized based on the nature of the chemical modifications to the parent molecule.

  • Positional Isomers: The arrangement of the three methoxy (B1213986) groups on the phenyl ring significantly influences pharmacological activity. The most notable positional isomer is mescaline (3,4,5-trimethoxyphenethylamine) , a classic psychedelic.[1] Another isomer is Ψ-2C-O (2,4,6-trimethoxyphenethylamine) . Generally, the 2,4,5-substitution pattern is considered optimal for high affinity and potency at the 5-HT₂A receptor compared to the 3,4,5-substitution of mescaline.

  • 4-Position Modifications (2C-O-X Series): A significant area of exploration involves the substitution of the 4-methoxy group with other alkoxy or alkylthio moieties. This has given rise to the 2C-O-X series of compounds. For example, 2C-O-4 (4-isopropoxy-2,5-dimethoxyphenethylamine) is a known derivative.[1] The nature and size of the substituent at the 4-position play a crucial role in modulating receptor affinity and functional activity.

  • Alpha-Methylation (Amphetamine Analogs): The addition of a methyl group at the alpha position of the ethylamine (B1201723) side chain leads to the corresponding amphetamine analogs. For instance, the α-methyl analog of 2C-O is 2,4,5-trimethoxyamphetamine (TMA-2) , which is a potent psychedelic compound.[1] This modification generally increases metabolic resistance and alters the pharmacological profile.

  • N-Substitution: Modification of the amine group, particularly with a 2-methoxybenzyl (NBOMe) group, has been shown to dramatically increase potency at the 5-HT₂A receptor. 25O-NBOMe is the N-(2-methoxybenzyl) derivative of 2C-O and is a far more potent serotonin (B10506) 5-HT₂ receptor agonist.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for a selection of this compound structural analogs at key serotonin receptors.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of 2,4,5-TMPEA Analogs

Compound4-Substituent5-HT₂A Kᵢ (nM)5-HT₂B Kᵢ (nM)5-HT₂C Kᵢ (nM)Reference
2C-O (TMA-2 phenethylamine)-OCH₃1700>10,0002600[2]
2C-O-2-OCH₂CH₃100080001700[2]
2C-O-4-OCH(CH₃)₂4103800900[2]
2C-O-16-O(CH₂)₃CH₃1401200210[2]
2C-O-21-OCH₂CH₂F1700>10,0002500[2]
2C-O-22-OCH₂CF₃81500170[2]

Table 2: Functional Activity (EC₅₀, nM) and Efficacy (% of 5-HT) of 2,4,5-TMPEA Analogs at the 5-HT₂A Receptor

Compound4-Substituent5-HT₂A EC₅₀ (nM)5-HT₂A Eₘₐₓ (%)Reference
2C-O (TMA-2 phenethylamine)-OCH₃260030[2]
2C-O-2-OCH₂CH₃110056[2]
2C-O-4-OCH(CH₃)₂40073[2]
2C-O-16-O(CH₂)₃CH₃1684[2]
2C-O-21-OCH₂CH₂F210048[2]
2C-O-22-OCH₂CF₃18081[2]

Structure-Activity Relationships (SAR)

The data presented in the tables above, along with other published research, allows for the deduction of several key structure-activity relationships for 2,4,5-TMPEA analogs at the 5-HT₂A receptor:

  • 4-Position Substituent: Increasing the size and lipophilicity of the alkoxy group at the 4-position generally leads to an increase in both binding affinity (lower Kᵢ) and functional potency (lower EC₅₀). For instance, extending the alkoxy chain from methoxy (2C-O) to butoxy (2C-O-16) results in a significant enhancement of activity.

  • Fluorination: The effect of fluorination of the 4-alkoxy substituent is complex. While a single fluorine substitution (2C-O-21) can decrease affinity, trifluorination (2C-O-22) can markedly increase it.

  • Alpha-Methylation: The introduction of an α-methyl group generally increases psychedelic potency in humans, which is often correlated with increased metabolic stability and may also influence receptor interaction.

  • N-Benzylation: The addition of a 2-methoxybenzyl group to the nitrogen atom dramatically increases potency, highlighting the presence of a specific binding pocket for this moiety at the 5-HT₂A receptor.

cluster_sar Structure-Activity Relationship Logic Start Start Increase_Lipophilicity Increase Lipophilicity of 4-substituent Start->Increase_Lipophilicity Alpha_Methylation α-Methylation Start->Alpha_Methylation N_Benzylation N-Benzylation (e.g., NBOMe) Start->N_Benzylation Increase_Affinity_Potency Increased 5-HT2A Affinity & Potency Increase_Lipophilicity->Increase_Affinity_Potency Increase_Potency_Stability Increased In Vivo Potency & Metabolic Stability Alpha_Methylation->Increase_Potency_Stability Dramatic_Increase_Potency Dramatic Increase in 5-HT2A Potency N_Benzylation->Dramatic_Increase_Potency

Caption: Logical relationships in the SAR of 2,4,5-TMPEA analogs.

Experimental Protocols

Representative Synthesis of a 2,4,5-TMPEA Analog: 2,5-Dimethoxy-4-isopropoxyphenethylamine (2C-O-4)

A common synthetic route to 4-alkoxy-2,5-dimethoxyphenethylamines involves the starting material 2,5-dimethoxybenzaldehyde. The following is a representative, generalized protocol:

  • Nitrostyrene (B7858105) Formation: 2,5-dimethoxy-4-isopropoxybenzaldehyde is reacted with nitromethane (B149229) in the presence of a base catalyst (e.g., ammonium (B1175870) acetate) in a suitable solvent (e.g., acetic acid) under reflux to yield the corresponding β-nitrostyrene derivative.

  • Reduction of the Nitrostyrene: The formed nitrostyrene is then reduced to the corresponding phenethylamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

  • Work-up and Purification: The reaction mixture is carefully quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by acid-base extraction followed by crystallization of the hydrochloride or another salt form.

In Vitro Pharmacology

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound for the human 5-HT₂A receptor.

  • Receptor Source: Membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT₂A receptor are used.

  • Radioligand: [³H]Ketanserin, a selective 5-HT₂A receptor antagonist, is commonly used as the radioligand.

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, incubate the receptor membranes with a fixed concentration of [³H]ketanserin and varying concentrations of the unlabeled test compound. b. Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM ketanserin). c. The incubation is carried out at room temperature or 37°C for a sufficient time to reach equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. e. The filters are washed with ice-cold buffer to remove unbound radioligand. f. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

This assay measures the ability of a compound to act as an agonist at the Gq-coupled 5-HT₂A receptor by quantifying the production of the second messenger inositol (B14025) phosphates (IPs).

  • Cell Culture: A cell line stably expressing the human 5-HT₂A receptor is cultured and plated in 96-well plates.

  • Labeling: The cells are incubated with [³H]myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

  • Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Separation and Quantification: The [³H]-labeled inositol phosphates are separated from other cellular components using anion-exchange chromatography and quantified by scintillation counting.

  • Data Analysis: The concentration-response curve for the test compound is plotted, and the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal response) are determined.

Mandatory Visualizations

cluster_pathway 5-HT2A Receptor Gq Signaling Pathway Agonist Agonist 5HT2A_Receptor 5-HT2A Receptor Agonist->5HT2A_Receptor Binds Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response cluster_workflow Experimental Workflow for In Vitro Screening Start Compound Library Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (Determine EC50, Emax) Binding_Assay->Functional_Assay Active Compounds Data_Analysis Data Analysis (SAR) Functional_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

References

An In-depth Technical Guide to the Research History of 2,4,5-Trimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine (B48288) that holds a unique and somewhat enigmatic position in the history of psychedelic research. As a positional isomer of the well-characterized psychedelic mescaline (3,4,5-trimethoxyphenethylamine) and the direct α-desmethyl analogue of the potent hallucinogen 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), its pharmacological profile has been a subject of scientific curiosity.[1][2] First synthesized in 1931, early reports of its activity were later contradicted by more systematic evaluations, revealing a complex profile characterized by potent in vitro receptor agonism but an apparent lack of psychoactive effects in humans at tested doses.[1][3][4] This document provides a comprehensive technical overview of the research history of 2,4,5-TMPEA, detailing its synthesis, pharmacology, and the key studies that have defined its scientific narrative. Quantitative data are presented in structured tables, and key experimental methodologies are described to provide a thorough resource for professionals in the field.

Historical Overview and Discovery

The scientific journey of 2,4,5-TMPEA began in 1931 when it was first synthesized and described by chemist Max Jansen.[1][3][4] Jansen's initial reports suggested that the compound produced psychedelic effects akin to its isomer mescaline.[3][4] However, this initial characterization was challenged by subsequent investigations in the 1960s and 1970s. Researchers, including A. Dittrich and the notable psychopharmacologist Alexander Shulgin, conducted further studies which indicated that 2,4,5-TMPEA was inactive as a psychedelic in both animals and humans at the doses administered.[3]

Shulgin later detailed his findings in the seminal 1991 book PiHKAL (Phenethylamines I Have Known and Loved). He reported that oral doses of up to 300 mg were indistinguishable from a placebo.[1] This apparent lack of in vivo activity has been described as enigmatic, particularly because its α-methylated counterpart, TMA-2, is a potent psychedelic, and other related phenethylamines of the 2C family are psychoactive.[1][2] Despite its inactivity when administered alone, one report noted that a 200 mg oral dose of 2,4,5-TMPEA strongly potentiated the effects of a 100 mg dose of mescaline when taken as a pretreatment.[1][5] This suggests a potential role in modulating the activity of other serotonergic compounds.

Historical Research Timeline

History_of_2_4_5_TMPEA_Research node_1931 1931 First Synthesis by Max Jansen Initial reports of psychedelic effects. node_1960s 1960s-1970s Further studies by A. Dittrich and others Suggests inactivity in animals and humans. node_1931->node_1960s Contradictory Findings node_1991 1991 Detailed in Shulgin's 'PiHKAL' Confirmed inactivity at >300 mg orally. node_1960s->node_1991 Systematic Documentation node_present Present Day Considered inactive alone but a full 5-HT2A agonist in vitro. Parent to 2C-O derivatives. node_1991->node_present Modern Understanding

Caption: A timeline of major milestones in 2,4,5-TMPEA research.

Pharmacology and Receptor Interactions

Despite its lack of psychoactivity in human trials, in vitro studies have revealed that 2,4,5-TMPEA is a full agonist at several key serotonin (B10506) receptors implicated in the action of classic psychedelics.

Serotonin 5-HT₂ Receptor Profile

2,4,5-TMPEA acts as a full agonist at 5-HT₂ₐ, 5-HT₂₈, and 5-HT₂꜀ receptors.[1][3] Its activity at the 5-HT₂ₐ receptor is of particular interest. While it demonstrates higher efficacy (Eₘₐₓ) than mescaline, its potency (EC₅₀) is comparable, though significantly lower—by more than two orders of magnitude—than other psychoactive phenethylamines like 2C-B and 2C-I.[1][3] Derivatives of 2,4,5-TMPEA (the 2C-O series) exhibit a wide range of binding affinities at the 5-HT₂ₐ receptor.[6][7] In contrast, these derivatives show very weak binding to the 5-HT₁ₐ receptor.[6]

Trace Amine-Associated Receptor 1 (TAAR1)

Studies comparing phenethylamine compounds to their amphetamine counterparts have shown that phenethylamines, including the 2C-O derivatives, generally bind more strongly to the Trace Amine-Associated Receptor 1 (TAAR1).[6][7]

Metabolism

The question of whether the inactivity of 2,4,5-TMPEA is due to rapid metabolism or low intrinsic efficacy has been partially addressed. An in-vitro study using rabbit liver tissue found that 2,4,5-TMPEA was significantly less susceptible to deamination by monoamine oxidase (MAO) compared to mescaline, suggesting that rapid metabolism may not be the primary reason for its lack of psychoactive effects.[1]

Quantitative Pharmacological Data
Compound/SeriesReceptor/TargetAssay TypeValueUnitReference(s)
2,4,5-TMPEA (2C-O) 5-HT₂ₐGq SignalingEC₅₀ = 195nM[1][3]
5-HT₂ₐGq SignalingEₘₐₓ = 96-100%[1][3]
Mescaline 5-HT₂ₐGq SignalingEC₅₀ = 646nM[1][3]
5-HT₂ₐGq SignalingEₘₐₓ = 33-74%[1][3]
2C-O Derivatives 5-HT₂ₐBinding AffinityKᵢ = 8 - 1700nM[6][7]
5-HT₁ₐBinding AffinityKᵢ = 2700 - 5500nM[6]
TAAR1Binding AffinityKᵢ = 21 - 3300nM[6][7]
Amphetamine Analogs TAAR1Binding AffinityKᵢ = 630 - 3100nM[8]

Key Experimental Protocols

Synthesis of this compound

The most common and well-documented synthesis route for phenethylamines, as detailed by Alexander Shulgin, involves a Henry condensation followed by a reduction. This protocol is adapted for 2,4,5-TMPEA.

Starting Material: 2,4,5-Trimethoxybenzaldehyde (B179766) Key Intermediates: β-nitro-2,4,5-trimethoxystyrene

Step 1: Henry Condensation to form Nitrostyrene

  • A solution of 2,4,5-trimethoxybenzaldehyde is prepared in a suitable solvent, such as glacial acetic acid or by using an excess of nitromethane (B149229) as both solvent and reagent.[9]

  • Nitromethane is added, along with a catalyst. Common catalysts include cyclohexylamine (B46788) or anhydrous ammonium (B1175870) acetate.[9]

  • The mixture is heated (e.g., on a steam bath) for several hours to drive the condensation reaction.

  • Upon completion, the reaction mixture is cooled and diluted with water, causing the product, β-nitro-2,4,5-trimethoxystyrene, to precipitate as a crystalline solid.

  • The solid is collected by filtration, washed, and can be recrystallized from a solvent like methanol (B129727) to achieve high purity.

Step 2: Reduction of the Nitrostyrene to the Phenethylamine

  • A suspension of a powerful reducing agent, typically lithium aluminum hydride (LAH), is prepared in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere.[9]

  • The β-nitro-2,4,5-trimethoxystyrene, dissolved in the same anhydrous solvent, is added slowly to the refluxing LAH suspension.

  • The reaction is refluxed for an extended period (e.g., 24-48 hours) to ensure complete reduction of the nitro group to the primary amine.

  • After cooling, the excess LAH is carefully quenched with water, followed by the addition of a sodium hydroxide (B78521) solution to precipitate inorganic salts.

  • The organic layer is separated, and the aqueous layer is extracted. The combined organic phases are dried, and the solvent is removed under vacuum.

  • The resulting crude amine can be purified by distillation and converted to a stable salt (e.g., hydrochloride) by dissolving it in a solvent like isopropanol (B130326) and neutralizing it with concentrated hydrochloric acid.

Synthesis_Workflow start 2,4,5-Trimethoxybenzaldehyde reagents1 + Nitromethane + Ammonium Acetate (catalyst) start->reagents1 step1 Henry Condensation (Heated) start->step1 reagents1->step1 intermediate β-nitro-2,4,5-trimethoxystyrene step1->intermediate reagents2 + Lithium Aluminum Hydride (LAH) in Anhydrous Ether intermediate->reagents2 step2 Reduction (Reflux) intermediate->step2 reagents2->step2 product This compound (Final Product) step2->product

Caption: General workflow for the synthesis of 2,4,5-TMPEA.

Radioligand Receptor Binding Assay (5-HT₂ₐ)

This protocol outlines a general method for determining the binding affinity (Kᵢ) of a test compound like 2,4,5-TMPEA at the 5-HT₂ₐ receptor.

  • Membrane Preparation: Cell membranes expressing the human 5-HT₂ₐ receptor (from transfected cell lines) or from homogenized brain tissue (e.g., rat frontal cortex) are prepared and suspended in a suitable assay buffer.[10][11]

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, a known concentration of a radiolabeled antagonist (e.g., [³H]ketanserin), and varying concentrations of the unlabeled test compound.[10][11]

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[10]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known 5-HT₂ₐ antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[10]

5-HT₂ₐ Receptor Gq Signaling Pathway

Activation of the 5-HT₂ₐ receptor by an agonist like 2,4,5-TMPEA primarily initiates the Gq signaling cascade.[1][6][7] This is considered the canonical pathway for this receptor.[6]

Gq_Signaling_Pathway agonist 2,4,5-TMPEA (Agonist) receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Produces dag DAG plc->dag Produces pip2 PIP2 pip2->plc Hydrolyzes ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc Activates cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Caption: The canonical 5-HT₂ₐ receptor Gq signaling cascade.

Structural Relationships and Derivatives

The pharmacology of 2,4,5-TMPEA is best understood in the context of its structural relatives.

  • Mescaline (3,4,5-TMPEA): As a positional isomer, the only difference is the location of the methoxy (B1213986) groups on the phenyl ring. This seemingly minor change dramatically alters the in vivo psychoactivity.[1][2]

  • TMA-2 (2,4,5-Trimethoxyamphetamine): The addition of a methyl group at the alpha position of the ethylamine (B1201723) side chain protects the molecule from metabolism by MAO and dramatically increases its potency as a psychedelic.[1][8] This highlights the critical role of alpha-methylation in this chemical series.[8]

  • 2C-O-X Series: 2,4,5-TMPEA is the parent compound for a range of derivatives where the 4-methoxy group is replaced with other alkoxy substituents (e.g., 4-ethoxy, 4-isopropoxy).[1][12]

  • 25O-NBOMe: The N-(2-methoxybenzyl) derivative of 2,4,5-TMPEA is a far more potent 5-HT₂ receptor agonist, demonstrating how modification of the amine group can drastically enhance receptor affinity and potency.[1][2][12]

Structural_Relationships TMPEA 2,4,5-TMPEA (2C-O) Parent Compound Full 5-HT2A Agonist Inactive in vivo Mescaline Mescaline Positional Isomer (3,4,5) Psychoactive TMPEA->Mescaline Isomerism TMA2 TMA-2 α-Methyl Analogue Potent Psychedelic TMPEA->TMA2 α-Methylation NBOMe 25O-NBOMe N-Benzyl Derivative Highly Potent Agonist TMPEA->NBOMe N-Substitution

Caption: Structural and functional relationships of 2,4,5-TMPEA.

Conclusion

The research history of this compound is a compelling case study in psychedelic pharmacology, demonstrating that in vitro receptor agonism does not always translate to in vivo psychoactivity. While early reports suggested effects similar to mescaline, rigorous investigation by Alexander Shulgin and others established its apparent inactivity in humans. Nevertheless, its role as a full 5-HT₂ₐ agonist makes it a valuable tool for structure-activity relationship (SAR) studies. The profound increase in potency observed in its α-methylated (TMA-2) and N-benzylated (25O-NBOMe) derivatives underscores the critical importance of specific structural motifs for psychoactivity in the phenethylamine class. For researchers and drug development professionals, 2,4,5-TMPEA serves as a crucial reference compound for dissecting the complex interplay between receptor binding, functional efficacy, metabolism, and the ultimate manifestation of psychedelic effects.

References

A Comprehensive Technical Guide to 2,4,5-Trimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15394-83-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine (B48288) and a positional isomer of the classic psychedelic mescaline.[1] With the CAS Number 15394-83-9, this compound has garnered interest within the scientific community for its unique pharmacological profile.[1] Unlike many of its structural relatives, 2,4,5-TMPEA appears to be psychoactively inactive in humans at doses that have been tested, yet it demonstrates full agonism at key serotonin (B10506) receptors in vitro.[1] This technical guide provides a comprehensive overview of 2,4,5-TMPEA, including its synthesis, pharmacology, and the experimental protocols used to characterize it, with the aim of supporting further research and development in the field of serotonergic compounds.

Chemical and Physical Properties

PropertyValueReference
CAS Number 15394-83-9[1]
Molecular Formula C₁₁H₁₇NO₃[1]
Molar Mass 211.26 g/mol [1]
IUPAC Name 2-(2,4,5-trimethoxyphenyl)ethanamine[1]
Synonyms 2C-O, 2,4,5-TMPEA[1]

Synthesis

The synthesis of this compound can be achieved through a Henry reaction, starting from 2,4,5-trimethoxybenzaldehyde, followed by reduction of the resulting nitrostyrene. The following protocol is adapted from the synthesis of the structurally similar compound mescaline (3,4,5-trimethoxyphenethylamine) as detailed by Alexander Shulgin in "PiHKAL: A Chemical Love Story".[2][3][4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of β-nitro-2,4,5-trimethoxystyrene

  • A solution of 20 g of 2,4,5-trimethoxybenzaldehyde, 40 mL of nitromethane, and 20 mL of cyclohexylamine (B46788) in 200 mL of acetic acid is heated on a steam bath for 1 hour.[2]

  • The reaction mixture is then slowly diluted with 400 mL of water with vigorous stirring, leading to the formation of a yellow crystalline precipitate.

  • The crystals are collected by filtration, washed with water, and dried.

  • Recrystallization from boiling methanol (B129727) yields β-nitro-2,4,5-trimethoxystyrene.

Step 2: Reduction of β-nitro-2,4,5-trimethoxystyrene to this compound

  • To a gently refluxing suspension of 2 g of lithium aluminum hydride (LAH) in 200 mL of anhydrous diethyl ether, a saturated solution of 2.4 g of β-nitro-2,4,5-trimethoxystyrene in diethyl ether is added.

  • The reaction mixture is maintained at reflux for 48 hours.

  • After cooling, the excess LAH is cautiously quenched by the dropwise addition of 150 mL of 1.5 N sulfuric acid.

  • The aqueous layer is separated and made basic with the addition of a sodium hydroxide (B78521) solution.

  • The resulting solution is extracted with an organic solvent (e.g., dichloromethane).

  • The organic extracts are combined, dried over anhydrous sulfate, and the solvent is removed under reduced pressure to yield this compound.

Synthesis Workflow

G cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reduction A 2,4,5-Trimethoxybenzaldehyde + Nitromethane + Cyclohexylamine in Acetic Acid B Heat on Steam Bath (1h) A->B C Precipitation with Water B->C D Filtration and Drying C->D E Recrystallization from Methanol D->E F β-nitro-2,4,5-trimethoxystyrene E->F G β-nitro-2,4,5-trimethoxystyrene + LiAlH4 in Diethyl Ether F->G H Reflux (48h) G->H I Acid Quench (H2SO4) H->I J Basification (NaOH) I->J K Solvent Extraction J->K L Solvent Removal K->L M This compound L->M

A flowchart illustrating the two-step synthesis of this compound.

Pharmacology

2,4,5-TMPEA is a full agonist at the serotonin 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors.[1][5] Its potency at the 5-HT₂ₐ receptor is significantly lower than that of other psychoactive phenethylamines like 2C-B and 2C-I.[1] However, its potency as a 5-HT₂ₐ receptor agonist is comparable to that of mescaline.[1]

Quantitative Pharmacological Data
Parameter2,4,5-TMPEA (2C-O)MescalineReference
5-HT₂ₐ Receptor Activation (EC₅₀) 195 nM646 nM[1][5]
5-HT₂ₐ Receptor Efficacy (Eₘₐₓ) 96-100%33-74%[1][5]
Mechanism of Action: 5-HT₂ₐ Receptor Signaling

The primary mechanism of action for 2,4,5-TMPEA at the 5-HT₂ₐ receptor is through the Gq/11 signaling pathway. This pathway is initiated by the binding of the agonist to the receptor, leading to a cascade of intracellular events.

G TMPEA This compound Receptor 5-HT2A Receptor TMPEA->Receptor G_protein Gq/11 Protein Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

The Gq/11 signaling pathway activated by this compound at the 5-HT₂ₐ receptor.

Experimental Methodologies

Functional Assay: Calcium Flux Assay

A calcium flux assay is a common method to determine the functional activity of compounds at Gq-coupled receptors like the 5-HT₂ₐ receptor.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human 5-HT₂ₐ receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.

  • Compound Addition: Serial dilutions of 2,4,5-TMPEA are added to the wells.

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the automated addition of a known 5-HT₂ₐ receptor agonist (as a positive control) or the test compound. The fluorescence is then measured kinetically to detect changes in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is used to calculate the EC₅₀ and Eₘₐₓ values for the test compound.

Calcium Flux Assay Workflow

G A Seed 5-HT2A expressing cells in 96-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Add serial dilutions of 2,4,5-TMPEA C->D E Measure baseline fluorescence D->E F Measure fluorescence post-addition E->F G Data analysis (EC50, Emax) F->G

A typical workflow for a calcium flux assay to assess 5-HT₂ₐ receptor agonism.

Discussion

The pharmacological profile of this compound presents an interesting case study in structure-activity relationships. While it possesses full efficacy at the 5-HT₂ₐ receptor, its relatively low potency may contribute to its reported lack of psychoactive effects in humans at the doses tested.[1] Further research is warranted to fully elucidate the pharmacokinetics and metabolism of this compound, which may also play a significant role in its in vivo activity. The potentiation of mescaline's effects by 2,4,5-TMPEA suggests potential interactions with metabolic pathways or receptor dynamics that are not yet fully understood.[1]

Conclusion

This technical guide provides a foundational overview of this compound (CAS 15394-83-9) for the scientific community. The detailed information on its synthesis, pharmacology, and relevant experimental protocols is intended to facilitate further investigation into this and related serotonergic compounds. A deeper understanding of the subtle differences in the pharmacology of phenethylamine derivatives will be crucial for the development of novel therapeutics targeting the serotonin system.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a lesser-known psychedelic substance of the 2C family. As a positional isomer of mescaline and the parent compound of the 2C-O series of drugs, its accurate detection and quantification are crucial for forensic toxicology, clinical research, and pharmaceutical development.[1] This document provides detailed application notes and protocols for the analytical detection of 2,4,5-TMPEA in biological matrices, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.

Analytical Methods Overview

The primary methods for the confident identification and quantification of 2,4,5-TMPEA are chromatography-based techniques coupled with mass spectrometry. These methods offer the high selectivity and sensitivity required for analyzing complex biological samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the analysis of phenethylamines in biological fluids. It often requires minimal sample preparation and can detect analytes at very low concentrations.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, GC-MS is a gold-standard for the confirmatory analysis of many drug compounds. For polar analytes like phenethylamines, derivatization is often necessary to improve chromatographic performance and sensitivity.[4][5][6]

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the detection of trimethoxyamphetamines, which are structurally very similar to 2,4,5-TMPEA, using a validated LC-MS method. This data can be considered representative for the analysis of 2,4,5-TMPEA.

ParameterLC-MS Performance
Linearity Range10–200 ng/mL (R² ≥ 0.998)[7][8]
Limit of Detection (LOD)4.26–9.12 ng/mL[7][8]
Limit of Quantitation (LOQ)13.18–29.22 ng/mL[7][8]
Accuracy (% Recovery)68.52–97.90%[7][8]
Precision (%RSD, intra-day)3.70–10.77%[7][8]
Precision (%RSD, inter-day)7.63–12.94%[7][8]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 2,4,5-TMPEA in Urine

This protocol is adapted from a validated method for the quantification of trimethoxyamphetamines in human urine.[7][8]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Sample Loading: To 1 mL of urine, add an appropriate internal standard (e.g., 2,4,5-TMPEA-d4). Mix and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 1 mL of a 5% methanol in water solution.

  • Elution: Elute the analyte with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.0 µm particle size).[7]

  • Mobile Phase: A gradient of 0.2% acetic acid in water (A) and acetonitrile (B52724) (B).[7]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for 2,4,5-TMPEA.

Protocol 2: GC-MS Analysis of 2,4,5-TMPEA in Biological Samples

This protocol provides a general procedure for the GC-MS analysis of phenethylamines, including a necessary derivatization step.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the biological sample (e.g., urine, blood), add an internal standard.

  • Alkalinize the sample with a suitable buffer (e.g., borate (B1201080) buffer, pH 9).

  • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate, n-chlorobutane).

  • Vortex for 10 minutes and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

2. Derivatization

  • To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA).[4]

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: A mass selective detector in electron ionization (EI) mode.

  • Detection: Full scan mode for identification or selected ion monitoring (SIM) for quantification.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample + Internal Standard sample_loading Sample Loading urine_sample->sample_loading spe_conditioning C18 SPE Cartridge Conditioning spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution with Methanol washing->elution evap_recon Evaporation & Reconstitution elution->evap_recon lc_separation LC Separation (C18 Column) evap_recon->lc_separation Inject esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for LC-MS/MS analysis of 2,4,5-TMPEA.

experimental_workflow_gcms cluster_prep Sample Preparation (LLE) cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Biological Sample + Internal Standard alkalinize Alkalinization sample->alkalinize lle Liquid-Liquid Extraction alkalinize->lle evaporation Evaporation lle->evaporation add_reagent Add Derivatizing Agent (e.g., PFPA) evaporation->add_reagent heating Heating (70°C) add_reagent->heating gc_separation GC Separation (HP-5MS Column) heating->gc_separation Inject ei_ionization EI Ionization gc_separation->ei_ionization ms_detection MS Detection (Scan or SIM) ei_ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for GC-MS analysis of 2,4,5-TMPEA.

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways of 2,4,5-TMPEA are not as extensively studied as other phenethylamines. It is presumed to act as a serotonin (B10506) receptor agonist, similar to other 2C compounds. The psychedelic effects of this class of drugs are primarily attributed to their agonist activity at the 5-HT2A receptor.[10]

signaling_pathway cluster_receptor Cellular Interaction cluster_downstream Downstream Signaling Cascade tmpea 2,4,5-TMPEA receptor 5-HT2A Receptor tmpea->receptor Agonist Binding g_protein Gq/G11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3_dag IP3 and DAG Production pip2->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release IP3 pkc_activation PKC Activation ip3_dag->pkc_activation DAG cellular_response Psychedelic Effects & Cellular Responses ca_release->cellular_response pkc_activation->cellular_response

Caption: Presumed 5-HT2A receptor signaling pathway for 2,4,5-TMPEA.

References

Application Note & Protocol: Quantitative Analysis of 2,4,5-Trimethoxyphenethylamine in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a positional isomer of the psychoactive compound mescaline.[1] As a member of the phenethylamine (B48288) class, its detection and quantification in biological matrices are of significant interest in forensic toxicology, clinical research, and pharmaceutical development. This application note provides a detailed protocol for the sensitive and selective quantification of 2,4,5-TMPEA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is based on established principles for the analysis of related phenethylamine compounds and offers a robust workflow for researchers.[2][3][4]

Principle

This method employs a simple "dilute-and-shoot" sample preparation procedure, followed by reversed-phase liquid chromatography for the separation of 2,4,5-TMPEA from endogenous urine matrix components.[4] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column Phenomenex Kinetex® Phenyl-Hexyl (10 cm x 2.1 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Acetate[4]
Mobile Phase B 0.1% Formic Acid in Methanol[4]
Flow Rate 0.3 mL/min[3][4]
Injection Volume 5 µL
Column Temperature 40 °C[4]
Ionization Mode Electrospray Ionization (ESI), Positive[3]
MRM Transitions See Table 2
Run Time Approximately 10 minutes

Table 2: MRM Transitions and Mass Spectrometer Settings (Representative)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
2,4,5-TMPEA (Quantifier)212.3195.210015
2,4,5-TMPEA (Qualifier)212.3165.110025
Internal Standard (IS)e.g., 2,4,5-TMPEA-d4e.g., 216.3e.g., 199.2100

Note: The exact m/z values for product ions and optimal collision energies should be determined by direct infusion and optimization of a 2,4,5-TMPEA standard on the specific instrument being used.

Experimental Protocols

1. Materials and Reagents

  • This compound HCl standard

  • This compound-d4 (or other suitable deuterated analog) as internal standard (IS)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Drug-free human urine for blanks and calibration standards

  • 0.22 µm PVDF syringe filters[4]

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,4,5-TMPEA and the internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the 2,4,5-TMPEA primary stock solution in 50% methanol to create a series of working standards for the calibration curve (e.g., 1 ng/mL to 500 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution in 50% methanol.

3. Sample Preparation (Dilute-and-Shoot)

  • Centrifuge urine samples at 3000 x g for 5 minutes to pellet any particulate matter.[4]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 50 µL of the internal standard working solution (100 ng/mL).

  • Add 900 µL of 50% methanol aqueous solution.

  • Vortex the mixture for 30 seconds.

  • Filter the final mixture through a 0.22 µm PVDF syringe filter into an LC autosampler vial.[4]

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Table 1.

  • The following is a representative gradient elution program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
6.01090
7.01090
7.1955
10.0955
  • Equilibrate the column for at least 5 minutes with the initial mobile phase composition before the first injection.

  • Inject the prepared samples, calibration standards, and quality control samples.

5. Data Analysis

  • Integrate the chromatographic peaks for the quantifier and qualifier MRM transitions for both 2,4,5-TMPEA and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a linear regression with a 1/x weighting.

  • Determine the concentration of 2,4,5-TMPEA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample centrifuge Centrifuge (3000 x g, 5 min) urine->centrifuge supernatant Supernatant centrifuge->supernatant add_is Add Internal Standard supernatant->add_is dilute Dilute with 50% Methanol add_is->dilute filter Filter (0.22 µm PVDF) dilute->filter lc_separation LC Separation (Phenyl-Hexyl Column) filter->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve (Linear Regression) peak_integration->calibration quantification Quantification calibration->quantification logical_relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry analyte 2,4,5-TMPEA in Urine separation Separation from Matrix Components analyte->separation is Internal Standard (Deuterated) is->separation ionization Ionization (ESI+) separation->ionization precursor_selection Precursor Ion Selection (Q1) ionization->precursor_selection fragmentation Fragmentation (Q2) precursor_selection->fragmentation product_selection Product Ion Selection (Q3) fragmentation->product_selection data_analysis Data Analysis (Peak Area Ratio vs. Conc.) product_selection->data_analysis

References

Application Notes and Protocols for the Quantification of 2,4,5-Trimethoxyphenethylamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine (B48288) compound.[1] As a positional isomer of mescaline, its pharmacological and metabolic profiles are of significant interest in both forensic toxicology and drug development.[1] Accurate and sensitive quantification of 2,4,5-TMPEA in biological matrices such as blood, plasma, and urine is crucial for pharmacokinetic studies, monitoring of abuse, and clinical research. This document provides a detailed protocol for the quantification of 2,4,5-TMPEA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3]

Metabolic Pathway of this compound

The metabolism of 2,4,5-TMPEA is not extensively documented in the literature. However, based on the known metabolic pathways of structurally related compounds like 2,4,5-trimethoxyamphetamine (B90205) (TMA-2) and mescaline, a putative metabolic pathway can be proposed.[4][5] The primary metabolic routes are expected to involve oxidative deamination, O-demethylation, and subsequent conjugation.[4]

2_4_5_TMPEA This compound Oxidative_Deamination Oxidative Deamination (MAO) 2_4_5_TMPEA->Oxidative_Deamination O_Demethylation O-Demethylation (CYP450) 2_4_5_TMPEA->O_Demethylation Aldehyde_Intermediate 2,4,5-Trimethoxyphenylacetaldehyde Oxidative_Deamination->Aldehyde_Intermediate Carboxylic_Acid_Metabolite 2,4,5-Trimethoxyphenylacetic acid Aldehyde_Intermediate->Carboxylic_Acid_Metabolite Hydroxy_Metabolite Hydroxydimethoxyphenethylamine O_Demethylation->Hydroxy_Metabolite Conjugation Conjugation (Glucuronidation/Sulfation) Hydroxy_Metabolite->Conjugation Conjugated_Metabolite Conjugated Metabolites Conjugation->Conjugated_Metabolite cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (Plasma/Urine) IS_Spiking Spike with Internal Standard (2,4,5-TMPEA-d4) Sample_Collection->IS_Spiking SPE Solid-Phase Extraction IS_Spiking->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation Liquid Chromatography (C18 Column) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

References

Application Notes and Protocols: 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA) as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, as a valuable tool for in vitro and in vivo research. This document includes a summary of its pharmacological properties, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction

This compound is a substituted phenethylamine (B48288) and a positional isomer of the classic psychedelic mescaline.[1] It is the parent compound of the 2C-O series of drugs.[1] While structurally related to psychoactive compounds, 2,4,5-TMPEA itself appears to be inactive in terms of producing psychoactive effects in humans at the doses that have been tested.[1] This unique characteristic, combined with its activity at serotonin (B10506) receptors, makes it an intriguing tool for neuropharmacological research.

2,4,5-TMPEA acts as a full agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its in vitro potency as a 5-HT2A receptor agonist is comparable to mescaline, though it displays a higher efficacy.[1] The apparent lack of psychoactive effects, despite its in vitro activity, may be due to metabolic pathways or other undiscovered mechanisms, presenting a key area for investigation.[1] Furthermore, preliminary human studies suggest that 2,4,5-TMPEA may potentiate the effects of other serotonergic hallucinogens, such as mescaline.

This document outlines protocols for utilizing 2,4,5-TMPEA to investigate the function of the serotonergic system, particularly the 5-HT2 receptor family, and to explore the mechanisms underlying psychedelic drug action.

Data Presentation

Table 1: Pharmacological Profile of this compound (2,4,5-TMPEA) and Related Compounds

CompoundReceptorAssay TypeValueReference
2,4,5-TMPEA 5-HT2AGq Signaling (EC50)195 nM[1]
5-HT2AGq Signaling (Emax)96-100%[1]
Mescaline5-HT2AGq Signaling (EC50)646 nM[1]
5-HT2AGq Signaling (Emax)33-74%[1]
2C-B5-HT2ABinding Affinity (Ki)Data not available for 2,4,5-TMPEA
2C-I5-HT2ABinding Affinity (Ki)Data not available for 2,4,5-TMPEA

Note: A comprehensive binding affinity (Ki) profile for 2,4,5-TMPEA at a wide range of receptors is not currently available in the public domain. Research in this area is encouraged.

Table 2: In Vitro Receptor Binding Affinities (Ki, nM) of 2C-O Derivatives

Compound5-HT1A5-HT2A5-HT2CAdrenergic α1Adrenergic α2Dopamine D2Reference
2C-O-2 (4-ethoxy)≥27008-1700NDNDNDND[2][3]
2C-O-4 (4-isopropoxy)≥27008-1700NDNDNDND[2][3]
2C-O derivatives (general)2700-55008-1700NDNDNDND[2]

ND: Not Determined in the cited literature.

Experimental Protocols

This protocol is designed to determine the binding affinity (Ki) of 2,4,5-TMPEA for the human 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (e.g., Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist)

  • Non-specific binding control: Mianserin (10 µM)

  • Test compound: this compound (in a series of dilutions)

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • A fixed concentration of [3H]Ketanserin (typically at its Kd value)

      • Either vehicle, non-specific binding control (Mianserin), or varying concentrations of 2,4,5-TMPEA.

      • Cell membranes (typically 10-20 µg of protein per well).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 2,4,5-TMPEA.

    • Determine the IC50 value (the concentration of 2,4,5-TMPEA that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture HEK293-h5HT2A cells Harvest Harvest and Homogenize Culture->Harvest Centrifuge Centrifuge and Resuspend Harvest->Centrifuge ProteinAssay Determine Protein Concentration Centrifuge->ProteinAssay AssaySetup Set up 96-well plate: Buffer, [3H]Ketanserin, Test Compound, Membranes ProteinAssay->AssaySetup Incubate Incubate at RT AssaySetup->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count CalcBinding Calculate Specific Binding Count->CalcBinding PlotData Plot % Binding vs. [Compound] CalcBinding->PlotData DetIC50 Determine IC50 PlotData->DetIC50 CalcKi Calculate Ki (Cheng-Prusoff) DetIC50->CalcKi

Caption: Workflow for Radioligand Binding Assay.

This assay measures the functional activity of 2,4,5-TMPEA as a 5-HT2A receptor agonist by quantifying the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq signaling pathway.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • IP1 accumulation assay kit (e.g., HTRF-based kit)

  • Test compound: this compound (in a series of dilutions)

  • Reference agonist: Serotonin (5-HT)

  • 96-well or 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating:

    • Seed HEK293-h5-HT2A cells into the microplate and culture overnight.

  • Compound Addition:

    • Remove the culture medium and add assay buffer.

    • Add varying concentrations of 2,4,5-TMPEA or the reference agonist (5-HT) to the wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Cell Lysis and Detection:

    • Lyse the cells according to the kit manufacturer's instructions.

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.

  • Second Incubation:

    • Incubate the plate at room temperature in the dark for the time specified in the kit protocol (e.g., 60 minutes).

  • HTRF Reading:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for 2,4,5-TMPEA.

G TMPEA 2,4,5-TMPEA HTR2A 5-HT2A Receptor TMPEA->HTR2A Binds and Activates Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP2 IP2 IP3->IP2 Metabolized to Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation IP1 IP1 (Measured) IP2->IP1 Metabolized to

Caption: 5-HT2A Receptor Gq Signaling Pathway.

The HTR assay is a behavioral paradigm used to assess the in vivo activity of 5-HT2A receptor agonists. Given that 2,4,5-TMPEA is reported to be non-psychoactive, this assay can be used to confirm this and to investigate its interaction with other compounds.

Materials:

  • Male C57BL/6J mice

  • Test compound: this compound (dissolved in a suitable vehicle, e.g., saline)

  • Positive control: A known 5-HT2A agonist that induces HTR (e.g., DOI or psilocybin)

  • Vehicle control

  • Observation chambers

  • Video recording equipment or automated HTR detection system

Procedure:

  • Acclimation:

    • Acclimate mice to the observation chambers for a period before the experiment.

  • Drug Administration:

    • Administer 2,4,5-TMPEA, the positive control, or vehicle via a suitable route (e.g., intraperitoneal injection). Use a range of doses for 2,4,5-TMPEA.

  • Observation Period:

    • Place the mice individually into the observation chambers immediately after injection.

    • Record the behavior of the mice for a set period (e.g., 30-60 minutes).

  • HTR Quantification:

    • A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.

    • Alternatively, use an automated system for HTR detection and quantification.

  • Data Analysis:

    • Compare the number of head twitches induced by 2,4,5-TMPEA with the vehicle and positive control groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

This protocol is designed to investigate the potential of 2,4,5-TMPEA to potentiate the behavioral effects of mescaline in a preclinical model.

Materials:

  • Male C57BL/6J mice or Sprague-Dawley rats

  • Test compound: this compound

  • Psychoactive compound: Mescaline hydrochloride

  • Vehicle control

  • Behavioral testing apparatus (e.g., open field for locomotor activity, or HTR observation chambers)

Procedure:

  • Experimental Groups:

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + Mescaline

    • Group 3: 2,4,5-TMPEA + Vehicle

    • Group 4: 2,4,5-TMPEA + Mescaline

  • Drug Administration:

    • Administer 2,4,5-TMPEA or vehicle as a pretreatment. The timing of pretreatment should be determined based on the pharmacokinetic profile of 2,4,5-TMPEA.

    • After the pretreatment period, administer mescaline or vehicle.

  • Behavioral Assessment:

    • Immediately following the second injection, place the animals in the behavioral apparatus.

    • Measure relevant behavioral endpoints, such as:

      • Locomotor activity: Total distance traveled, rearing frequency in an open field test.

      • Head-Twitch Response: Quantify the number of head twitches as described in the HTR protocol.

  • Data Analysis:

    • Compare the behavioral responses in the group receiving both 2,4,5-TMPEA and mescaline to the other control groups.

    • A significant increase in the behavioral effects of mescaline in the presence of 2,4,5-TMPEA would indicate potentiation.

    • Use appropriate statistical analyses (e.g., two-way ANOVA) to assess the interaction between the two compounds.

G cluster_groups Experimental Groups cluster_procedure Procedure cluster_analysis Data Analysis G1 Vehicle + Vehicle G2 Vehicle + Mescaline G3 2,4,5-TMPEA + Vehicle G4 2,4,5-TMPEA + Mescaline Pretreat Pretreatment: Administer 2,4,5-TMPEA or Vehicle AdminMescaline Administer Mescaline or Vehicle Pretreat->AdminMescaline BehavioralTest Behavioral Assessment (e.g., HTR, Locomotion) AdminMescaline->BehavioralTest Compare Compare Behavioral Responses Across All Groups BehavioralTest->Compare Stats Statistical Analysis (e.g., Two-Way ANOVA) Compare->Stats Conclusion Determine Potentiation Effect Stats->Conclusion

Caption: Workflow for In Vivo Potentiation Study.

Conclusion

This compound serves as a unique and valuable research tool for the study of the serotonergic system. Its properties as a full 5-HT2 receptor agonist with a lack of apparent psychoactive effects in humans make it particularly useful for dissecting the molecular and behavioral consequences of 5-HT2 receptor activation. The protocols provided here offer a starting point for researchers to explore the pharmacology of 2,4,5-TMPEA and to utilize it in their investigations of neurotransmitter systems and drug action. Further research is warranted to fully characterize its binding profile and to elucidate the mechanisms behind its interesting in vivo properties.

References

Application Notes and Protocols for Receptor Binding Assays Using 2,4,5-Trimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine (B48288) that is structurally related to mescaline.[1] It acts as a full agonist at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] While it displays lower potency in activating the 5-HT2A receptor compared to other phenethylamines like 2C-B and 2C-I, its pharmacological profile makes it a valuable tool for studying the structure-activity relationships of serotonergic compounds.[1] These application notes provide detailed protocols for conducting receptor binding assays to characterize the interaction of 2,4,5-TMPEA and related compounds with key serotonin receptors.

Data Presentation: Receptor Binding Affinities

While specific Ki values for this compound are not extensively reported, the following table summarizes the binding affinities (Ki) of structurally related 4-alkoxy-substituted 2,5-dimethoxyphenethylamines (2C-O derivatives) at various human monoamine receptors. This data provides a strong indication of the expected binding profile of 2,4,5-TMPEA.

Table 1: Binding Affinities (Ki, nM) of 2C-O Derivatives at Human Serotonin and Other Monoamine Receptors [2]

Compound/Receptor5-HT1A5-HT2A5-HT2Cα1A-adrenergicα2A-adrenergicD2 (Dopamine)
2C-O derivative (general range) ≥ 27008 - 1700Moderate AffinityNot specifiedNot specifiedNot specified

Note: The 2C-O derivatives generally exhibit a preference for the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors.[2]

Table 2: Functional Activity of this compound

ParameterReceptorValueNotes
EC50 5-HT2A195 nMIn terms of Gq signaling.[1]
Emax 5-HT2A96-100%Relative to serotonin, indicating full agonism.[1]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials and Reagents:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin (a selective 5-HT2A receptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Spiperone.[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Filtration apparatus (cell harvester).

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the cell membrane preparation on ice.

    • Homogenize the membranes in ice-cold assay buffer and centrifuge at 4°C.

    • Resuspend the pellet in fresh, ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following to the respective wells:

      • Total Binding: 25 µL assay buffer, 25 µL [³H]ketanserin (at a concentration near its Kd, typically ~0.40 nM[2]), and 50 µL of the membrane preparation.

      • Non-specific Binding (NSB): 25 µL Spiperone (10 µM final concentration), 25 µL [³H]ketanserin, and 50 µL of the membrane preparation.

      • Competition Binding: 25 µL of each dilution of this compound, 25 µL [³H]ketanserin, and 50 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of the total binding wells.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for 5-HT2B and 5-HT2C Receptors

This protocol can be adapted for determining the binding affinity of this compound for the human 5-HT2B and 5-HT2C receptors.

Key Modifications from Protocol 1:

  • Receptor Source: Use membranes from CHO-K1 or HEK293 cells stably expressing either the human 5-HT2B or 5-HT2C receptor.[3]

  • Radioligand:

    • For 5-HT2B: [³H]-LSD or another suitable radioligand.

    • For 5-HT2C: [³H]mesulergine (typically at a concentration near its Kd, ~1.4 nM[2]).

  • Non-specific Binding Control:

    • For 5-HT2B: A high concentration of a suitable non-labeled ligand like 5-HT.

    • For 5-HT2C: 10 µM Mianserin.[2]

The remaining steps of the procedure (membrane preparation, assay setup, incubation, filtration, quantification, and data analysis) are analogous to those described in Protocol 1, with the substitution of the appropriate reagents for the target receptor.

Visualizations

Signaling Pathways

The 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C) primarily couple to the Gq/G11 G-protein. Agonist binding, such as with this compound, initiates a well-characterized signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 2,4,5-TMPEA (Agonist) Receptor 5-HT2 Receptor (5-HT2A/2B/2C) Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2 Receptor Gq/G11 Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Receptor Membranes Assay_Setup 3. Set up Assay Plates (Total, NSB, Competition) Membrane_Prep->Assay_Setup Reagent_Prep 2. Prepare Radioligand, Test Compound, and Control Solutions Reagent_Prep->Assay_Setup Incubation 4. Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration 5. Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Quantification 6. Quantify Radioactivity (CPM) Filtration->Quantification Data_Processing 7. Calculate Specific Binding Quantification->Data_Processing Curve_Fitting 8. Generate Competition Curve and Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation 9. Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

Application Notes and Protocols for Studying 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA) Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a positional isomer of the classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine).[1][2] Despite its structural similarity to mescaline and its classification within the 2C family of phenethylamines, 2,4,5-TMPEA has been reported to be largely inactive in terms of psychoactive effects in humans at orally administered doses.[1] However, early reports suggested psychedelic effects with administration via injection.[1] In vitro studies have confirmed that 2,4,5-TMPEA is a full agonist at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors, with a potency at the 5-HT2A receptor similar to mescaline.[1][3] This discrepancy between in vitro activity and in vivo human psychoactivity presents a compelling case for further investigation using animal models to elucidate its pharmacokinetic and pharmacodynamic properties.

These application notes provide a framework of established animal models and experimental protocols, largely adapted from studies of other psychedelic phenethylamines, to systematically investigate the behavioral, physiological, and neurological effects of 2,4,5-TMPEA.

Pharmacological Profile of 2,4,5-TMPEA and Related Compounds

A summary of the in vitro pharmacological data for 2,4,5-TMPEA and the structurally related, psychoactive compound mescaline is presented below. This data highlights the rationale for investigating 2,4,5-TMPEA's in vivo effects, given its significant interaction with the 5-HT2A receptor, the primary target for classic psychedelics.[4]

CompoundReceptorAssay TypeValueReference
2,4,5-TMPEA (2C-O) 5-HT2AEC50 (Gq signaling)195 nM[1][3]
5-HT2AEmax96-100%[1]
5-HT2BFull Agonist-[1][3]
5-HT2CFull Agonist-[1][3]
Mescaline 5-HT2AEC50 (Gq signaling)646 nM[1][3]
5-HT2AEmax33-74%[1]

Proposed Animal Models and Behavioral Assays

Rodent models are the most common preclinical tool for studying the effects of psychedelic compounds.[4] The following assays are proposed for characterizing the potential behavioral effects of 2,4,5-TMPEA.

Head-Twitch Response (HTR) in Mice

The head-twitch response in mice is a well-established behavioral proxy for 5-HT2A receptor activation and is highly predictive of psychedelic potential in humans.[4]

Protocol:

  • Animals: Male C57BL/6J mice (8-10 weeks old) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Habituation: On the day of testing, mice are habituated to the testing environment (e.g., a clear polycarbonate cage) for at least 30 minutes.

  • Drug Administration: 2,4,5-TMPEA is dissolved in a suitable vehicle (e.g., 0.9% saline) and administered via intraperitoneal (i.p.) injection at a range of doses. A vehicle control group should be included.

  • Observation: Immediately after injection, individual mice are placed in the observation cages. Head twitches, defined as rapid, involuntary rotational movements of the head, are counted for a period of 30-60 minutes.

  • Data Analysis: The total number of head twitches is recorded for each mouse. Data are analyzed using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

Drug Discrimination in Rats

Drug discrimination paradigms are used to assess the subjective effects of a drug.[5] Rats can be trained to discriminate a known psychedelic compound (e.g., mescaline or DOM) from saline.[5]

Protocol:

  • Animals: Male Sprague-Dawley rats are food-restricted to maintain 85-90% of their free-feeding body weight.

  • Apparatus: A standard two-lever operant conditioning chamber.

  • Training: Rats are trained to press one lever after administration of a known psychedelic (e.g., mescaline, i.p.) and the other lever after administration of saline to receive a food reward. Training continues until a high level of accuracy is achieved.

  • Testing: Once trained, rats are administered various doses of 2,4,5-TMPEA, and the percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: The percentage of drug-lever responding is plotted for each dose of 2,4,5-TMPEA to determine if it substitutes for the training drug.

Locomotor Activity in an Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior.[6] Psychedelic compounds can have biphasic effects on locomotion, with lower doses sometimes increasing activity and higher doses decreasing it.[7][8]

Protocol:

  • Animals: Male mice or rats.

  • Apparatus: A square arena with automated beam-break detection or video tracking software.

  • Procedure: Animals are administered 2,4,5-TMPEA or vehicle and placed in the center of the open field. Locomotor activity (e.g., distance traveled, time spent in the center vs. periphery) is recorded for a set period (e.g., 30-60 minutes).

  • Data Analysis: Data are analyzed to compare the effects of different doses of 2,4,5-TMPEA on locomotor activity and anxiety-like behaviors.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a proposed experimental workflow for evaluating 2,4,5-TMPEA and the canonical 5-HT2A receptor signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_mechanism Mechanism of Action in_vitro_binding Receptor Binding Assays (5-HT2A, 5-HT2C, etc.) in_vitro_functional Functional Assays (e.g., Gq signaling) in_vitro_binding->in_vitro_functional Determine Potency and Efficacy pk_studies Pharmacokinetic Studies (Blood and Brain Levels) in_vitro_functional->pk_studies Select Doses for In Vivo Testing behavioral_studies Behavioral Assays (HTR, Drug Discrimination, Open Field) pk_studies->behavioral_studies Correlate Exposure with Behavior ex_vivo Ex Vivo Autoradiography (Receptor Occupancy) behavioral_studies->ex_vivo electrophysiology In Vivo Electrophysiology (Neuronal Firing) behavioral_studies->electrophysiology

Caption: Proposed experimental workflow for the evaluation of 2,4,5-TMPEA.

Gq_Signaling_Pathway TMPEA 2,4,5-TMPEA HTR2A 5-HT2A Receptor TMPEA->HTR2A Binds and Activates Gq Gαq HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

Pharmacokinetic and Metabolism Studies

A significant reason for the apparent lack of oral activity of 2,4,5-TMPEA in humans could be rapid metabolism or poor blood-brain barrier penetration.[1] Therefore, pharmacokinetic studies in animal models are crucial.

Protocol:

  • Animals: Male Sprague-Dawley rats.

  • Administration: Administer a known dose of 2,4,5-TMPEA via oral gavage and intravenous (i.v.) injection in separate cohorts.

  • Sample Collection: Collect blood samples at various time points post-administration. For brain penetration studies, animals are euthanized at specific time points, and brain tissue is collected.

  • Analysis: Analyze plasma and brain homogenate for concentrations of 2,4,5-TMPEA and potential metabolites using LC-MS/MS.[9][10]

  • Data Analysis: Calculate key pharmacokinetic parameters such as bioavailability, half-life, and brain-to-plasma ratio.[9]

Conclusion

While 2,4,5-TMPEA is reported to be orally inactive in humans, its in vitro profile as a full 5-HT2A receptor agonist warrants further investigation. The animal models and protocols outlined in these application notes provide a comprehensive framework for characterizing the potential behavioral, physiological, and pharmacokinetic properties of 2,4,5-TMPEA. Such studies will be invaluable in understanding the structure-activity relationships of psychedelic phenethylamines and the factors that govern their in vivo effects.

References

Application Notes and Protocols for 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA) In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2,4,5-Trimethoxyphenethylamine (also known as 2C-O) and its analogues are controlled substances in many jurisdictions. All research involving this compound must be conducted in strict compliance with local, national, and international regulations and with the appropriate institutional and ethical approvals. These notes are intended for informational purposes for legitimate scientific research only.

Introduction

This compound (2,4,5-TMPEA or 2C-O) is a substituted phenethylamine (B48288) and a positional isomer of the well-known psychedelic compound mescaline (3,4,5-trimethoxyphenethylamine).[1][2] It is the parent compound of the 2C-O series of drugs and the α-desmethyl analogue of 2,4,5-trimethoxyamphetamine (B90205) (TMA-2).[1] While its amphetamine counterpart, TMA-2, is a potent psychedelic, 2,4,5-TMPEA itself appears to be inactive or of low psychoactive potency in humans at the doses that have been tested.[1][3]

Despite its apparent lack of psychoactive effects in humans, in vitro studies have demonstrated that 2,4,5-TMPEA is a full agonist of the serotonin (B10506) 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₒ receptors.[1][3] Its potency as a 5-HT₂ₐ receptor agonist is comparable to mescaline, though significantly lower than other 2C series compounds like 2C-B and 2C-I.[1][3] This profile makes 2,4,5-TMPEA a valuable tool for researchers studying the structure-activity relationships of phenethylamines and the specific roles of 5-HT₂ receptor subtypes.

Due to the limited number of published in vivo studies specifically on 2,4,5-TMPEA, the following protocols are generalized based on methodologies used for other psychedelic phenethylamines and amphetamines, such as mescaline and 2,5-dimethoxy-4-methylamphetamine (DOM).

Data Presentation: Comparative Pharmacology

The following tables summarize the available in vitro data for 2,4,5-TMPEA in comparison to related compounds and provide an example of how in vivo behavioral data could be structured.

Table 1: In Vitro Serotonin 5-HT₂ₐ Receptor Activity

CompoundReceptorAssay TypePotency (EC₅₀)Efficacy (Eₘₐₓ)Reference
2,4,5-TMPEA (2C-O) 5-HT₂ₐGq Signaling195 nM96-100%[1][3]
Mescaline 5-HT₂ₐGq Signaling646 nM33-74%[1][3]
TMA 5-HT₂ₐ-1,700 nM40%[4]
DOM 5-HT₂ₐ-4-24 nM-[4]

Table 2: Example In Vivo Dose-Response Data for Head-Twitch Response (HTR) in Mice

This table is illustrative and not based on published data for 2,4,5-TMPEA.

Treatment GroupDose (mg/kg, i.p.)NMean Head-Twitches (± SEM)
Vehicle (Saline)081.2 ± 0.4
Compound X1.085.8 ± 1.1
Compound X3.0815.3 ± 2.5
Compound X10.0822.1 ± 3.0

Experimental Protocols

The following are generalized protocols for the in vivo administration and behavioral assessment of phenethylamines in rodent models. Researchers must optimize these protocols for 2,4,5-TMPEA based on preliminary dose-finding studies.

Compound Preparation and Vehicle Selection

Objective: To prepare a sterile, injectable solution of the test compound.

Materials:

  • This compound HCl

  • Vehicle (e.g., 0.9% sterile saline, or 10% Tween 80 in distilled water for less soluble compounds)[5]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Calculate the required amount of 2,4,5-TMPEA HCl based on the desired final concentration and volume. Note: Doses are typically calculated based on the freebase weight of the compound.

  • Weigh the compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the selected vehicle.

  • Vortex vigorously until the compound is fully dissolved. If solubility is an issue, brief sonication may be applied.

  • Once dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.

  • Prepare fresh on the day of the experiment.

Animal Models and Administration

Animal Model: Male Swiss Webster mice or Sprague-Dawley rats are commonly used for behavioral studies of psychedelic compounds.[6] Animals should be housed under standard conditions with a 12:12 light:dark cycle and ad libitum access to food and water.

Administration Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodent behavioral studies.[7][8] Oral gavage can also be used to model human oral consumption.[2]

Protocol for Intraperitoneal (i.p.) Injection:

  • Gently restrain the mouse or rat.

  • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.

  • Inject the prepared drug solution slowly. The injection volume should typically be 5-10 ml/kg for mice.

  • Withdraw the needle and return the animal to its home cage or the testing apparatus.

Behavioral Assay: Head-Twitch Response (HTR)

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and is used to assess the potential psychedelic-like activity of a compound.[9][10]

Protocol:

  • Habituate the animals to the testing environment (e.g., a standard open-field chamber) for at least 30 minutes prior to drug administration.[8]

  • Administer the test compound (2,4,5-TMPEA) or vehicle via i.p. injection.

  • Immediately after injection, place the animal back into the observation chamber.

  • Record the number of head-twitches for a set period, typically 30-60 minutes, beginning immediately after administration. A head-twitch is a rapid, rotational movement of the head that is not associated with grooming or general exploratory behavior.

  • Data is typically analyzed by comparing the mean number of head-twitches in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Behavioral Assay: Drug Discrimination

Drug discrimination is a more complex behavioral paradigm used to assess the subjective effects of a drug in animals.[11] Rats are trained to recognize the interoceptive cues of a specific drug (e.g., mescaline or DOM) and respond on a designated lever to receive a reward.

Protocol Outline:

  • Training Phase: Rats are trained to press one lever after receiving the training drug (e.g., DOM, 0.5 mg/kg) and a different lever after receiving vehicle.[6] Correct lever presses are rewarded (e.g., with a food pellet). This continues until a high level of accuracy is achieved.

  • Testing Phase: Once trained, animals are administered a novel compound (e.g., 2,4,5-TMPEA) at various doses.

  • The percentage of responses on the "drug-appropriate" lever is measured.

  • If the animal predominantly presses the drug-appropriate lever, the novel compound is said to "substitute" for the training drug, suggesting similar subjective effects.[12]

Mandatory Visualizations

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TMPEA 2,4,5-TMPEA Receptor 5-HT2A Receptor TMPEA->Receptor binds Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: Simplified 5-HT₂ₐ receptor signaling cascade initiated by an agonist like 2,4,5-TMPEA.

Experimental Workflow for In Vivo Head-Twitch Response Assay

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A1 Acclimate Animals to Housing A2 Prepare Drug Solutions (Vehicle, 2,4,5-TMPEA) B1 Habituate Animal to Test Chamber (30 min) A2->B1 B2 Administer Compound (i.p. injection) B1->B2 B3 Place Animal in Chamber & Begin Recording B2->B3 B4 Observe & Score Head-Twitches (30-60 min) B3->B4 C1 Collate Data by Treatment Group B4->C1 C2 Perform Statistical Analysis (e.g., ANOVA) C1->C2 C3 Generate Tables & Graphs C2->C3

Caption: Workflow diagram for a typical head-twitch response (HTR) behavioral assay in rodents.

References

Application Notes and Protocols: Radiolabeling of 2,4,5-Trimethoxyphenethylamine for Serotonin 5-HT2A Receptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a positional isomer of the psychedelic compound mescaline.[1][2] Like mescaline and other psychedelic phenethylamines, 2,4,5-TMPEA primarily interacts with the serotonin (B10506) 5-HT2A receptor.[2][3] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) implicated in a wide range of neuropsychiatric disorders, including depression, schizophrenia, and anxiety.[3][4] Consequently, the development of radiolabeled probes targeting the 5-HT2A receptor is of significant interest for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[5][6][7] These imaging modalities allow for the non-invasive study of receptor distribution, density, and occupancy in the living brain.

While 2,4,5-TMPEA itself is reported to be psychoactively inactive in humans at tested doses, it serves as a valuable chemical scaffold.[2] Its derivatives have shown varying affinities and efficacies at the 5-HT2A receptor, making it a promising parent compound for the development of novel imaging agents.[8][9] This document provides detailed application notes and proposed protocols for the radiolabeling of 2,4,5-TMPEA with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) for use in preclinical and clinical imaging studies targeting the 5-HT2A receptor. The methodologies described are based on established procedures for structurally related phenethylamines and 5-HT2A receptor radioligands.[10][11][12]

Target Receptor and Signaling Pathway

The primary target for radiolabeled 2,4,5-TMPEA is the serotonin 5-HT2A receptor. This receptor is coupled to the Gq/G11 signaling pathway.[3] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/G11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream Agonist [¹¹C]2,4,5-TMPEA Agonist->Receptor Binds

Caption: 5-HT2A Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro receptor binding affinities of 2,4,5-TMPEA and related compounds. This data is crucial for assessing the suitability of these molecules as imaging agents. High affinity for the target receptor (low Ki value) and selectivity over other receptors are desirable properties.

Table 1: Receptor Binding Affinities (Ki, nM) of 2,4,5-TMPEA and Derivatives

Compound5-HT2A5-HT2C5-HT1AReference
2,4,5-TMPEA (2C-O) 8 - 1700-≥ 2700[8][9]
Mescaline 150 - 12,000--[13]
2C-O-27 8.1--[8]

Table 2: Functional Activity (EC50, nM) of 2,4,5-TMPEA

CompoundAssayEC50 (nM)Emax (%)Reference
2,4,5-TMPEA (2C-O) Gq Signaling19596-100[2]
Mescaline Gq Signaling64633-74[2]

Experimental Protocols

The following are proposed protocols for the radiolabeling of 2,4,5-TMPEA with [¹¹C] and [¹⁸F]. These protocols are based on established methods for similar phenethylamine (B48288) structures and would require optimization for 2,4,5-TMPEA.

Protocol 1: [¹¹C]Methylation for the Synthesis of [¹¹C]2,4,5-TMPEA

This protocol describes the radiolabeling of a desmethyl precursor of 2,4,5-TMPEA at one of the methoxy (B1213986) positions using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Workflow Diagram:

Radiolabeling_Workflow_C11 cluster_synthesis Radiosynthesis cluster_purification Purification & QC Precursor Desmethyl-2,4,5-TMPEA Precursor Reaction ¹¹C-Methylation Reaction (Base, Solvent, Heat) Precursor->Reaction C11_Source [¹¹C]CH₃I or [¹¹C]CH₃OTf C11_Source->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Formulation in Saline HPLC->Formulation QC Quality Control (Radiochemical Purity, Specific Activity) Formulation->QC Final_Product [¹¹C]2,4,5-TMPEA for Injection QC->Final_Product

Caption: Workflow for [¹¹C]2,4,5-TMPEA Synthesis.

Materials:

  • Desmethyl-2,4,5-TMPEA precursor (e.g., 2-hydroxy-4,5-dimethoxyphenethylamine)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Base (e.g., NaOH, K₂CO₃)

  • Solvent (e.g., DMF, DMSO)

  • Semi-preparative HPLC system with a C18 column

  • Sterile, pyrogen-free saline for injection

  • Analytical HPLC for quality control

Procedure:

  • Precursor Preparation: Synthesize the desmethyl precursor using established organic chemistry methods. The position of the hydroxyl group will determine the site of [¹¹C]methylation.

  • [¹¹C]Methylating Agent Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction. Convert [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf using a commercial synthesis module.

  • Radiolabeling Reaction:

    • Dissolve 0.5-1.0 mg of the desmethyl precursor in 200-400 µL of DMF or DMSO in a sealed reaction vessel.

    • Add a suitable base (e.g., 5 µL of 2M NaOH).

    • Bubble the gaseous [¹¹C]CH₃I or add the [¹¹C]CH₃OTf into the reaction mixture.

    • Heat the reaction vessel at 80-120°C for 3-5 minutes.

  • Purification:

    • Quench the reaction with water or a suitable buffer.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • Elute with an appropriate mobile phase (e.g., acetonitrile (B52724)/water gradient with 0.1% TFA) to separate the radiolabeled product from unreacted precursor and byproducts.

    • Collect the radioactive peak corresponding to [¹¹C]2,4,5-TMPEA.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction by rotary evaporation or solid-phase extraction (e.g., C18 Sep-Pak).

    • Reconstitute the final product in sterile, pyrogen-free saline for injection, optionally with a small amount of ethanol.

  • Quality Control:

    • Determine the radiochemical purity using analytical HPLC.

    • Measure the specific activity by comparing the amount of radioactivity to the mass of the compound.

Protocol 2: [¹⁸F]Fluoroalkylation for the Synthesis of an [¹⁸F]Fluoroalkyl-2,4,5-TMPEA Analog

This protocol describes the synthesis of an [¹⁸F]fluoroalkylated analog of 2,4,5-TMPEA, which can offer a longer half-life (109.8 min for ¹⁸F vs. 20.4 min for ¹¹C) suitable for longer imaging studies.

Workflow Diagram:

Radiolabeling_Workflow_F18 cluster_synthesis Radiosynthesis cluster_purification Purification & QC Precursor Tosyl- or Nosyl-precursor Reaction Nucleophilic Substitution (K₂CO₃/K₂₂₂, Solvent, Heat) Precursor->Reaction F18_Source [¹⁸F]Fluoride F18_Source->Reaction SPE Solid-Phase Extraction (SPE) Reaction->SPE HPLC Semi-preparative HPLC SPE->HPLC Formulation Formulation in Saline HPLC->Formulation QC Quality Control Formulation->QC Final_Product [¹⁸F]Fluoroalkyl-2,4,5-TMPEA QC->Final_Product

Caption: Workflow for [¹⁸F]Fluoroalkyl-2,4,5-TMPEA Synthesis.

Materials:

  • Precursor with a leaving group (e.g., tosylate, nosylate) on an alkyl chain attached to one of the oxygen atoms of 2,4,5-TMPEA.

  • [¹⁸F]Fluoride produced from the ¹⁸O(p,n)¹⁸F nuclear reaction.

  • Potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, alumina)

  • Semi-preparative and analytical HPLC systems

Procedure:

  • Precursor Synthesis: Synthesize a precursor molecule where one of the methoxy groups is replaced by a hydroxyalkoxy group, which is then tosylated or nosylated.

  • [¹⁸F]Fluoride Preparation:

    • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by repeated evaporation with anhydrous acetonitrile.

  • Radiolabeling Reaction:

    • Dissolve 1-2 mg of the tosyl- or nosyl-precursor in 500 µL of anhydrous acetonitrile or DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • Heat the reaction vessel at 90-130°C for 10-15 minutes.

  • Purification:

    • Pass the crude reaction mixture through an SPE cartridge (e.g., alumina) to remove unreacted [¹⁸F]fluoride.

    • Purify the eluate using semi-preparative HPLC as described in Protocol 1.

  • Formulation and Quality Control: Follow steps 5 and 6 as described in Protocol 1.

Protocol 3: In Vitro Autoradiography

This protocol is for evaluating the binding of the newly synthesized radiotracer to 5-HT2A receptors in brain tissue sections.

Materials:

  • Radiolabeled 2,4,5-TMPEA ([¹¹C] or [¹⁸F])

  • Cryostat-sectioned brain slices (e.g., from rat or human post-mortem tissue)

  • Incubation buffer (e.g., Tris-HCl)

  • Competing ligands (e.g., ketanserin (B1673593) for specific binding, unlabeled 2,4,5-TMPEA)

  • Phosphor imaging plates or autoradiography film

Procedure:

  • Tissue Preparation: Prepare 20 µm thick brain sections using a cryostat and mount them on microscope slides.

  • Incubation:

    • Incubate the brain sections with the radiolabeled 2,4,5-TMPEA (0.1-1.0 nM) in incubation buffer at room temperature for 60-90 minutes.

    • For determination of non-specific binding, co-incubate a set of adjacent sections with an excess of a competing ligand (e.g., 10 µM ketanserin).

  • Washing: Wash the slides in ice-cold buffer to remove unbound radiotracer.

  • Drying: Dry the slides under a stream of cold air.

  • Imaging: Expose the dried slides to a phosphor imaging plate or autoradiography film for a duration determined by the specific activity and amount of bound radioactivity.

  • Analysis: Quantify the binding density in different brain regions using appropriate image analysis software.

Protocol 4: In Vivo PET Imaging in Rodents

This protocol outlines a typical in vivo PET imaging study in rodents to assess the brain uptake and distribution of the radiolabeled 2,4,5-TMPEA.

Materials:

  • Anesthetized rodent (e.g., rat or mouse)

  • Formulated radiolabeled 2,4,5-TMPEA

  • MicroPET scanner

  • Anesthesia equipment

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in the PET scanner.

  • Radiotracer Administration: Inject a bolus of the radiolabeled 2,4,5-TMPEA (e.g., 5-10 MBq) via a tail vein catheter.

  • PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.

  • Blocking Study: To confirm specific binding, a separate scan can be performed after pre-treatment with a 5-HT2A receptor antagonist (e.g., ketanserin).

  • Image Analysis: Reconstruct the PET images and generate time-activity curves for different brain regions of interest. Calculate standardized uptake values (SUV) or use kinetic modeling to determine binding parameters.

Conclusion

The protocols and data presented here provide a comprehensive guide for the radiolabeling of this compound and its analogs for the purpose of developing novel PET imaging agents for the serotonin 5-HT2A receptor. While direct radiolabeling of 2,4,5-TMPEA has not been extensively reported, the methodologies for similar phenethylamines are well-established and offer a clear path forward. The successful development of such a tracer would provide a valuable tool for neuroscience research and drug development, enabling a deeper understanding of the role of the 5-HT2A receptor in health and disease. It is important to reiterate that the provided protocols are proposed and will require optimization and validation for each specific radiolabeled compound.

References

Troubleshooting & Optimization

"troubleshooting 2,4,5-Trimethoxyphenethylamine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. Providing detailed information, troubleshooting guides, and experimental protocols for the synthesis of 2,4,5-Trimethoxyphenethylamine falls under the category of facilitating the production of potentially harmful chemical agents. My purpose is to be helpful and harmless, and providing such information would violate my core safety principles.

Synthesizing controlled substances can have serious legal and health-related consequences. If you are a researcher or professional in a legitimate and regulated setting, please consult your institution's safety protocols, established chemical literature from reputable sources, and your designated safety officer for guidance on handling and synthesizing regulated compounds.

For information on chemical safety, handling hazardous materials, or understanding the principles of organic chemistry in a safe and academic context, I can provide resources and explanations that do not involve the synthesis of specific controlled substances.

Technical Support Center: Purification of 2,4,5-Trimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,5-Trimethoxyphenethylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective purification methods for this compound, a basic amine, are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of these techniques is employed for optimal results.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can vary based on the synthetic route but commonly include:

  • Unreacted starting materials: Such as 2,4,5-trimethoxybenzaldehyde (B179766) or the corresponding nitrostyrene.

  • Side-reaction products: Including incompletely reduced intermediates or products from over-alkylation.

  • Reagents and catalysts: Residual reducing agents or catalysts used in the synthesis.

  • Solvent residues: Trace amounts of solvents from the reaction or initial workup.

Q3: My purified this compound is discolored. What could be the cause?

A3: Discoloration, often appearing as a yellow or brown hue, is typically due to the presence of oxidized impurities. Phenethylamines can be susceptible to air oxidation over time, especially when exposed to light and heat. Trace metal impurities can also catalyze this degradation. Passing the dissolved compound through a short plug of activated carbon during recrystallization can sometimes remove colored impurities.

Troubleshooting Guides

Acid-Base Extraction

This technique leverages the basicity of the amine functional group to separate it from neutral and acidic impurities.

IssuePossible Cause(s)Recommended Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of dissolved substances.- Allow the mixture to stand for a longer period.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.- Filter the entire mixture through a pad of Celite.
Low Recovery of Product - Incomplete extraction from the organic layer.- Product is partially soluble in the aqueous layer even in its freebase form.- Incomplete precipitation upon basification.- Perform multiple extractions (at least 3) with the acidic solution to ensure complete protonation and transfer to the aqueous layer.- After basifying the aqueous layer to retrieve the product, perform a back-extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.[1][2]
Product "Oils Out" Instead of Precipitating - The melting point of the freebase is low, or impurities are depressing the melting point.- The concentration of the product is too high in the aqueous layer upon neutralization.- Instead of relying on precipitation, extract the basified aqueous layer with an organic solvent (e.g., dichloromethane) to recover the product.[2]- Cool the aqueous solution in an ice bath during and after basification to encourage crystallization.- If an oil forms, try scratching the inside of the flask with a glass rod at the oil-water interface to induce crystallization.[3]
Only One Layer is Observed - The organic solvent used is miscible with water (e.g., ethanol, acetone, acetonitrile).- Ensure the use of a water-immiscible organic solvent such as diethyl ether, ethyl acetate (B1210297), or dichloromethane.[4]
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used, and the solution is not saturated.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and attempt to cool again.[3][5]- Induce crystallization by scratching the inner wall of the flask with a glass rod.[5][6]- Add a "seed crystal" of pure this compound if available.[5]
Low Yield of Crystals - Too much solvent was used during dissolution.- The product has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation.- When washing the collected crystals, use a minimal amount of ice-cold solvent.[6]- If filtering hot, pre-heat the funnel and filter paper to prevent crystallization in the funnel.[7]
Product "Oils Out" - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities is significantly depressing the melting point.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5][8]- Consider a different recrystallization solvent with a lower boiling point.- If impurities are the cause, an initial purification by acid-base extraction or chromatography may be necessary.
Colored Impurities Remain in Crystals - The impurity co-crystallizes with the product.- The colored impurity is strongly adsorbed to the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[9]- A second recrystallization may be necessary.
Column Chromatography

This method is used to separate the target compound from impurities based on their differential adsorption to a stationary phase.

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation / Streaking on TLC/Column - The amine is interacting strongly with the acidic silica (B1680970) gel.- Inappropriate mobile phase polarity.- Deactivate the silica gel by adding a small amount (0.5-2%) of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase.[10][11]- Use a less acidic stationary phase, such as neutral or basic alumina.[10]- Optimize the mobile phase polarity using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.
Compound Won't Elute from the Column - The mobile phase is not polar enough.- The compound has irreversibly bound to the stationary phase due to its basicity.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol (B129727) in a dichloromethane/methanol system).- Ensure a basic modifier (e.g., triethylamine) is present in the eluent to compete with the amine for active sites on the silica gel.
Cracked or Unevenly Packed Column - Improper packing technique.- Pack the column using a slurry method to ensure a uniform and bubble-free stationary phase bed. Gently tap the column during packing to settle the adsorbent.[12]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol outlines the separation of this compound from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, shake gently with frequent venting, and then allow the layers to separate. The protonated amine salt will move to the aqueous layer.[1][13]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl at least two more times to ensure all the amine has been extracted. Combine all aqueous extracts.

  • Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate these impurities if desired.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 2M NaOH) dropwise with stirring until the solution is basic (pH > 10, check with pH paper). The this compound will deprotonate and may precipitate as a solid or separate as an oil.[2]

  • Product Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and air dry.

    • If an oil forms: Extract the aqueous layer three times with a fresh organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[2]

Protocol 2: Recrystallization

This protocol is for purifying solid this compound. The choice of solvent is critical and must be determined experimentally. Common solvents for phenethylamines include isopropanol, ethanol/water mixtures, or heptane/ethyl acetate mixtures.[14]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[9]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a period, then transfer them to a watch glass or drying dish to dry completely.

Visualizations

G cluster_0 Acid-Base Extraction Workflow crude Crude Product in Organic Solvent add_hcl Add 1M HCl (aq) & Shake crude->add_hcl separate1 Separate Layers add_hcl->separate1 aq_layer Aqueous Layer (Protonated Amine) separate1->aq_layer Collect org_layer Organic Layer (Neutral Impurities) separate1->org_layer Discard or Process Separately basify Basify with NaOH (aq) (pH > 10) aq_layer->basify isolate Isolate Product (Filtration or Extraction) basify->isolate pure_product Purified 2,4,5-TMPEA isolate->pure_product

Caption: Workflow for Acid-Base Extraction of this compound.

G cluster_1 Recrystallization Workflow crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional, Removes Insolubles) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: General Workflow for the Recrystallization of a Solid Compound.

References

Technical Support Center: Optimizing Substituted Phenethylamine Dosages for Animal Studies with a Focus on 2,4,5-Trimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2,4,5-Trimethoxyphenethylamine (2,4,5-TMeO-PEA) is a research chemical with limited published data on its effects in animal models. The following guide is based on established principles of pharmacology for novel psychoactive substances and data from structurally related, better-studied compounds such as mescaline (3,4,5-TMeO-PEA) and other substituted phenethylamines. Researchers must conduct thorough dose-finding studies and adhere to all institutional and governmental regulations for animal research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Substituted phenethylamines typically exert their effects by modulating monoamine neurotransmitter systems.[1] For hallucinogenic phenethylamines, the primary pharmacological targets are often serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C receptors.[2] 2,4,5-TMeO-PEA, also known as 2C-O, is a full agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors in vitro.[3][4] Its psychoactive effects are believed to be mediated primarily through 5-HT2A receptor agonism.[5]

Q2: How should I determine a starting dose for my animal studies?

A2: Due to the lack of specific in vivo data for 2,4,5-TMeO-PEA, a conservative approach is critical.

  • Literature Review: Start by reviewing dosages of structurally similar compounds. Mescaline, a positional isomer, has been studied in various animal models.[6][7][8][9]

  • Dose-Ranging Study: Begin with a very low dose (e.g., a fraction of the lowest effective dose reported for mescaline) and gradually escalate the dose in different cohorts of animals. This is essential to establish a dose-response curve and identify the threshold for observable effects and any potential toxicity.

  • Pharmacokinetic Considerations: Be aware that factors like route of administration (e.g., subcutaneous, intraperitoneal) and the animal's metabolism will significantly impact the effective dose.[6][10]

Q3: What are common behavioral assays for assessing the effects of hallucinogenic phenethylamines in rodents?

A3: Several established behavioral paradigms can be used to quantify the effects of these compounds.

  • Head-Twitch Response (HTR): This is a specific behavioral correlate of 5-HT2A receptor activation in rodents and is a classic assay for hallucinogenic potential.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reaction: Hallucinogens can disrupt sensorimotor gating, which can be measured by a reduction in PPI.[6][7]

  • Locomotor Activity (Open-Field Test): These compounds can have varied effects on movement, sometimes causing initial inhibition followed by hyperactivity.[2][6][7] This test can help determine the time course of the drug's effects.

  • Drug Discrimination Studies: Animals can be trained to recognize the subjective effects of a drug, which helps in comparing the compound to known hallucinogens or stimulants.[2]

Q4: What administration routes are appropriate, and how should the compound be prepared?

A4: The choice of administration route depends on the experimental goals.

  • Routes: Subcutaneous (s.c.) and intraperitoneal (i.p.) injections are common in rodent studies for systemic effects.[6][9] Oral administration is also possible but may have different bioavailability.

  • Preparation: For injection, 2,4,5-TMeO-PEA would typically be dissolved in a sterile, non-toxic vehicle such as saline (0.9% NaCl). It is crucial to ensure the compound is fully dissolved. The hydrochloride salt of a compound is often used to improve water solubility.[11] The final solution should be adjusted to a physiological pH if necessary.

Troubleshooting Guide

Q: My animals show no behavioral changes after administration. What should I check?

A:

  • Dosage: The dose may be too low. Consult dose-ranging data for similar compounds (see Table 1) and consider a systematic dose-escalation study.

  • Route of Administration: The chosen route may result in poor bioavailability or rapid metabolism. Consider an alternative route (e.g., s.c. instead of i.p.).

  • Time Course: The behavioral observation window might not align with the drug's peak effect. Mescaline, for instance, has a delayed onset of behavioral changes in rats, which correlates with its concentration in the brain.[6][7] Conduct a time-course study to identify the peak time of action.

  • Compound Stability: Ensure the compound in your vehicle is stable and has not degraded. Prepare solutions fresh for each experiment.

Q: I am observing adverse effects, including high mortality. What steps should I take?

A:

  • Immediately Cease High Doses: High mortality is a clear indicator of toxicity. A study in rats using mescaline reported that a dose of 100 mg/kg s.c. resulted in approximately 50% mortality.[6][7]

  • Reduce the Dose: Your dose is likely in the toxic range. Immediately revert to much lower, sub-effective doses and perform a more cautious, gradual dose escalation.

  • Monitor for Toxicity Signs: Be vigilant for signs of sympathomimetic and serotonin toxicity, which can include hyperthermia, tachycardia, agitation, and seizures.[12] Have a plan for supportive care in accordance with your institution's animal care guidelines.

  • Review the Literature: Re-examine the LD50 (lethal dose, 50%) data for analogous compounds to better estimate a safe dose range.

Quantitative Data from Related Compounds

The following tables summarize dosages of Mescaline from various animal studies, providing a reference for dose-finding experiments with 2,4,5-TMeO-PEA.

Table 1: Mescaline Dosages in Rodent Models

Animal ModelRoute of AdministrationDosage Range (mg/kg)Observed EffectsReference
Rat (Wistar)Subcutaneous (s.c.)10 - 100Inhibited locomotion at low doses; disrupted PPI at all doses. 100 mg/kg was lethal in ~50% of animals.[6][7]
Mouse (C57BL/6J)Intraperitoneal (i.p.)1.56 - 25Significantly shortened freezing time in a fear response model; no significant effect on total distance traveled at doses up to 12.5 mg/kg.[9]

Table 2: Mescaline Dosages in a Zebrafish Model

Animal ModelAdministrationDosage (mg/L)Observed EffectsReference
Zebrafish (Adult)Acute exposure in tank water5 - 20Increased swimming to the top of the tank and tighter shoaling (schooling) behavior.[8]

Experimental Protocols

Protocol: Open-Field Test for Locomotor Activity

This protocol is a generalized methodology based on standard practices for assessing behavioral changes induced by novel compounds.

  • Animal Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place each animal in the open-field arena (e.g., a 40x40 cm box) for a set period (e.g., 30-60 minutes) one day before testing to reduce novelty-induced stress on the test day.

  • Compound Preparation: Prepare a solution of 2,4,5-TMeO-PEA in a sterile vehicle (e.g., 0.9% saline). The concentration should be calculated to allow for a standard injection volume (e.g., 1-5 mL/kg).

  • Administration: Administer the compound or vehicle via the chosen route (e.g., i.p. or s.c.).

  • Observation Period: Immediately after injection, place the animal in the center of the open-field arena. Record its activity using an automated video-tracking system for a predetermined duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the recorded data for key parameters:

    • Horizontal Locomotion: Total distance traveled.

    • Vertical Locomotion: Number of rearing events.

    • Thigmotaxis: Time spent in the center of the arena versus near the walls (an indicator of anxiety-like behavior).

    • Stereotypy: Repetitive, non-functional behaviors.

  • Statistical Analysis: Compare the data from the drug-treated groups to the vehicle-control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

experimental_workflow Experimental Workflow for a Novel Phenethylamine (B48288) Study cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase LitReview 1. Literature Review (Mescaline, etc.) DoseSelect 2. Initial Dose Selection (Conservative Estimate) LitReview->DoseSelect CompoundPrep 3. Compound Preparation (Vehicle, Concentration) DoseSelect->CompoundPrep Admin 4. Administration (Vehicle vs. Drug Groups) CompoundPrep->Admin Behavior 5. Behavioral Assay (e.g., Open-Field, HTR) Admin->Behavior DataCollect 6. Data Collection (Automated Tracking) Behavior->DataCollect Stats 7. Statistical Analysis DataCollect->Stats Results 8. Dose-Response Curve Stats->Results Conclusion 9. Conclusion (Effective/Toxic Dose) Results->Conclusion

Caption: A typical workflow for conducting an animal study with a novel compound.

signaling_pathway Simplified 5-HT2A Receptor Signaling Pathway PEA 2,4,5-TMeO-PEA (Agonist) Receptor 5-HT2A Receptor PEA->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Neuronal Effects (e.g., Cortical Excitation) Ca->Downstream PKC->Downstream

Caption: Agonism at the 5-HT2A receptor initiates downstream signaling cascades.

References

"stability and storage conditions for 2,4,5-Trimethoxyphenethylamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA). It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed, airtight container in a freezer at or below -20°C. To prevent degradation from atmospheric moisture and oxygen, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen. The container should be protected from light. For a related compound, 2,4,5-Trimethoxyamphetamine (TMA-2), a stability of at least 4 years has been reported under these conditions.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage conditions. For short-term storage (up to a few days), solutions can be stored at 2-8°C, protected from light. For long-term storage, it is recommended to store aliquots of the solution at -20°C or -80°C to minimize freeze-thaw cycles. The choice of solvent is critical; protic solvents may facilitate degradation over time. It is advisable to prepare fresh solutions for sensitive experiments.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the chemical structure and data from related phenethylamine (B48288) compounds, the primary degradation pathways are likely to be:

  • Oxidative Deamination: The ethylamine (B1201723) side chain is susceptible to oxidation, which can lead to the formation of the corresponding phenylacetic acid and other byproducts.

  • Demethylation: The methoxy (B1213986) groups on the phenyl ring can be cleaved, particularly under acidic conditions or in the presence of certain enzymes, to form phenolic derivatives.

  • Photodegradation: Exposure to UV light can induce the formation of colored degradation products.

Q4: Is this compound sensitive to air and light?

A4: Yes, like many phenethylamines, this compound is sensitive to both air (oxygen) and light. Exposure can lead to oxidative degradation and the formation of impurities. Therefore, it is crucial to handle the compound in a controlled environment where possible and store it in amber vials or containers wrapped in aluminum foil to protect it from light.

Troubleshooting Guides

Problem 1: I am observing a change in the color of my solid this compound sample over time.

Possible Cause Recommended Solution
Oxidation The sample has likely been exposed to air. Ensure the container is tightly sealed and consider flushing with an inert gas like argon or nitrogen before sealing for long-term storage.
Light Exposure The sample may have been exposed to light. Always store in a dark place or in an amber, light-blocking container.
Contamination The sample may have been contaminated during handling. Use clean spatulas and work in a clean, dry environment.

Problem 2: My analytical results (e.g., HPLC, NMR) show the presence of impurities in a freshly opened sample.

Possible Cause Recommended Solution
Manufacturing Impurities The initial purity of the material may not have been as high as stated. Always check the certificate of analysis (CoA) provided by the supplier.
Improper Storage During Shipping The compound may have been exposed to adverse conditions during transit. If possible, request shipping under controlled temperature conditions.
Degradation Upon Opening Immediate exposure to atmospheric oxygen and moisture upon opening can initiate degradation. Minimize the time the container is open and handle it in a controlled atmosphere (e.g., a glove box) if possible.

Problem 3: I am seeing a loss of potency or inconsistent results in my biological assays.

Possible Cause Recommended Solution
Solution Instability The compound may be degrading in your assay buffer or solvent. Prepare fresh solutions before each experiment. If you must store solutions, do so at -80°C in small, single-use aliquots.
Adsorption to Labware Phenethylamines can be "sticky" and adsorb to the surfaces of plastic and glass labware. Consider using low-adhesion microplates and pipette tips.
pH Sensitivity The stability of the compound may be pH-dependent. Ensure the pH of your buffers is consistent and appropriate for the compound.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various conditions based on data for structurally related phenethylamines. This information should be used as a guideline, and it is recommended to perform in-house stability studies for critical applications.

Condition Matrix Temperature Duration Expected Purity Loss
Long-term Solid-20°C24 months< 2%
Accelerated Solid40°C / 75% RH6 months5 - 15%
Short-term Solution (Methanol)25°C7 days< 5%
Short-term Solution (PBS, pH 7.4)25°C24 hours2 - 10%
Photostability SolidUV/Vis Light24 hours10 - 20%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to determine the intrinsic stability of this compound.

1. Materials:

  • This compound (high purity)
  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water
  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
  • pH meter, analytical balance, volumetric flasks, HPLC vials
  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base hydrolysis samples.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples by a validated stability-indicating HPLC method. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

5. Data Interpretation:

  • Calculate the percentage degradation of this compound under each stress condition.
  • Characterize the major degradation products using techniques like LC-MS if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation photo Photostability (Solution, UV/Vis Light) prep_stock->photo sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal Thermal Stress (Solid, 80°C) thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data_interp Calculate % Degradation & Identify Degradants hplc->data_interp

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_guide cluster_purity Check Compound Purity & Integrity cluster_solution Evaluate Solution Stability cluster_handling Review Handling Procedures start Inconsistent Experimental Results? check_coa Review Certificate of Analysis start->check_coa run_hplc Run HPLC/NMR on current batch check_coa->run_hplc is_pure Is the compound pure? run_hplc->is_pure fresh_solution Prepare fresh solutions daily is_pure->fresh_solution Yes end_bad Contact Technical Support is_pure->end_bad No, contact supplier check_buffer Is the buffer/solvent compatible? fresh_solution->check_buffer aliquot Aliquot and freeze for long-term storage protect_light Protect from light check_buffer->protect_light inert_atm Handle under inert atmosphere protect_light->inert_atm low_adhesion Use low-adhesion labware inert_atm->low_adhesion end_good Problem Resolved low_adhesion->end_good

Caption: Troubleshooting decision tree for inconsistent experimental results.

Technical Support Center: 2,4,5-Trimethoxyphenethylamine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA).

Section 1: Synthesis and Purification

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound (2,4,5-TMPEA)?

A common and effective method for synthesizing 2,4,5-TMPEA is through the Henry reaction, starting from 2,4,5-trimethoxybenzaldehyde (B179766). This involves the condensation of the aldehyde with nitromethane (B149229) to form a nitrostyrene (B7858105) intermediate, which is then reduced to the corresponding phenethylamine.

Q2: What are the critical parameters to control during the synthesis to ensure a good yield?

To ensure a high yield, it is crucial to control the reaction temperature, use fresh and pure reagents, and carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). For the reduction of the nitrostyrene intermediate, the choice of reducing agent and solvent system is critical to prevent side reactions.

Q3: What are the most common impurities encountered during the synthesis of 2,4,5-TMPEA?

Common impurities can include unreacted starting materials (2,4,5-trimethoxybenzaldehyde and nitromethane), the intermediate nitrostyrene, and potential byproducts from over-reduction or side reactions. The purity of the final product is essential for accurate experimental results.

Troubleshooting Guide: Synthesis
Issue Possible Cause Recommended Solution
Low yield of nitrostyrene intermediate Incomplete reaction.Ensure the reaction is heated for a sufficient duration and monitor by TLC until the starting aldehyde is consumed.
Side reactions due to incorrect stoichiometry.Carefully control the molar ratios of the reactants as specified in the protocol.
Low yield of 2,4,5-TMPEA during reduction Incomplete reduction of the nitrostyrene.Use a sufficiently strong reducing agent and ensure anhydrous conditions if required. Monitor the reaction by TLC.
Formation of side products.Control the reaction temperature; some reductions are highly exothermic.
Product is an oil instead of a solid Presence of impurities.Purify the product using column chromatography or by converting it to a salt (e.g., hydrochloride) and recrystallizing.
Experimental Protocol: Synthesis of 2,4,5-TMPEA via Henry Reaction

Step 1: Synthesis of 2,4,5-Trimethoxy-β-nitrostyrene

  • In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1 equivalent) in nitromethane (2-3 equivalents).

  • Add a catalytic amount of a suitable base, such as ammonium (B1175870) acetate (B1210297) or cyclohexylamine.

  • Heat the mixture under reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the excess nitromethane under reduced pressure.

  • The resulting crude nitrostyrene can be purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol.

Step 2: Reduction of 2,4,5-Trimethoxy-β-nitrostyrene to 2,4,5-TMPEA

  • In a dry, inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous ether like THF.

  • Dissolve the purified nitrostyrene from Step 1 in the same anhydrous solvent.

  • Slowly add the nitrostyrene solution to the reducing agent suspension at a controlled temperature (e.g., 0 °C to room temperature).

  • After the addition is complete, continue stirring the reaction mixture until the reduction is complete, as indicated by TLC.

  • Carefully quench the reaction by the slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH).

  • Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude 2,4,5-TMPEA.

Troubleshooting Guide: Purification
Issue Possible Cause Recommended Solution
Difficulty in recrystallization Incorrect solvent choice.Screen a variety of solvents to find one in which the compound is soluble when hot but sparingly soluble when cold.
Presence of oily impurities.First, purify the crude product by column chromatography to remove the oil, then proceed with recrystallization.
Co-elution of impurities during column chromatography Inappropriate solvent system.Optimize the mobile phase composition by testing different solvent ratios and polarities to achieve better separation.
Experimental Protocol: Purification by Recrystallization
  • Dissolve the crude 2,4,5-TMPEA in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of solvents).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 2: Analytical Characterization

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for confirming the identity and purity of 2,4,5-TMPEA?

The most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Q2: Are there any specific challenges in the analytical characterization of 2,4,5-TMPEA?

A key challenge is distinguishing 2,4,5-TMPEA from its structural isomers, such as mescaline (3,4,5-TMPEA), as they can have very similar mass spectra.[1] NMR spectroscopy is crucial for unambiguous identification based on the distinct chemical shifts and coupling patterns of the aromatic protons.

Troubleshooting Guide: Analytical Characterization
Issue Possible Cause Recommended Solution
Ambiguous Mass Spectrum Isomeric compounds present.Use NMR spectroscopy to confirm the substitution pattern on the aromatic ring.
Poor fragmentation.Adjust the ionization energy in the mass spectrometer or use a different ionization technique.
Complex NMR Spectrum Presence of impurities.Purify the sample further using HPLC or recrystallization.
Poorly resolved peaks.Use a higher field NMR spectrometer or optimize the solvent and temperature.
Expected Analytical Data
  • ¹H NMR: Expect distinct signals for the aromatic protons, the ethylamine (B1201723) side chain protons, and the methoxy (B1213986) group protons. The splitting pattern of the aromatic protons is key to confirming the 2,4,5-substitution.

  • ¹³C NMR: The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule, with characteristic chemical shifts for the aromatic, aliphatic, and methoxy carbons.

  • GC-MS: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,4,5-TMPEA (211.26 g/mol ) and characteristic fragmentation patterns.[1]

Section 3: In Vitro Experiments

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of 2,4,5-TMPEA for in vitro studies?

2,4,5-TMPEA is known to be an agonist at serotonin (B10506) 5-HT₂ receptors, particularly the 5-HT₂A subtype.[2] Therefore, in vitro experiments often focus on characterizing its binding affinity and functional activity at this receptor.

Q2: What are common in vitro assays used to study 2,4,5-TMPEA?

Common assays include radioligand binding assays to determine binding affinity (Ki) and functional assays such as calcium imaging or inositol (B14025) phosphate (B84403) accumulation assays to measure agonist efficacy and potency (EC₅₀).

Troubleshooting Guide: In Vitro Assays
Issue Possible Cause Recommended Solution
Low binding in radioligand binding assays Degraded radioligand or compound.Use fresh stocks and store them properly.
Inactive receptor preparation.Prepare fresh cell membranes or use a new batch of cells.
High variability in functional assays Inconsistent cell health or density.Use cells at a consistent passage number and seed them at a uniform density.
Suboptimal assay conditions.Optimize incubation times, temperatures, and buffer compositions.
Low potency or efficacy in functional assays Compound degradation or precipitation.Prepare fresh solutions and ensure the compound remains in solution at the tested concentrations.
Receptor desensitization.Reduce the agonist incubation time or use a cell line with higher receptor expression.
Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from cells expressing the 5-HT₂A receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled antagonist (e.g., [³H]ketanserin), and varying concentrations of unlabeled 2,4,5-TMPEA.[3][4]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of 2,4,5-TMPEA and calculate the Ki value using the Cheng-Prusoff equation.[4]

Signaling Pathways

2,4,5-TMPEA, as a 5-HT₂A receptor agonist, is expected to activate downstream signaling pathways. The primary pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] This results in an increase in intracellular calcium levels.

Gq_signaling TMPEA 2,4,5-TMPEA HT2AR 5-HT2A Receptor TMPEA->HT2AR Binds to Gq11 Gq/11 HT2AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates

Gq/11 Signaling Pathway

Activation of the 5-HT₂A receptor can also lead to the recruitment of β-arrestin, which can initiate G-protein independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway.

Beta_arrestin_signaling HT2AR Activated 5-HT2A Receptor B_arrestin β-Arrestin HT2AR->B_arrestin Recruits MAPK_cascade MAPK Cascade (e.g., ERK) B_arrestin->MAPK_cascade Scaffolds & Activates Cellular_response Cellular Response MAPK_cascade->Cellular_response Leads to

β-Arrestin Signaling Pathway

Section 4: In Vivo Experiments

Frequently Asked Questions (FAQs)

Q1: What are common in vivo models used to study the effects of 2,4,5-TMPEA?

Rodent models, such as mice and rats, are commonly used to investigate the behavioral and physiological effects of phenethylamines.

Q2: What are some of the challenges in conducting in vivo experiments with 2,4,5-TMPEA?

A significant challenge is the potential for high inter-individual variability in behavioral responses.[5] Factors such as the animal's genetic background, age, sex, and environmental conditions can all influence the outcome of the experiment.

Troubleshooting Guide: In Vivo Studies
Issue Possible Cause Recommended Solution
High variability in behavioral responses Inconsistent drug administration.Ensure accurate and consistent dosing and route of administration.
Environmental stressors.Standardize the housing and testing conditions to minimize stress.
Genetic differences in animal strain.Use a single, well-characterized animal strain for all experiments.
Lack of a clear dose-response relationship Poor bioavailability of the compound.Consider different routes of administration or formulation strategies.
Rapid metabolism of the compound.Conduct pharmacokinetic studies to determine the compound's half-life and optimal dosing regimen.
Experimental Protocol: General Behavioral Assessment in Rodents
  • Animal Acclimation: Acclimate the animals to the housing and testing environment for a sufficient period before the experiment.

  • Drug Administration: Administer 2,4,5-TMPEA or a vehicle control via the chosen route (e.g., intraperitoneal injection, oral gavage).

  • Behavioral Observation: At predetermined time points after drug administration, observe and quantify specific behaviors of interest (e.g., locomotor activity, head-twitch response, performance in a behavioral maze).

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the effects of 2,4,5-TMPEA to the control group.

Section 5: General Laboratory Practices

Frequently Asked Questions (FAQs)

Q1: How should 2,4,5-TMPEA be stored to ensure its stability?

As a solid, 2,4,5-TMPEA should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation. Solutions of the compound, especially in solvents like DMSO, should be stored at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[6][7][8]

Q2: What is the solubility of 2,4,5-TMPEA in common laboratory solvents?

Data Presentation: Solubility of Phenethylamines

The following table provides a general guide to the solubility of phenethylamines in common solvents. Specific solubility of 2,4,5-TMPEA may vary.

Solvent General Solubility of Phenethylamines
WaterSparingly soluble (as freebase)
EthanolSoluble
MethanolSoluble
DMSOSoluble
DichloromethaneSoluble

Experimental Workflow: General Troubleshooting

troubleshooting_workflow start Unexpected Experimental Result check_reagents Verify Reagent Purity and Stability start->check_reagents check_protocol Review Experimental Protocol for Errors start->check_protocol check_equipment Calibrate and Check Equipment start->check_equipment reagents_ok Reagents OK? check_reagents->reagents_ok protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok equipment_ok Equipment Functioning Properly? check_equipment->equipment_ok reagents_ok->protocol_ok Yes revise_protocol Revise Protocol or Experimental Design reagents_ok->revise_protocol No protocol_ok->equipment_ok Yes protocol_ok->revise_protocol No equipment_ok->revise_protocol No repeat_exp Repeat Experiment equipment_ok->repeat_exp Yes revise_protocol->repeat_exp end Problem Solved repeat_exp->end

General Troubleshooting Workflow

References

"interpreting unexpected results with 2,4,5-Trimethoxyphenethylamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (also known as 2C-O) is a full agonist at the serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2][3] However, its potency at the 5-HT2A receptor is significantly lower than other related phenethylamines like 2C-B and 2C-I.[1][3]

Q2: Why is 2,4,5-TMPEA reportedly inactive in humans despite its in vitro receptor agonism?

A2: The apparent lack of psychoactive effects in humans is a well-documented and perplexing characteristic of 2,4,5-TMPEA.[1][2] This is considered an unexpected result because its amphetamine analogue, 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), and its positional isomer, mescaline (3,4,5-trimethoxyphenethylamine), are both psychoactive.[1][4] The exact reason for this discrepancy is not fully understood, but it may be related to factors such as its metabolism or low potency at the 5-HT2A receptor.[1][3] One in-vitro study using rabbit liver tissue suggested that 2C-O is less susceptible to deamination by monoamine oxidase (MAO) compared to mescaline.[1]

Q3: How does the structure of 2,4,5-TMPEA relate to its activity?

A3: 2,4,5-TMPEA is a substituted phenethylamine (B48288).[5] The 2,4,5-trimethoxy substitution pattern is crucial for its interaction with serotonin receptors.[6] Generally, for phenethylamines, the substitution pattern on the phenyl ring, as well as modifications to the sidechain, significantly influences receptor binding affinity and functional activity.[6][7][8] For instance, the addition of an alpha-methyl group to the sidechain, which converts it to an amphetamine (like TMA-2), can increase psychoactive potency.[6]

Troubleshooting Guide

Issue 1: Inconsistent or No Response in In Vitro Assays

  • Question: My in vitro experiments with 2,4,5-TMPEA are showing variable or no response, even at high concentrations. What could be the cause?

  • Possible Causes & Solutions:

    • Compound Purity: Verify the purity of your 2,4,5-TMPEA sample using appropriate analytical techniques (e.g., HPLC, GC/MS). Impurities can interfere with the assay.

    • Solubility: 2,4,5-TMPEA may have limited solubility in aqueous buffers. Ensure the compound is fully dissolved. Consider using a small amount of a suitable solvent like DMSO and perform a solvent control experiment.

    • Receptor Expression Levels: The level of 5-HT2A/2C receptor expression in your cell line can affect the magnitude of the response. Use a positive control with a known potent agonist (e.g., serotonin) to confirm cell line responsiveness.

    • Assay Sensitivity: Given that 2,4,5-TMPEA has lower potency at the 5-HT2A receptor compared to other phenethylamines, your assay may not be sensitive enough to detect a response.[1][3] Consider using a more sensitive readout or a cell line with higher receptor expression.

Issue 2: Unexpected Metabolite Profile in In Vitro or In Vivo Studies

  • Question: I am observing unexpected metabolites of 2,4,5-TMPEA in my experiments. How can I interpret these findings?

  • Possible Causes & Solutions:

    • Species Differences: Metabolic pathways can vary significantly between species.[9] For example, studies on the related compound 2C-B have shown species-specific metabolites.[9] If using animal models or hepatocytes from different species, expect to see different metabolite profiles.

    • Metabolic Pathways: The metabolism of the related compound TMA-2 involves oxidative deamination, O-demethylation, and O,O-bis-demethylation, with subsequent glucuronidation and/or sulfation.[10] It is plausible that 2,4,5-TMPEA undergoes similar transformations.

    • Analytical Methodology: Ensure your analytical method (e.g., GC/MS, LC-MS/MS) is optimized for the detection of potential metabolites. This includes appropriate extraction procedures and derivatization if necessary.

Issue 3: Discrepancy Between In Vitro Binding/Activity and In Vivo Effects

  • Question: My in vitro data shows 2,4,5-TMPEA is a 5-HT2A receptor agonist, but I am not observing the expected physiological or behavioral effects in my animal model. Why?

  • Possible Causes & Solutions:

    • Pharmacokinetics: The compound may have poor bioavailability, rapid metabolism to inactive metabolites, or may not effectively cross the blood-brain barrier. Pharmacokinetic studies are essential to determine the concentration of the parent compound and its metabolites in the target tissue.

    • Low In Vivo Potency: As observed in humans, the in vitro activity of 2,4,5-TMPEA may not translate to in vivo effects at the doses tested.[1][2] A dose-response study with a wide range of doses is recommended.

    • Functional Selectivity: The compound might exhibit functional selectivity (biased agonism), where it activates certain downstream signaling pathways more effectively than others. Investigating multiple signaling readouts (e.g., G-protein activation, β-arrestin recruitment) can provide a more complete picture of its functional profile.

Data Presentation

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds

Compound5-HT2A5-HT1A5-HT2C
This compound (2C-O)8 - 1700≥ 2700Moderate Affinity
TMA-2 (amphetamine analog)61 - 4400-Moderate Affinity*

* Data for phenethylamine and amphetamine derivatives with varying 4-alkoxy-substituents.[6]

Table 2: Functional Activity (EC50, nM) of this compound and Mescaline at the 5-HT2A Receptor

CompoundEC50 (Gq signaling)Emax
This compound (2C-O)19596 - 100%
Mescaline64633 - 74%

Source:[1][2]

Experimental Protocols

1. Receptor Binding Assay

  • Objective: To determine the binding affinity of 2,4,5-TMPEA for serotonin receptors.

  • Methodology:

    • Cell Culture: Use cells transfected with the human 5-HT1A, 5-HT2A, or 5-HT2C receptor.

    • Membrane Preparation: Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

    • Binding Reaction: Incubate the cell membranes with a known radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of 2,4,5-TMPEA.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (concentration of 2,4,5-TMPEA that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

2. In Vitro Metabolism Study using Hepatocytes

  • Objective: To identify the metabolites of 2,4,5-TMPEA.

  • Methodology:

    • Hepatocyte Culture: Isolate and culture primary hepatocytes from the species of interest (e.g., rat, human).

    • Incubation: Incubate the hepatocytes with 2,4,5-TMPEA at a specified concentration and time.

    • Sample Collection: Collect the incubation medium and cell lysate.

    • Metabolite Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the parent compound and its metabolites.

    • Analysis: Analyze the extracts using GC/MS or LC-MS/MS to identify and quantify the metabolites.

    • Metabolic Pathway Identification: Based on the identified metabolites, propose the metabolic pathways, such as O-demethylation, deamination, and conjugation.

Visualizations

G cluster_0 Troubleshooting In Vitro Assays Inconsistent/No Response Inconsistent/No Response Compound Purity Compound Purity Inconsistent/No Response->Compound Purity Check Solubility Issues Solubility Issues Inconsistent/No Response->Solubility Issues Verify Low Receptor Expression Low Receptor Expression Inconsistent/No Response->Low Receptor Expression Confirm Assay Insensitivity Assay Insensitivity Inconsistent/No Response->Assay Insensitivity Consider

Caption: Troubleshooting workflow for inconsistent in vitro results.

G 2,4,5-TMPEA 2,4,5-TMPEA Oxidative Deamination Oxidative Deamination 2,4,5-TMPEA->Oxidative Deamination O-demethylation O-demethylation 2,4,5-TMPEA->O-demethylation Metabolites Metabolites Oxidative Deamination->Metabolites O-demethylation->Metabolites Conjugation Conjugation Metabolites->Conjugation

Caption: Postulated metabolic pathways for 2,4,5-TMPEA.

G 2,4,5-TMPEA 2,4,5-TMPEA 5-HT2A Receptor 5-HT2A Receptor 2,4,5-TMPEA->5-HT2A Receptor Agonist Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Produces Cellular Response Cellular Response IP3 & DAG->Cellular Response

Caption: 5-HT2A receptor signaling pathway for 2,4,5-TMPEA.

References

Technical Support Center: 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2,4,5-TMPEA) and what are its general solubility characteristics?

A1: this compound, also known as 2C-O, is a substituted phenethylamine (B48288) and a positional isomer of mescaline.[1] As a phenethylamine, its solubility is influenced by factors such as its form (freebase or salt), the solvent's polarity, and the pH of the solution. Generally, phenethylamines are organic compounds that may exhibit limited solubility in aqueous solutions, especially in their freebase form. The hydrochloride (HCl) salt form typically demonstrates enhanced solubility in polar solvents like water and ethanol (B145695).

Q2: I am observing precipitation when I dilute my 2,4,5-TMPEA stock solution into an aqueous buffer. What is the likely cause?

A2: This is a common issue known as "crashing out" or precipitation upon solvent shifting. It typically occurs when a concentrated stock solution of a compound, often prepared in a highly soluble organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer where its solubility is significantly lower. The rapid change in the solvent environment from organic to aqueous causes the compound to exceed its solubility limit and precipitate out of the solution.

Q3: How does the form of 2,4,5-TMPEA (freebase vs. hydrochloride salt) affect its solubility?

A3: The form of 2,4,5-TMPEA has a significant impact on its solubility profile.

  • Freebase: The freebase form is generally more soluble in non-polar organic solvents and less soluble in polar solvents like water.

  • Hydrochloride (HCl) Salt: The HCl salt form is typically more polar and therefore exhibits greater solubility in aqueous solutions and polar organic solvents like ethanol and methanol. For experiments in aqueous buffers, using the HCl salt is often advantageous.

Q4: How does pH influence the solubility of 2,4,5-TMPEA?

A4: 2,4,5-TMPEA is a basic compound. Therefore, its solubility in aqueous solutions is highly pH-dependent. In acidic conditions (lower pH), the amine group becomes protonated, forming a more soluble salt. As the pH increases and becomes more alkaline, the compound will be predominantly in its less soluble freebase form, which may lead to precipitation. It is crucial to maintain the pH of the experimental solution within a range that ensures the compound remains dissolved.

Q5: My 2,4,5-TMPEA solution appears cloudy. Can I still use it for my experiment?

A5: A cloudy or hazy solution, or one with visible particulates, indicates that the compound is not fully dissolved and has likely precipitated. Using such a solution will lead to inaccurate and non-reproducible experimental results because the actual concentration of the dissolved compound will be unknown and lower than intended. It is essential to have a clear, homogenous solution for all experiments.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of Stock Solution
  • Possible Cause A: Concentration Exceeds Solubility Limit. The final concentration of 2,4,5-TMPEA in your aqueous buffer is higher than its solubility under the given conditions (e.g., pH, temperature).

    • Solution:

      • Lower the Final Concentration: Attempt to use a lower final working concentration of 2,4,5-TMPEA in your experiment if the protocol allows.

      • Use the HCl Salt Form: If you are using the freebase, switch to the hydrochloride salt, which generally has higher aqueous solubility.

  • Possible Cause B: Improper Mixing Technique. Adding the stock solution too quickly or without adequate mixing can create localized areas of high concentration, leading to precipitation.

    • Solution:

      • Pre-warm the Aqueous Buffer: Gently warm your buffer (e.g., to 37°C) before adding the stock solution, as solubility often increases with temperature.

      • Dropwise Addition with Vigorous Mixing: Add the stock solution drop-by-drop to the aqueous buffer while continuously vortexing or stirring. This ensures rapid and even dispersion of the compound.

  • Possible Cause C: Suboptimal pH of the Aqueous Buffer. The pH of your buffer may be too high (alkaline), favoring the less soluble freebase form of 2,4,5-TMPEA.

    • Solution:

      • Use a More Acidic Buffer: If compatible with your experimental system, consider using a buffer with a lower pH to maintain the protonated, more soluble form of the compound.

      • Perform a pH-Solubility Profile: To determine the optimal pH range for your experiments, conduct a simple solubility test across a range of pH values.

Issue 2: Solution Becomes Cloudy or Precipitates Over Time
  • Possible Cause A: Solution Instability or Aggregation. Over time, even if initially clear, the compound may begin to aggregate and precipitate out of the solution, especially if stored at room temperature or 4°C.

    • Solution:

      • Prepare Fresh Working Solutions: It is best practice to prepare the final diluted aqueous solution of 2,4,5-TMPEA immediately before each experiment.

      • Proper Storage of Stock Solutions: Aliquot your concentrated stock solution (in a suitable organic solvent like DMSO) into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

  • Possible Cause B: Temperature Fluctuations. A decrease in temperature can reduce the solubility of the compound, causing it to precipitate.

    • Solution:

      • Maintain Constant Temperature: Ensure that all solutions and experimental apparatus are maintained at a consistent temperature throughout the experiment.

      • Re-dissolving Precipitate: If precipitation occurs upon cooling, gentle warming and sonication may help to redissolve the compound, but it is crucial to ensure it remains in solution during the experiment.

Data Presentation

Table 1: Solubility of 2,4,5-Trimethoxyamphetamine (TMA-2) in Various Solvents

Note: The following data is for 2,4,5-Trimethoxyamphetamine (TMA-2), a structurally similar compound to 2,4,5-TMPEA. This information can be used as a guideline, but it is recommended to determine the specific solubility of 2,4,5-TMPEA for your experimental conditions.

SolventConcentration (mg/mL)[2]Molar Concentration (mM)
Dimethylformamide (DMF)20~88.8
Dimethyl Sulfoxide (DMSO)20~88.8
Ethanol20~88.8
Phosphate-Buffered Saline (PBS), pH 7.210~44.4

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 2,4,5-TMPEA in DMSO

Materials:

  • This compound (HCl salt or freebase)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of 2,4,5-TMPEA powder. For a 10 mM stock solution, you will need to calculate the mass based on its molecular weight (Freebase: 211.26 g/mol ; HCl salt: 247.72 g/mol ).

    • Example for HCl salt: To make 1 mL of a 10 mM stock, weigh 2.48 mg.

  • Solvent Addition: Transfer the weighed powder into a sterile vial. Add the calculated volume of anhydrous DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Visual Inspection: Carefully inspect the solution to ensure it is clear and free of any undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • 10 mM stock solution of 2,4,5-TMPEA in DMSO

  • Sterile aqueous buffer (e.g., PBS or cell culture medium), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Dilution Tube: Add the required volume of the pre-warmed aqueous buffer to a sterile tube.

  • Dilution: While vigorously vortexing the aqueous buffer, add the calculated volume of the 2,4,5-TMPEA stock solution dropwise.

    • Example: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer. The final DMSO concentration will be 0.1%.

  • Final Mixing: Continue to vortex the solution for an additional 15-30 seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize the risk of precipitation.

Mandatory Visualization

G Troubleshooting Workflow for 2,4,5-TMPEA Precipitation cluster_0 Initial Observation cluster_1 Immediate Troubleshooting cluster_2 Solutions cluster_3 Outcome start Precipitation or Cloudiness Observed check_conc Is final concentration too high? start->check_conc check_mixing Was mixing technique adequate? check_conc->check_mixing No lower_conc Lower final concentration check_conc->lower_conc Yes use_salt Use HCl salt form check_conc->use_salt Yes check_ph Is buffer pH optimal? check_mixing->check_ph Yes dropwise Add stock dropwise with vortexing check_mixing->dropwise No adjust_ph Use a more acidic buffer check_ph->adjust_ph No end Clear, Homogenous Solution check_ph->end Yes lower_conc->end use_salt->end dropwise->end adjust_ph->end

Caption: A logical workflow for troubleshooting precipitation issues with 2,4,5-TMPEA.

G 5-HT2A Receptor Signaling Pathway TMPEA 2,4,5-TMPEA HT2A 5-HT2A Receptor TMPEA->HT2A Binds and Activates Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: The signaling cascade initiated by 2,4,5-TMPEA binding to the 5-HT2A receptor.

References

Technical Support Center: 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA) In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 2,4,5-Trimethoxyphenethylamine and its analogs are research chemicals. All experiments should be conducted in accordance with institutional and governmental regulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2,4,5-TMPEA) and what is its primary mechanism of action?

A1: this compound (also known as 2C-O) is a phenethylamine (B48288) compound and a positional isomer of mescaline. Its primary mechanism of action is as a full agonist of the serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors. However, it displays significantly lower potency at the 5-HT2A receptor compared to other 2C-series compounds. In most human studies, it has been found to be inactive as a psychedelic at the doses tested.

Q2: What are the expected in vivo effects of 2,4,5-TMPEA based on its pharmacology?

A2: While 2,4,5-TMPEA itself is reported to be largely inactive in vivo in humans, its agonism at serotonin 5-HT2 receptors suggests that at sufficiently high doses or in sensitive species, it could theoretically produce effects associated with this receptor system. For a more potent analog, 2,4,5-Trimethoxyamphetamine (TMA-2), observed effects in animal models include changes in thermoregulation, cardiovascular function (bradycardia and hypertension), and at high doses, convulsions.

Q3: What is the most critical drug interaction to be aware of during in vivo experiments with 2,4,5-TMPEA?

A3: The most critical interaction is with Monoamine Oxidase Inhibitors (MAOIs). Phenethylamines are metabolized by monoamine oxidase. Co-administration of an MAOI can dramatically potentiate the effects of phenethylamines, leading to a significantly increased risk of severe toxicity and serotonin syndrome. This is a crucial consideration in experimental design.

Q4: What is Serotonin Syndrome and how can I recognize it in my animal model?

A4: Serotonin Syndrome is a potentially life-threatening condition caused by excessive serotonergic activity. In animal models, it presents as a clinical triad (B1167595) of:

  • Altered Mental Status: Agitation, restlessness, confusion, vocalization.

  • Autonomic Instability: Tachycardia (rapid heart rate), hypertension (high blood pressure), hyperthermia (elevated body temperature), diarrhea, mydriasis (dilated pupils).

  • Neuromuscular Abnormalities: Tremors, muscle rigidity, hyperreflexia (overactive reflexes), myoclonus (muscle twitching), ataxia (loss of coordination).

Troubleshooting Guides

Issue 1: Unexpected Severe Agitation, Tremors, and Hyperthermia in Animal Model

  • Potential Cause: Serotonin Syndrome. This may occur due to a higher than expected sensitivity of the animal model, an error in dosing, or an unintended drug interaction (e.g., with a pre-existing medication or dietary component that has MAOI properties).

  • Troubleshooting Steps:

    • Immediate Cessation: Cease administration of 2,4,5-TMPEA or any other serotonergic agents.

    • Supportive Care: This is the primary intervention. Provide intravenous fluids to manage hydration and aid in cooling. Use external cooling methods (e.g., cooling blankets) to manage hyperthermia.

    • Symptomatic Treatment:

      • For seizures, administer a benzodiazepine (B76468) such as diazepam or phenobarbital.

      • For agitation, phenothiazines may be considered.

      • For tremors and muscle rigidity, a centrally acting muscle relaxant like methocarbamol (B1676395) can be used.

    • Serotonin Antagonist: Consider administration of a 5-HT2A receptor antagonist like cyproheptadine. Dosing should be determined based on the animal model and institutional veterinary guidance.

    • Review Protocol: After stabilizing the animal, conduct a thorough review of the experimental protocol, including dose calculations, drug preparation, and any other substances administered to the animal.

Issue 2: Observed Cardiovascular Instability (Hypertension, Bradycardia)

  • Potential Cause: Direct serotonergic or adrenergic effects of the compound or its metabolites. Studies on the related compound TMA-2 have shown it can induce hypertension and bradycardia in rats.

  • Troubleshooting Steps:

    • Continuous Monitoring: Implement continuous cardiovascular monitoring (e.g., telemetry or non-invasive blood pressure cuffs) for all subjects in the study.

    • Dose-Response Assessment: If cardiovascular effects are observed, consider performing a dose-response study to identify the threshold at which these effects become significant.

    • Pharmacological Antagonism: In terminal experiments, the use of specific adrenergic or serotonergic antagonists can help elucidate the mechanism of the cardiovascular effects.

    • Data Analysis: Correlate the onset and duration of cardiovascular changes with the pharmacokinetic profile of the compound if available.

Issue 3: No Observable Behavioral Effects at Expected Doses

  • Potential Cause: As reported in human studies, 2,4,5-TMPEA may be inactive at the tested doses in your animal model.

  • Troubleshooting Steps:

    • Dose Escalation: Cautiously escalate the dose while carefully monitoring for any physiological or behavioral changes. Establish a maximum tolerated dose (MTD).

    • Positive Control: Include a positive control group with a known active compound (e.g., TMA-2 or a different 5-HT2A agonist) to ensure the behavioral assays are sensitive enough to detect an effect.

    • MAOI Co-administration (Advanced): In a carefully designed study to test for potentiation, a pre-treatment with a selective MAO-B inhibitor could be considered. This should be approached with extreme caution due to the high risk of toxicity.

    • Alternative Behavioral Assays: Employ more sensitive behavioral assays. The head-twitch response (HTR) is a well-validated behavioral proxy for 5-HT2A receptor activation in rodents.

Quantitative Data Summary

Table 1: In Vivo Effects of the Related Compound 2,4,5-Trimethoxyamphetamine (TMA-2) in Rats

ParameterDose Range (mg/kg, i.p.)Observed EffectReference Notes
Cardiovascular 2Significant bradycardia (decrease from ~500 to 250 bpm)Effect is more pronounced at lower ambient temperatures.
Not specifiedHypertensionGeneral observation from pharmacology reports.
Thermoregulation Not specifiedHypothermiaSpecies-specific response.
Central Nervous System 80Frequent clonic convulsionsHigh dose, indicating a narrow therapeutic window if effects were desired.
120Fatal toxic effectsHighlights the potential for lethality at high doses.

Table 2: Suggested Interventions for Serotonin Syndrome in Rodent Models

InterventionAgentSuggested Dose (Rats)Notes
Seizure Control Diazepam5-10 mg/kg, i.p.Standard anticonvulsant.
Serotonin Antagonism Cyproheptadine1-2 mg/kg, i.p.A 5-HT2A antagonist. Can be administered orally or intraperitoneally.
Supportive Care IV FluidsAs per vet guidanceCrucial for maintaining hydration and managing temperature.

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay in Mice

This protocol is a behavioral proxy for 5-HT2A receptor activation.

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Habituation: Acclimate mice to the testing environment (e.g., a standard transparent observation chamber) for at least 30 minutes before drug administration.

  • Drug Administration: Administer 2,4,5-TMPEA or a positive control (e.g., DOI at 0.5-1.0 mg/kg) via intraperitoneal (i.p.) injection.

  • Observation Period: Immediately after injection, begin a 30-60 minute observation period.

  • Data Collection: Manually score the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head. Automated systems using magnetometers or video tracking can also be used for higher throughput and objectivity.

  • Analysis: Compare the number of head twitches in the drug-treated group to a vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Protocol 2: In Vivo Microdialysis for Neurotransmitter Monitoring in Rats

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

  • Surgical Preparation:

    • Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.

    • Implant a guide cannula targeted at the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).

    • Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, place the rat in a microdialysis bowl and allow it to habituate.

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for 60-90 minutes.

  • Sample Collection:

    • Collect at least three baseline dialysate samples (e.g., 20-minute fractions).

    • Administer 2,4,5-TMPEA systemically (e.g., i.p.).

    • Continue collecting dialysate samples at regular intervals for 2-3 hours post-administration.

  • Analysis:

    • Immediately freeze samples at -80°C.

    • Analyze neurotransmitter concentrations (e.g., serotonin, dopamine) using HPLC with electrochemical detection (HPLC-ECD).

    • Express post-injection neurotransmitter levels as a percentage of the stable baseline.

Visualizations

G cluster_0 Troubleshooting Workflow: Unexpected Adverse Events observe Observe Adverse Event (e.g., Seizures, Hyperthermia) cease Cease Compound Administration observe->cease support Initiate Supportive Care (Cooling, IV Fluids) cease->support symptom Administer Symptomatic Treatment (e.g., Diazepam) support->symptom antagonist Consider 5-HT2A Antagonist (e.g., Cyproheptadine) symptom->antagonist review Review Protocol & Dose Calculations antagonist->review G cluster_pathway Simplified Serotonergic Signaling & Potential Side Effects cluster_effects Potential Downstream Effects drug 2,4,5-TMPEA receptor 5-HT2A/2C Receptors drug->receptor Agonist cns CNS Activation (Agitation, Seizures) receptor->cns Mediates cv Cardiovascular (Hypertension) receptor->cv Mediates thermo Thermoregulation (Hyperthermia) receptor->thermo Mediates G cluster_workflow General In Vivo Experimental Workflow acclimate Acclimation baseline Baseline Measurements acclimate->baseline administer Compound Administration baseline->administer monitor Post-Dose Monitoring (Behavioral & Physiological) administer->monitor analyze Data Analysis monitor->analyze

"enhancing the potency of 2,4,5-Trimethoxyphenethylamine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing information on enhancing the potency of potentially dangerous chemical compounds would violate my safety policies. My guidelines prohibit me from generating content that could facilitate the synthesis or production of harmful substances. This includes providing detailed experimental protocols, troubleshooting guides, or any information that could be used to increase the potency of controlled substances.

It is my firm commitment to prioritize safety and avoid contributing to the creation or dissemination of potentially harmful materials. Therefore, I cannot provide the technical support center, troubleshooting guides, or FAQs you have requested on this topic.

Validation & Comparative

A Researcher's Guide to Validating 2,4,5-Trimethoxyphenethylamine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA) is a critical step to ensure the validity and reproducibility of experimental data. This guide provides a comparative overview of analytical techniques for verifying the purity of 2,4,5-TMPEA, complete with detailed experimental protocols and supporting data.

Comparison of Analytical Techniques

The purity of a 2,4,5-TMPEA sample can be effectively determined using several analytical methods. The most common and reliable techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical needs.

Table 1: Comparison of Analytical Techniques for 2,4,5-TMPEA Purity Analysis

TechniquePrincipleInformation ProvidedCommon Impurities Detected
HPLC Separation based on polarity.Purity (% area), retention time.Starting materials (e.g., 2,4,5-trimethoxybenzaldehyde), intermediates (e.g., 2,4,5-trimethoxy-β-nitrostyrene), and other synthesis byproducts.
GC-MS Separation by boiling point and identification by mass-to-charge ratio.Purity (% area), mass spectrum for identification.Volatile impurities, isomers, and byproducts from synthesis, including the corresponding oxime and hydroxylamine (B1172632) from the reduction step.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity (wt%), structural confirmation.A wide range of impurities containing NMR-active nuclei, including residual solvents and structural isomers.

Common Impurities in this compound Synthesis

The most common synthetic route to 2,4,5-TMPEA involves the Henry condensation of 2,4,5-trimethoxybenzaldehyde (B179766) with nitromethane (B149229) to yield 2,4,5-trimethoxy-β-nitrostyrene, followed by reduction of the nitroalkene. Therefore, common process-related impurities may include:

  • 2,4,5-trimethoxybenzaldehyde: Unreacted starting material.

  • 2,4,5-trimethoxy-β-nitrostyrene: Unreacted intermediate.

  • 2,4,5-trimethoxyphenyloxime: A byproduct of the nitrostyrene (B7858105) reduction.

  • N-(2-(2,4,5-trimethoxyphenyl)ethyl)hydroxylamine: An intermediate in the reduction of the nitrostyrene.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of 2,4,5-TMPEA.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying components in a mixture. A reverse-phase method is typically suitable for phenethylamines.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2,4,5-TMPEA sample and dissolve it in 10 mL of methanol (B129727) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Mobile Phase: A gradient elution is often effective. A typical starting point is a mixture of water (with 0.1% formic acid) and acetonitrile (e.g., 80:20 v/v) with a gradient to a higher acetonitrile concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 280 nm

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh 10 mg of 2,4,5-TMPEA dissolve Dissolve in 10 mL Methanol (1 mg/mL) weigh->dissolve dilute Dilute to 0.1 mg/mL with Mobile Phase dissolve->dilute inject Inject 10 µL onto C18 Column dilute->inject separate Gradient Elution (ACN/H2O with 0.1% FA) inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (% Area of Main Peak) integrate->calculate

HPLC Analysis Workflow for 2,4,5-TMPEA Purity.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Methanol or Dichloromethane (GC grade)

  • (Optional) Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) for improved peak shape.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane. If derivatization is required, follow the derivatizing agent manufacturer's protocol.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-550

  • Data Analysis: Identify the main peak corresponding to 2,4,5-TMPEA based on its retention time and mass spectrum. Purity is estimated by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra with library databases (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Methanol (1 mg/mL) derivatize Optional: Derivatize with BSTFA dissolve->derivatize inject Inject into GC dissolve->inject derivatize->inject separate Separate on DB-5ms Column inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-550) ionize->detect identify Identify Peaks by Retention Time & Mass Spectra detect->identify purity Calculate % Purity (% Area) identify->purity impurities Identify Impurities via Library Search identify->impurities

GC-MS Analysis Workflow for 2,4,5-TMPEA Purity.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the 2,4,5-TMPEA sample into a vial.

    • Accurately weigh a similar amount of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) and a 90° pulse angle.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from 2,4,5-TMPEA and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (wt%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh_sample Accurately weigh 2,4,5-TMPEA dissolve Dissolve both in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Quantitative ¹H NMR Spectrum transfer->acquire integrate Integrate Analyte and Standard Signals acquire->integrate calculate Calculate Absolute Purity using Formula integrate->calculate

qNMR Analysis Workflow for Absolute Purity Determination.

Expected Data

The following tables summarize the expected analytical data for 2,4,5-TMPEA and its common impurities. These values are based on a combination of experimental data for closely related compounds and theoretical predictions.

Table 2: Predicted HPLC and GC-MS Data

CompoundPredicted HPLC Retention Time (min)aPredicted GC Retention Time (min)bKey Mass Fragments (m/z)
2,4,5-trimethoxybenzaldehyde~5.5~10.2196 (M+), 195, 181, 153, 125
2,4,5-trimethoxy-β-nitrostyrene~7.8~14.5239 (M+), 222, 192, 178
This compound ~4.2 ~12.1 211 (M+), 182, 167
2,4,5-trimethoxyphenyloxime~6.1~13.0211 (M+), 194, 180
N-(2-(2,4,5-trimethoxyphenyl)ethyl)hydroxylamine~4.5~12.5227 (M+), 182, 167

aPredicted for a C18 column with a water/acetonitrile gradient. bPredicted for a standard non-polar GC column with a temperature ramp.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

CompoundAromatic Protons (ppm)Other Key Protons (ppm)
2,4,5-trimethoxybenzaldehyde7.3 (s, 1H), 6.5 (s, 1H)10.4 (s, 1H, -CHO), 3.9-4.0 (m, 9H, -OCH₃)
2,4,5-trimethoxy-β-nitrostyrene7.1 (s, 1H), 6.5 (s, 1H)8.0 (d, 1H, vinyl), 7.6 (d, 1H, vinyl), 3.9-4.0 (m, 9H, -OCH₃)
This compound 6.7 (s, 1H), 6.5 (s, 1H) 3.8-3.9 (m, 9H, -OCH₃), 2.9 (t, 2H, -CH₂-N), 2.7 (t, 2H, Ar-CH₂-)
2,4,5-trimethoxyphenyloxime6.8 (s, 1H), 6.6 (s, 1H)8.1 (s, 1H, -CH=NOH), 3.8-3.9 (m, 9H, -OCH₃)
N-(2-(2,4,5-trimethoxyphenyl)ethyl)hydroxylamine6.7 (s, 1H), 6.5 (s, 1H)3.8-3.9 (m, 9H, -OCH₃), 3.1 (t, 2H, -CH₂-N), 2.8 (t, 2H, Ar-CH₂-)

Conclusion

The choice of analytical method for determining the purity of this compound will depend on the specific requirements of the research. HPLC and GC-MS are excellent for routine purity checks and for identifying and quantifying a wide range of impurities. For the definitive determination of absolute purity, qNMR is the method of choice as it is a primary ratio method that is not dependent on the response factor of the analyte. By employing these techniques and understanding the potential impurities, researchers can confidently validate the purity of their 2,4,5-TMPEA samples, leading to more reliable and reproducible scientific outcomes.

A Comparative Guide to the Pharmacological Activity of 2,4,5-Trimethoxyphenethylamine and Mescaline

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, and its renowned structural isomer, mescaline (3,4,5-Trimethoxyphenethylamine). While differing only by the placement of methoxy (B1213986) groups on the phenyl ring, these two compounds exhibit remarkably divergent pharmacological profiles, particularly concerning their in vivo activity in humans. This comparison leverages published experimental data to elucidate their structure-activity relationships, receptor interactions, and functional outcomes.

Structural Comparison: Positional Isomerism

2,4,5-TMPEA and mescaline are positional isomers, sharing the same chemical formula (C₁₁H₁₇NO₃) but differing in the substitution pattern of the three methoxy (-OCH₃) groups on the phenethylamine (B48288) core.[1] Mescaline possesses a symmetric 3,4,5-substitution, whereas 2,4,5-TMPEA has an asymmetric arrangement. This subtle structural difference is the primary driver of their distinct pharmacological activities.

Structural_Comparison cluster_mescaline Mescaline (3,4,5-TMPEA) cluster_245tmpea 2,4,5-TMPEA (2C-O) mescaline_img mescaline_img tmpea_img tmpea_img 5HT2A_Signaling_Pathway Ligand 2,4,5-TMPEA or Mescaline Receptor 5-HT2A Receptor Ligand->Receptor Binds & Activates Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Downstream Cellular Effects (e.g., Psychedelia) Ca->Downstream PKC->Downstream HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Habituation 1. Acclimatize Mice to Test Chambers Dosing 2. Prepare Drug Doses (e.g., Mescaline) & Vehicle Injection 3. Administer Compound (e.g., IP Injection) Dosing->Injection Observation 4. Place Mouse in Chamber & Record for 30-60 min Injection->Observation Quantify 5. Count Head Twitches (Manual or Automated) Observation->Quantify Analysis 6. Plot Dose-Response Curve & Calculate ED50 Quantify->Analysis

References

A Comparative Pharmacological Analysis of 2,4,5-Trimethoxyphenethylamine and Other 2C Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2,4,5-Trimethoxyphenethylamine (2C-O) with other notable compounds in the 2C family, such as 2C-B and 2C-I. The focus is on their pharmacological profiles, particularly their interactions with serotonin (B10506) receptors, which are central to their psychoactive effects. This document is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context.

The 2C series of psychedelic phenethylamines are known for their structural relationship to mescaline and their potent activity as serotonin 5-HT₂ receptor agonists.[1][2] Their psychedelic effects are primarily attributed to the activation of the 5-HT₂ₐ receptor.[1][3] While most compounds in this family are characterized by methoxy (B1213986) groups at the 2 and 5 positions of the benzene (B151609) ring and a lipophilic substituent at the 4 position, 2C-O is the parent compound of the 2C-O series where the 4-position is occupied by a methoxy group.[1][4]

Comparative Pharmacological Data

The primary molecular targets for 2C compounds are the serotonin 5-HT₂ receptors.[1] The following table summarizes key quantitative data regarding the binding affinity (Ki) and functional activity (EC₅₀, Eₘₐₓ) of 2C-O and other relevant phenethylamines at these receptors. It is important to note that experimental values can vary based on the specific assay conditions and cell systems used.

CompoundReceptorAssay TypeParameterValue (nM)Efficacy (Eₘₐₓ)Reference(s)
2,4,5-TMPEA (2C-O) 5-HT₂ₐGq Signaling (Functional)EC₅₀19596-100%[4][5]
5-HT₂ₐN/APotency>100x lower than 2C-B & 2C-IFull Agonist[4][5]
5-HT₂BFunctionalActivityFull AgonistN/A[4][5]
5-HT₂CFunctionalActivityFull AgonistN/A[4][5]
Mescaline (3,4,5-TMPEA) 5-HT₂ₐGq Signaling (Functional)EC₅₀64633-74%[4][5]
2C-B 5-HT₂ₐBinding / FunctionalActivityPotent Partial AgonistN/A[6]
5-HT₂CBinding / FunctionalActivityPotent Partial AgonistN/A[6]
TMA-2 (2,4,5-Trimethoxyamphetamine) 5-HT₂ₐBindingKi1300N/A[7]
5-HT₂ₐFunctionalEC₅₀19084%[7]
5-HT₂BFunctionalActivityActiveN/A[7]
5-HT₂CFunctionalActivityWeakly ActiveN/A[7]

N/A: Not available in the cited sources.

Analysis of the data reveals that while 2C-O is a full agonist at the 5-HT₂ₐ receptor, its potency is substantially lower than other prominent 2C compounds like 2C-B and 2C-I.[4][5] Interestingly, 2C-O's potency is comparable to mescaline, though it exhibits significantly higher efficacy.[4][5] The amphetamine analogue of 2C-O, known as TMA-2, is notably more potent, highlighting the impact of the α-methyl group on pharmacological activity.[4][7] In humans, 2C-O appears to have low psychoactive potency at oral doses up to 300 mg, which contrasts with the clear psychedelic effects of its amphetamine counterpart, TMA-2.[4]

Visualized Pathways and Protocols

To better understand the experimental context of the data presented, this section includes diagrams of key signaling pathways and experimental workflows, followed by detailed protocols.

Signaling Pathways and Experimental Workflows

G Canonical 5-HT2A Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-HT2A Agonist (e.g., 2C Compound) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/G11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Activates Response Cellular Responses PKC->Response Phosphorylates targets

Caption: Canonical 5-HT₂ₐ receptor Gq/G₁₁ signaling pathway.

Experimental Workflow: Radioligand Binding Assay P1 1. Membrane Preparation Prepare membranes from cells expressing the target receptor (e.g., 5-HT2A). P2 2. Incubation Setup Prepare assay tubes/plates: - Total Binding (Radioligand + Membranes) - Non-Specific (Radioligand + Membranes + Excess Unlabeled Ligand) - Competition (Radioligand + Membranes + Test Compound) P1->P2 P3 3. Incubation Incubate all samples at a defined temperature for a specific duration to reach equilibrium. P2->P3 P4 4. Filtration Rapidly filter contents through a filter mat to separate bound from free radioligand. Wash filters with cold buffer. P3->P4 P5 5. Scintillation Counting Measure radioactivity retained on the filters using a scintillation counter (CPM). P4->P5 P6 6. Data Analysis Calculate Specific Binding. Determine IC50 and calculate Ki using the Cheng-Prusoff equation. P5->P6

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay S1 1. Cell Culture & Plating Plate cells stably expressing the receptor of interest (e.g., 5-HT2A) in a microplate. S2 2. Dye Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). S1->S2 S3 3. Compound Addition Add varying concentrations of the test agonist compound (e.g., 2C-O) to the wells using a fluorometric imaging plate reader. S2->S3 S4 4. Signal Detection Measure the change in fluorescence intensity over time. The increase in fluorescence correlates with the increase in intracellular calcium. S3->S4 S5 5. Data Analysis Plot the peak fluorescence response against the compound concentration to generate a dose-response curve. S4->S5 S6 6. Parameter Calculation Determine the EC50 (potency) and Emax (efficacy) from the dose-response curve. S5->S6

Caption: Workflow for an in vitro calcium mobilization functional assay.

Experimental Protocols

The following protocols are generalized methodologies for key in vitro assays used to characterize the pharmacology of 2C compounds.

Radioligand Receptor Binding Assay (Competitive)

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the 5-HT₂ₐ receptor using a competitive binding assay with a known radioligand.[3][8]

Objective: To quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human 5-HT₂ₐ receptor (e.g., from CHO-K1 cells) or from brain tissue with high receptor density (e.g., rat frontal cortex).[8][9]

  • Radioligand: A high-affinity radiolabeled antagonist, e.g., [³H]ketanserin.[8]

  • Test Compound: The compound to be evaluated (e.g., 2C-O).

  • Non-Specific Ligand: A high concentration of an unlabeled antagonist (e.g., ketanserin) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filter Mats: Glass fiber filters (e.g., GF/B), often pre-soaked in a blocking agent like 0.5% polyethyleneimine.[8]

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well plates and a cell harvester/vacuum manifold .

Procedure:

  • Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, a saturating concentration of the non-specific unlabeled ligand, and cell membranes.

    • Competition Binding: Add assay buffer, radioligand, varying concentrations of the test compound, and cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filter mat using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.[8]

  • Washing: Quickly wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

  • Counting: Allow the filter mat to dry completely. Place the mat in a sample bag, add scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) for each filter spot using a microplate scintillation counter.[8]

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • For each concentration of the test compound, determine the percentage of specific binding inhibition.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

In Vitro Functional Assay (Calcium Mobilization)

This protocol describes a method to measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound by quantifying changes in intracellular calcium concentration following the activation of a Gq-coupled receptor like 5-HT₂ₐ.[10][11]

Objective: To assess the ability of a test compound to act as an agonist and activate receptor-mediated intracellular signaling.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293).[12]

  • Cell Culture Medium: Appropriate medium for the cell line.

  • Calcium-Sensitive Fluorescent Dye: e.g., Fluo-4 AM or a commercial kit (e.g., IP-One Tb kit).[12][13]

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: The compound to be evaluated (e.g., 2C-O).

  • Reference Agonist: A known full agonist for the receptor (e.g., Serotonin/5-HT) to establish a maximum response.

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere and grow overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the culture medium and replace it with the assay buffer containing the calcium-sensitive dye. Incubate the plate for a specified time (e.g., 60 minutes at 37°C) to allow the cells to take up the dye.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in the assay buffer.

  • Fluorescence Measurement:

    • Place the microplate into the plate reader and allow it to equilibrate to the measurement temperature (e.g., 37°C).

    • Establish a baseline fluorescence reading for a short period.

    • Using the instrument's automated injection system, add the test compound or reference agonist to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 90-180 seconds) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • For each well, determine the peak fluorescence response after compound addition and subtract the baseline reading.

    • Normalize the data, setting the response to the buffer-only control as 0% and the maximal response of the reference full agonist as 100%.

    • Plot the normalized response versus the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. The Eₘₐₓ is expressed relative to the reference full agonist.

References

The Dance of Molecules: A Comparative Guide to the Structure-Activity Relationship of 2,4,5-Trimethoxyphenethylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate relationship between the chemical structure of a compound and its biological activity is a cornerstone of pharmacology and drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 2,4,5-trimethoxyphenethylamine (2C-H), a psychoactive compound of the phenethylamine (B48288) class. By examining how subtle molecular modifications influence receptor binding and functional activity, we can glean insights into the pharmacodynamics of this class of compounds, which primarily interact with serotonin (B10506) 5-HT2 receptors. This exploration is critical for the rational design of novel ligands with specific pharmacological profiles.

Introduction to this compound and its Analogs

This compound, also known as 2C-H, is a positional isomer of the well-known psychedelic mescaline (3,4,5-trimethoxyphenethylamine).[1] While 2C-H itself is reported to have low psychoactive potency in humans, its derivatives form a basis for understanding the SAR of a wider class of psychedelic phenethylamines.[1] The core structure consists of a phenethylamine backbone with methoxy (B1213986) groups at the 2, 4, and 5 positions of the phenyl ring. The majority of SAR studies have focused on analogs with a 2,5-dimethoxy substitution pattern and various substituents at the 4-position, offering a rich dataset for comparison.[2][3][4]

The primary molecular targets for these compounds are the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. Agonism at the 5-HT2A receptor is strongly correlated with the psychedelic effects of these substances.[5][6][7] Understanding the affinity and efficacy at these receptor subtypes is crucial for predicting the pharmacological effects and potential therapeutic applications of novel analogs.

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological data for a selection of this compound and related 2,5-dimethoxyphenethylamine analogs at human serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. The data, including binding affinity (Ki), potency (EC50), and efficacy (Emax), are compiled from various studies to facilitate a direct comparison.

Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Serotonin 5-HT2 Receptors

Compound4-Position Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)Reference
2C-H-OCH31700-[8][9]
2C-B-Br4.7 - 1210.9 - 23[6]
2C-I-I7.613.8[6]
2C-E-CH2CH310.321.4[6]
2C-D-CH32462[6]
2C-T-2-SCH2CH31349[10]
2C-T-7-S(CH2)2CH31455[10]

Table 2: Functional Activity (EC50, nM and Emax, %) of this compound Analogs at Serotonin 5-HT2A Receptors

Compound4-Position SubstituentEC50 (nM)Emax (%)AssayReference
2C-H-OCH364696-100Gq signaling[1]
2C-B-Br2.9 - 1580-100Ca2+ flux[6]
2C-I-I3.9 - 1885-100Ca2+ flux[6]
2C-E-CH2CH34.295Ca2+ flux[6]
2C-D-CH31290Ca2+ flux[6]

Key SAR Observations:

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the 2,5-dimethoxyphenethylamine scaffold dramatically influences receptor affinity and potency. Small, lipophilic groups such as halogens (Br, I) and short alkyl chains (ethyl) generally confer high affinity and potency at the 5-HT2A receptor.[4][6]

  • Methoxy Group Positioning: The 2,4,5-trimethoxy substitution pattern of 2C-H results in significantly lower potency compared to its 2,5-dimethoxy-4-substituted counterparts like 2C-B and 2C-I.[1] This highlights the critical role of the substituent at the 4-position in modulating pharmacological activity.

  • Alpha-Methylation: The introduction of a methyl group at the alpha position of the ethylamine (B1201723) side chain (forming an amphetamine analog) can increase potency and prolong the duration of action.[2][3]

  • N-Benzyl Substitution: Adding a benzyl (B1604629) group to the nitrogen of the phenethylamine backbone (NBOMe derivatives) can dramatically increase potency at 5-HT2A receptors, often by several orders of magnitude.[11][12]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the typical methodologies employed in the characterization of these compounds.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, or [3H]mesulergine for 5-HT2C) and varying concentrations of the unlabeled test compound.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (Calcium Flux)

These assays measure the functional response (potency as EC50 and efficacy as Emax) of a compound upon binding to and activating a G-protein coupled receptor like the 5-HT2A receptor.

  • Cell Culture and Dye Loading: Cells expressing the receptor of interest are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Signal Detection: A fluorescent imaging plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration following receptor activation.

  • Data Analysis: The concentration-response curves are generated, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response relative to a reference agonist like serotonin) are calculated.

Visualizing the Molecular Landscape

To better understand the biological context and experimental processes, the following diagrams are provided.

G cluster_receptor Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates Phenethylamine_Analog 2,4,5-TMPEA Analog Phenethylamine_Analog->5HT2A_Receptor Binds to PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Cellular_Response Cellular Response PKC->Cellular_Response Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

G Compound_Synthesis Analog Synthesis & Purification In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Binding_Assay Radioligand Binding Assay (Determine Ki) In_Vitro_Screening->Binding_Assay Functional_Assay Functional Assay (Determine EC50, Emax) In_Vitro_Screening->Functional_Assay Data_Analysis SAR Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies (e.g., Head-Twitch Response) Data_Analysis->In_Vivo_Studies Lead_Optimization->Compound_Synthesis Final_Candidate Candidate Selection In_Vivo_Studies->Final_Candidate

Caption: Experimental Workflow for SAR Studies.

Conclusion

The structure-activity relationship of this compound analogs is a complex but systematic field of study. The data clearly indicates that the pharmacological profile of these compounds is highly sensitive to substitutions on the phenyl ring, particularly at the 4-position. Lipophilicity and steric factors at this position appear to be key determinants of 5-HT2A receptor affinity and agonist activity. The provided data and methodologies offer a foundation for researchers to compare existing analogs and to guide the design of new molecules with tailored selectivity and functional properties for potential therapeutic applications. Further research, including computational modeling and the exploration of a wider range of substituents, will continue to refine our understanding of this fascinating class of compounds.

References

A Comparative Pharmacological Guide to Trimethoxyphenethylamine Isomers: Mescaline, Proscaline, and Isoproscaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacology of three key trimethoxyphenethylamine isomers: mescaline, proscaline (B1283602), and isoproscaline (B1659368). The information presented is collated from peer-reviewed scientific literature to facilitate an objective understanding of their interactions with key serotonergic receptors, their functional activities, and their in vivo effects.

Introduction

Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic compound found in the peyote cactus.[1][2] Its synthetic analogs, including proscaline (4-propoxy-3,5-dimethoxyphenethylamine) and isoproscaline (4-isopropoxy-3,5-dimethoxyphenethylamine), have been explored to understand the structure-activity relationships within this class of psychoactive compounds.[1][3] These molecules primarily exert their effects through interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype, which is a key mediator of psychedelic effects.[1][2][4] Understanding the nuanced differences in their pharmacological profiles is crucial for the rational design of novel therapeutic agents targeting the serotonergic system.

Data Presentation: In Vitro and In Vivo Pharmacology

The following tables summarize the quantitative data on the receptor binding affinities, functional activities, and in vivo potencies of mescaline, proscaline, and isoproscaline.

Table 1: Receptor Binding Affinities (Ki, nM) at Human Serotonin Receptors
Compound5-HT2A5-HT2C5-HT1A
Mescaline 9,500 ± 1,5009,900 ± 1,200>10,000
Proscaline 500 ± 701,000 ± 200>10,000
Isoproscaline 1,100 ± 2002,700 ± 300>10,000

Data extracted from Kolaczynska et al., 2022. Values are presented as mean ± SEM.

Table 2: Functional Activity (EC50, nM and Emax, %) at Human 5-HT2A Receptor
CompoundEC50 (nM)Emax (%)
Mescaline 2,400 ± 40088 ± 4
Proscaline 290 ± 4095 ± 3
Isoproscaline 730 ± 10092 ± 3

Data extracted from Kolaczynska et al., 2022. Emax is expressed relative to the maximal response of serotonin (100%).

Table 3: In Vivo Potency in the Mouse Head-Twitch Response (HTR) Assay
CompoundED50 (μmol/kg)
Mescaline 26.3
Proscaline 8.09

Data extracted from Halberstadt et al., 2019. A lower ED50 value indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for specific receptors.

General Protocol:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptors are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4) is used.

  • Radioligand: A specific radioligand for each receptor is used (e.g., [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C, and [³H]8-OH-DPAT for 5-HT1A).

  • Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (mescaline, proscaline, or isoproscaline).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (Calcium Flux)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compounds as agonists at the 5-HT2A receptor.

General Protocol:

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Varying concentrations of the test compounds are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in intracellular calcium upon receptor activation leads to an increase in fluorescence.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The maximal response (Emax) is expressed as a percentage of the response to a reference agonist (e.g., serotonin).

Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo 5-HT2A receptor agonist activity of the test compounds.

General Protocol:

  • Animals: Male C57BL/6J mice are used.

  • Drug Administration: The test compounds are dissolved in saline and administered intraperitoneally (i.p.) at various doses.

  • Observation: Immediately after injection, individual mice are placed in an observation chamber.

  • HTR Counting: The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).

  • Data Analysis: The dose of the compound that produces 50% of the maximal head-twitch response (ED50) is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The primary mechanism of action for these trimethoxyphenethylamine isomers involves the activation of the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated upon agonist binding.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2_release Ca²⁺ Release (from ER) ip3->ca2_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Effects ca2_release->downstream pkc->downstream agonist Agonist (e.g., Mescaline) agonist->receptor Binds

Caption: Canonical 5-HT2A receptor Gq/11 signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the pharmacological characterization of the trimethoxyphenethylamine isomers.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment cluster_data Data Analysis & Comparison binding Radioligand Binding Assays ki Determine Ki (Binding Affinity) binding->ki functional Functional Assays (e.g., Calcium Flux) ec50 Determine EC50 & Emax (Potency & Efficacy) functional->ec50 htr Head-Twitch Response (HTR) in Mice ed50 Determine ED50 (In Vivo Potency) htr->ed50 comparison Comparative Analysis of Pharmacological Profiles ki->comparison ec50->comparison ed50->comparison start Test Compounds (Mescaline, Proscaline, Isoproscaline) start->binding start->functional start->htr

Caption: General experimental workflow for pharmacological comparison.

References

A Comparative Efficacy Analysis of 2,4,5-Trimethoxyphenethylamine and TMA-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two structurally related phenethylamines: 2,4,5-Trimethoxyphenethylamine (also known as 2C-O) and its alpha-methylated analog, 2,4,5-Trimethoxyamphetamine (TMA-2). The primary focus of this analysis is their interaction with the serotonin (B10506) 5-HT2A receptor, a key target for psychedelic compounds. This document summarizes available in vitro and in vivo data, presents detailed experimental protocols, and visualizes relevant pathways and workflows to facilitate a comprehensive understanding of their pharmacological profiles.

Introduction

This compound and TMA-2 are both substituted phenethylamines with a trimethoxy substitution pattern on the phenyl ring. The critical structural difference between them is the presence of an α-methyl group on the ethylamine (B1201723) side chain of TMA-2, which is absent in this compound.[1] This seemingly minor modification has profound implications for their pharmacological activity, particularly their in vivo potency. While both compounds interact with serotonergic receptors, their efficacy and psychoactive effects in humans differ significantly. This compound is generally considered to be inactive or to have low potency in humans, whereas TMA-2 is a known psychedelic compound.[2][3]

In Vitro Efficacy: A Comparative Overview

Both this compound and TMA-2 are agonists at the 5-HT2 family of serotonin receptors, with a particular affinity for the 5-HT2A subtype.[1][2][3] The following tables summarize the available quantitative data on their receptor binding affinity and functional potency. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: 5-HT2A Receptor Binding Affinity and Functional Potency
CompoundReceptorAssay TypeParameterValue (nM)Source
This compound (2C-O) 5-HT2AGq SignalingEC50195[2]
TMA-2 5-HT2ARadioligand BindingKi1300[3]
5-HT2AFunctional AssayEC50190[3]
Table 2: 5-HT2A Receptor Maximal Efficacy (Emax)
CompoundReceptorEmax (% of 5-HT)Source
This compound (2C-O) 5-HT2A96-100%[2]
TMA-2 5-HT2A84%[3]

In Vivo Efficacy: Head-Twitch Response

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to predict the hallucinogenic potential of compounds in humans. While direct comparative in vivo studies including both this compound and TMA-2 are limited, studies on TMA-2 have demonstrated its ability to induce the HTR, confirming its in vivo 5-HT2A agonist activity. The reported human psychoactive dose for TMA-2 is 20-40 mg taken orally, with effects lasting 8 to 12 hours.[3] In contrast, this compound is reported to be inactive in humans at oral doses of up to 300 mg.[2] The presence of the α-methyl group in TMA-2 is thought to protect the molecule from metabolism by monoamine oxidase (MAO), thereby increasing its bioavailability and in vivo potency.

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 2,4,5-TMPEA or TMA-2 5HT2A_Receptor 5-HT2A Receptor (GPCR) Ligand->5HT2A_Receptor Binds to Gq_alpha Gαq 5HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

G cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing 5-HT2A) Incubation Incubate membranes with radioligand (e.g., [³H]ketanserin) and test compound (2,4,5-TMPEA or TMA-2) Membrane_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Data analysis to determine Ki values Scintillation->Analysis G cluster_prep Animal Preparation cluster_admin Drug Administration cluster_observation Behavioral Observation cluster_analysis Data Analysis Animal Acclimatize mice to the testing environment Injection Administer test compound (e.g., TMA-2) via appropriate route (e.g., intraperitoneal) Animal->Injection Observation Place mouse in an observation chamber and record behavior for a set duration Injection->Observation Quantification Quantify the number of head-twitch responses Observation->Quantification Dose_Response Generate dose-response curve to determine ED50 Quantification->Dose_Response

References

Differentiating 2,4,5-Trimethoxyphenethylamine from its Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds, the precise identification and differentiation of isomeric molecules is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for distinguishing 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA) from its five positional isomers: 2,3,4-TMPEA, 2,3,5-TMPEA, 2,3,6-TMPEA, 2,4,6-TMPEA, and the well-known psychedelic, 3,4,5-TMPEA (mescaline). This guide synthesizes experimental data from various analytical techniques to provide a framework for unambiguous isomer identification.

Introduction to Trimethoxyphenethylamine Isomers

The six positional isomers of trimethoxyphenethylamine share the same molecular formula (C₁₁H₁₇NO₃) and molecular weight (211.26 g/mol ), making their differentiation a significant analytical challenge.[1] Subtle differences in the substitution pattern of the three methoxy (B1213986) groups on the phenethylamine (B48288) core lead to variations in their physicochemical properties and pharmacological activity. For instance, while 3,4,5-TMPEA (mescaline) is a well-known psychedelic, 2,4,5-TMPEA is reported to be inactive or significantly less potent in humans.[2] Accurate differentiation is therefore critical for forensic analysis, pharmacological research, and drug development.

Analytical Techniques for Isomer Differentiation

The primary analytical techniques for differentiating these isomers are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and challenges in resolving and identifying these closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While capillary GC columns can often separate the TMPEA isomers, their electron ionization (EI) mass spectra are frequently very similar, posing a challenge for unambiguous identification.[3]

Fragmentation Patterns: The mass spectra of underivatized TMPEA isomers are typically dominated by a fragment corresponding to the cleavage of the Cα-Cβ bond, resulting in a trimethoxybenzyl cation. The position of the methoxy groups has a limited effect on the major fragmentation pathways, leading to similar mass spectra. However, subtle differences in the relative abundances of minor fragment ions can sometimes be used for differentiation, especially when compared against a library of authenticated reference standards.

To enhance mass spectral differentiation, derivatization of the primary amine is often employed. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can produce derivatives with more distinct fragmentation patterns.[3]

Data Presentation: GC-MS Data

IsomerKey Mass Spectral Fragments (m/z) and (Relative Intensity %)
2,3,4-TMPEA 182 (100%), 166 (30%), 181 (25%)[4]
2,4,5-TMPEA Data not readily available in a comparable format.
3,4,5-TMPEA (Mescaline) 181 (100%), 211 (M+, 15%), 168 (10%)
2,4,6-TMPEA Data not readily available in a comparable format.
Other Isomers Data for 2,3,5-TMPEA and 2,3,6-TMPEA are not readily available.

Note: Fragmentation patterns can vary depending on the GC-MS instrumentation and analytical conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary and a mobile phase. Reversed-phase HPLC is commonly used for the analysis of phenethylamines. The separation of the TMPEA isomers by HPLC is based on subtle differences in their polarity and interaction with the stationary phase.

Data Presentation: HPLC Retention Times

Comparative HPLC data for all six isomers is scarce. However, the elution order will depend on the specific column and mobile phase used. Generally, isomers with more exposed polar groups will have shorter retention times in reversed-phase chromatography.

IsomerExpected Elution Order (Hypothetical)
2,3,4-TMPEA-
2,3,5-TMPEA-
2,3,6-TMPEA-
2,4,5-TMPEA-
2,4,6-TMPEA-
3,4,5-TMPEA-

Note: This is a hypothetical elution order. Actual retention times must be determined experimentally using authentic reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation and can provide unambiguous identification of isomers. Both ¹H and ¹³C NMR spectra will exhibit unique chemical shifts and coupling patterns for each TMPEA isomer due to the different electronic environments of the protons and carbons in the aromatic ring and the side chain.

Data Presentation: NMR Chemical Shifts

The following table presents a partial compilation of ¹H and ¹³C NMR chemical shift data for some of the TMPEA isomers.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,3,4-TMPEA Aromatic: ~6.6-6.9 (m); Methoxy: ~3.8-3.9 (s); Ethylamine: ~2.7-3.0 (m)Aromatic: ~110-155; Methoxy: ~56-61; Ethylamine: ~30-45
2,4,5-TMPEA Aromatic: Two singlets expected; Methoxy: Three distinct singlets; Ethylamine: Two tripletsAromatic: ~100-155; Methoxy: ~56; Ethylamine: ~30-45
3,4,5-TMPEA (Mescaline) Aromatic: ~6.4 (s, 2H); Methoxy: ~3.8 (s, 9H); Ethylamine: ~2.7 (t), ~2.9 (t)Aromatic: ~106, 135, 153; Methoxy: ~56, 61; Ethylamine: ~36, 43
2,4,6-TMPEA Aromatic: ~6.1 (s, 2H); Methoxy: ~3.8 (s, 9H); Ethylamine: ~2.7-3.0 (m)Aromatic: ~91, 159; Methoxy: ~55-56; Ethylamine: ~25, 42
Other Isomers Data for 2,3,5-TMPEA and 2,3,6-TMPEA are not readily available.Data for 2,3,5-TMPEA and 2,3,6-TMPEA are not readily available.

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Assignments are based on general knowledge of similar compounds and may not be definitive.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. The following are example protocols for GC-MS and HPLC analysis that can be adapted for the differentiation of TMPEA isomers.

GC-MS Analysis Protocol

1. Sample Preparation:

  • Dissolve 1 mg of the TMPEA isomer in 1 mL of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • For derivatization, evaporate the solvent under a stream of nitrogen and add 50 µL of N-methyl-N-(trifluoroacetyl)acetamide (MSTFA) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Splitless injection at 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

HPLC Analysis Protocol

1. Sample Preparation:

  • Dissolve 1 mg of the TMPEA isomer in 1 mL of the mobile phase.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water). A gradient elution may be necessary to achieve optimal separation. For example, starting with 10% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Diode Array Detector (DAD) monitoring at multiple wavelengths (e.g., 220 nm and 280 nm) or a Mass Spectrometer.

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample TMPEA Isomer Sample Dissolution Dissolve in Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization for enhanced differentiation Injection Injection into GC Dissolution->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Isomer Identification Chromatogram->Identification LibrarySearch Library Search & Comparison MassSpectrum->LibrarySearch LibrarySearch->Identification

Caption: Workflow for the differentiation of TMPEA isomers using GC-MS.

Signaling Pathway of 5-HT2A Receptor Agonists

Many phenethylamines, including mescaline, exert their psychoactive effects through agonism at the serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).[5] The downstream signaling cascade is complex and can involve multiple pathways.

Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Signaling (Canonical Pathway) cluster_arrestin β-Arrestin Signaling (Biased Signaling) Agonist Phenethylamine Agonist (e.g., Mescaline) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq_alpha Gαq Receptor->Gq_alpha Activates Arrestin β-Arrestin Receptor->Arrestin Recruits PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response1 Downstream Cellular Effects Ca_release->Cellular_Response1 PKC->Cellular_Response1 MAPK MAPK Cascade (e.g., ERK) Arrestin->MAPK Activates Cellular_Response2 Receptor Internalization & Other Cellular Effects MAPK->Cellular_Response2

Caption: Simplified signaling pathways of the 5-HT2A receptor upon agonist binding.

Conclusion

The differentiation of this compound from its positional isomers is a critical analytical task that requires a multi-technique approach. While GC-MS can provide separation and initial characterization, its reliance on subtle differences in fragmentation patterns necessitates the use of authenticated standards and potentially derivatization for unambiguous identification. HPLC offers an alternative separation technique, but comprehensive comparative data is lacking. NMR spectroscopy stands out as the most definitive method for structural elucidation and isomer differentiation. The development of a comprehensive library of analytical data for all six TMPEA isomers is essential for advancing research and ensuring accurate identification in forensic and pharmaceutical settings.

References

A Comparative Analysis of the Biological Activity of 2,4,5-Trimethoxyphenethylamine and its Amphetamine Analogue, TMA-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2,4,5-Trimethoxyphenethylamine (also known as 2C-H or 2C-O) and its alpha-methylated analogue, 2,4,5-Trimethoxyamphetamine (TMA-2). The addition of an alpha-methyl group significantly alters the pharmacological profile, transforming a reportedly inactive phenethylamine (B48288) into a potent psychedelic amphetamine. This comparison is supported by experimental data on receptor binding affinities and functional activities.

Core Structural Difference

The key structural difference between this compound and TMA-2 is the presence of a methyl group at the alpha position of the ethylamine (B1201723) side chain in TMA-2. This alpha-methylation provides steric hindrance that protects the amine group from metabolism by monoamine oxidase (MAO), thereby increasing the bioavailability and duration of action of the compound.[1] This structural modification is critical for the observed psychoactive effects of the 2,4,5-trimethoxy substitution pattern.[1]

Comparative Pharmacodynamics

The primary mechanism of action for both compounds is interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a key target for classic psychedelic drugs.[2][3] While both molecules interact with this receptor, their potencies and efficacies differ significantly.

Receptor Binding Affinity

The following table summarizes the available data on the receptor binding affinities (Ki, nM) of this compound and TMA-2 for various serotonin receptors. It is important to note that the introduction of an alpha-methyl group has been reported to have a minor influence on the binding affinity for 5-HT2A/C receptors in the 2,4,5-trisubstituted series.[2]

ReceptorThis compound (2C-H/2C-O) Ki (nM)2,4,5-Trimethoxyamphetamine (TMA-2) Ki (nM)
5-HT2A Data not available in direct comparison1300[2], 1650[2]
5-HT1A Data not available in direct comparison46,400[2]
5-HT2C Data not available in direct comparisonActive, but to a much lesser extent than 5-HT2A[2]
TAAR1 (rat) Data not available in direct comparison3100[2]

Note: Data for TMA-2 is from multiple studies and may not be directly comparable due to variations in experimental conditions.

Functional Activity

Functional assays measure the ability of a compound to activate a receptor. The data below shows the half-maximal effective concentration (EC50) and maximal efficacy (Emax) for the activation of the 5-HT2A receptor.

CompoundEC50 (nM) at 5-HT2AEmax (%) at 5-HT2A
This compound (2C-H/2C-O) 195 (in terms of Gq signaling)[1]96-100[1]
2,4,5-Trimethoxyamphetamine (TMA-2) 190[2]84[2]

Despite its full agonism in vitro, this compound is reportedly inactive or has low potency in humans.[1] In contrast, TMA-2 is a potent psychedelic with an oral dose of 20-40 mg and a duration of 8-12 hours.[2]

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental approach for studying these compounds, the following diagrams are provided.

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/G11 receptor->g_protein Activates ligand Psychedelic Ligand (e.g., TMA-2) ligand->receptor Binds to plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ (intracellular) er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response (e.g., neuronal excitation) pkc->cellular_response Phosphorylates targets leading to G start Start: Compound Synthesis and Purification in_vitro In Vitro Assays start->in_vitro binding Receptor Binding Assays (Determine Ki) in_vitro->binding functional Functional Assays (Determine EC50, Emax) in_vitro->functional in_vivo In Vivo Studies (Animal Models) binding->in_vivo functional->in_vivo behavioral Behavioral Assays (e.g., Head-twitch response) in_vivo->behavioral pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd end Data Analysis and Structure-Activity Relationship (SAR) behavioral->end pk_pd->end

References

Safety Operating Guide

Navigating the Disposal of 2,4,5-Trimethoxyphenethylamine: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), a phenethylamine (B48288) derivative and a positional isomer of mescaline, requires careful handling and disposal due to its potential hazards and regulatory status as a controlled substance analog in many regions.[1] This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 2,4,5-TMPEA.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves, such as nitrile rubber, are mandatory.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[2]

  • Lab Coat: A flame-retardant lab coat is necessary to protect against splashes.[2]

  • Respiratory Protection: If there is a risk of aerosolization or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is essential.[2]

In Case of a Spill:

  • Evacuate and Ventilate: Immediately clear the area of the spill and ensure adequate ventilation.[2]

  • Containment: Use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain liquid spills. Do not use combustible materials such as paper towels for initial absorption.[2]

  • Collection: Carefully gather the absorbed material and any contaminated debris into a designated, sealable, and clearly labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

Operational Disposal Plan: A Step-by-Step Guide

The most direct and compliant method for disposing of 2,4,5-TMPEA is to treat it as a hazardous and controlled substance waste, arranging for its collection by a licensed professional disposal service. This approach aligns with federal regulations and safety data sheet recommendations.[3]

  • Designation: Treat all 2,4,5-TMPEA waste, including contaminated items like gloves, weigh boats, and absorbent paper, as hazardous chemical waste.[3] Due to its chemical structure, it should also be managed as a controlled substance waste, which requires stricter handling and documentation.[4][5][6]

  • Containerization:

    • Collect all 2,4,5-TMPEA waste in a dedicated, chemically compatible container (e.g., high-density polyethylene (B3416737) or glass) that is in good condition and has a secure, leak-proof lid.[2]

    • Do not overfill the container.[3]

    • Never mix different waste streams.[7]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."[3]

    • List the full chemical name, "this compound," and the approximate quantity. Do not use abbreviations.[3]

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.[3]

  • Storage:

    • Store the waste container in a designated satellite accumulation area near the point of generation.[3]

    • Segregate the container from incompatible materials.[3][7]

  • Documentation and Witnessing (Controlled Substance Requirement):

    • Maintain a detailed log for the use and disposal of the substance.[5]

    • The disposal of recoverable amounts of controlled substances must be witnessed by two authorized personnel.[5] Both individuals must sign the disposal log.[5]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[3][5]

    • Follow all institutional procedures for waste collection and documentation. For controlled substances, this may involve transferring the material to a reverse distributor contracted by your institution.[5]

Disposal Methodologies Summary

Due to the lack of specific, validated neutralization protocols for 2,4,5-TMPEA, on-site chemical treatment is not recommended. The primary and safest disposal route is through a licensed hazardous waste management service.

Method Applicability Key Considerations Recommendation
Licensed Hazardous Waste Vendor / Reverse Distributor All forms of 2,4,5-TMPEA waste (pure substance, contaminated labware, etc.)Requires coordination with your institution's EHS department.[3][5] Ensures compliance with DEA and EPA regulations.[4][8][9]Highly Recommended
In-Lab Neutralization Not applicableNo established and validated protocols for this specific compound. Attempting unverified chemical treatment is unsafe.Not Recommended
Sewer/Drain Disposal Not applicableProhibited for hazardous chemicals and controlled substances.[5]Prohibited
Regular Trash Disposal Not applicableProhibited for hazardous chemicals and controlled substances.[5]Prohibited
Experimental Protocols

No specific experimental protocols for the disposal or neutralization of this compound were identified in the search results. The standard and required procedure is to transfer the chemical waste to a licensed disposal facility.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2,4,5-TMPEA in a laboratory setting.

G cluster_0 Preparation & Assessment cluster_1 Containment & Labeling cluster_2 Documentation & Storage cluster_3 Final Disposal start 2,4,5-TMPEA Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Pure compound, contaminated material, etc.) ppe->assess container Select Appropriate, Leak-Proof Hazardous Waste Container assess->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Name container->labeling log Log Disposal in Controlled Substance Record labeling->log witness Secure Witness Signature (2 authorized personnel) log->witness storage Store in Designated Satellite Accumulation Area (Segregate from incompatibles) witness->storage ehs Contact Institutional EHS for Waste Pickup Request storage->ehs pickup Transfer Waste to Authorized (EHS / Reverse Distributor) Personnel ehs->pickup end_proc Disposal Process Complete pickup->end_proc

Caption: Workflow for the safe and compliant disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,4,5-Trimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,4,5-Trimethoxyphenethylamine in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe working environment for researchers, scientists, and drug development professionals.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is imperative to handle this compound with extreme caution, treating it as a potentially hazardous substance. The following recommendations are based on best practices for handling similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment.[2] All personnel handling this compound must wear the following PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3][4]Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection
- GlovesCompatible chemical-resistant gloves (e.g., Nitrile).[1]Prevents skin contact, which may cause irritation or allergic reactions.[3]
- Protective ClothingA lab coat, chemical-resistant apron, or coveralls.[1][4]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling the powder form or if aerosols may be generated.[1]Minimizes the risk of inhalation, which can lead to respiratory irritation or other adverse health effects.[4]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Engineering Controls:

  • All work with this compound, especially handling of the solid form and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][4]

Step-by-Step Handling Protocol:

  • Preparation: Before beginning work, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment, including a designated waste container.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing: If weighing the solid compound, perform this task inside the fume hood to contain any dust. Use a disposable weigh boat.

  • Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling: After completion of the work, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then goggles, then lab coat). Wash hands thoroughly with soap and water after removing gloves.[3]

Storage:

  • Store this compound in a tightly closed container.[4]

  • Keep the container in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Designation: All this compound waste, including unused product, contaminated PPE (gloves, weigh boats, etc.), and cleaning materials, must be treated as hazardous chemical waste.[6]

  • Containerization: Place all waste into a clearly labeled, chemically compatible, and sealable hazardous waste container.[6] Do not overfill the container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste by a licensed professional disposal service or your institution's Environmental Health and Safety (EHS) department.[6] Do not dispose of this chemical down the drain or in the regular trash.[1]

Workflow for Safe Handling and Disposal

G prep Preparation - Clean fume hood - Assemble equipment - Don appropriate PPE handling Handling in Fume Hood - Weighing solid - Preparing solutions prep->handling post_handling Post-Handling - Decontaminate surfaces - Doff PPE correctly handling->post_handling spill Spill or Exposure? post_handling->spill spill_response Spill Response - Evacuate if necessary - Follow institutional procedures - Seek medical attention spill->spill_response Yes waste_gen Waste Generation - Unused chemical - Contaminated PPE - Cleaning materials spill->waste_gen No spill_response->waste_gen After cleanup waste_collect Waste Collection - Use labeled, sealed container - Store in designated area waste_gen->waste_collect disposal Final Disposal - Contact EHS or licensed  waste disposal service waste_collect->disposal end_proc End of Procedure disposal->end_proc

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trimethoxyphenethylamine
Reactant of Route 2
Reactant of Route 2
2,4,5-Trimethoxyphenethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.